Avotaciclib (BEY1107) is identified in recent research as a cyclin-dependent kinase 1 (CDK1) inhibitor. The following diagram illustrates the proposed mechanism by which a CDK1 inhibitor like this compound enhances radiosensitivity in cancer cells, based on the context from the search results [1] [2] [3].
A 2024 pre-clinical study on pancreatic ductal adenocarcinoma (PDAC) provides the most direct experimental evidence for this compound's mechanism and effect [3].
The table below summarizes the key experimental data from the identified study [3].
| Parameter | Experimental Detail / Value |
|---|---|
| Drug Name | This compound trihydrochloride (BEY1107) |
| Target | CDK1 (Cyclin-dependent kinase 1) |
| Biological Effect | Enhanced radiosensitivity |
| Tested Cell Lines | MIA PaCa-2 (PDAC), PANC-1 (PDAC) |
| Key Readout | Phospho-CDK1 (Y15) upregulation in radioresistant cells; reduced clonogenic survival post-inhibition. |
| Dosing | Concurrent administration with radiation |
The study positions this compound as a potential sensitizing agent rather than a standalone therapy. Its value lies in overcoming a specific mechanism of treatment resistance [3]. CDK1 is a critical regulator of the cell cycle's G2/M transition, and its inhibition can disrupt cancer cell proliferation and impair their ability to repair DNA damage, especially when combined with DNA-damaging agents like radiation [1] [2].
Available information on this compound is currently confined to a single, recent pre-clinical study. To fully establish its profile, future research should investigate:
Avotaciclib's primary mechanism is the selective inhibition of CDK1. CDK1 is a crucial enzyme that controls the transition from the G2 phase to the M phase of the cell cycle, making it essential for cell division [1]. Its role is summarized in the diagram below:
CDK1 Promotion of Cell Cycle and this compound Inhibition
In cancer, CDK1 is often overexpressed, driving the uncontrolled division of tumor cells [1]. By inhibiting CDK1, this compound disrupts this process:
The following table summarizes quantitative findings from preclinical studies on this compound.
| Assay / Model | Findings & Results | Citation |
|---|---|---|
| In Vitro: Cell Viability (NSCLC) | Inhibited cell viability in radioresistant NSCLC cell lines (H1437R, H1568R, H1703R, H1869R) with EC₅₀ values ranging from 0.580 μM to 0.918 μM after 48h treatment. | [3] [5] [4] |
| In Vitro: Apoptosis (NSCLC) | Promoted apoptosis in radioresistant NSCLC cell lines. Effect was enhanced in combination with the CHEK2 inhibitor PV-1019. | [3] [5] [4] |
| In Vivo | Orally active in animal models. Showed synergistic effects with gemcitabine in inhibiting metastasis in a pancreatic cancer model. | [2] [6] |
For laboratory research, here are methodologies from cited studies on this compound.
This compound is currently in the clinical trial stage and has not been approved for any medical use.
The table below summarizes the key in vitro findings for Avotaciclib (BEY1107) from the current scientific literature.
| Aspect | Available Data |
|---|---|
| Mechanism of Action | Orally active cyclin-dependent kinase 1 (CDK1) inhibitor [1]. |
| Observed Effects | Inhibits tumor cell proliferation and induces apoptosis [1]. |
| In Vitro Model | Non-small cell lung cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, H1869R) [1]. |
| Key In Vitro Result | Inhibited cell viability with EC50 values ranging from 0.580 to 0.918 µM after 48 hours of treatment [1]. |
| Critical Gaps | Data on absorption, distribution, metabolism, excretion (ADME), half-life, clearance, and volume of distribution in animal or human models is not available in the searched literature. |
The primary source for this compound data used a standard cell viability assay to determine its efficacy [1]. Here is a detailed breakdown of the methodology:
The workflow of this experimental protocol is summarized in the diagram below.
For a complete whitepaper, researchers would typically expect data from advanced preclinical and clinical studies. The search results for other drugs, such as the related CDK4/6 inhibitor Abemaciclib, illustrate the depth of information that is eventually required [2] [3] [4]. Key parameters that are currently missing for this compound include:
The table below summarizes the core pharmacodynamic and in vitro characteristics of Avotaciclib identified from the search results.
| Parameter | Description / Value |
|---|---|
| Primary Target | Cyclin-dependent kinase 1 (CDK1) [1]. |
| Mechanism of Action | Orally active ATP-competitive inhibitor. Inhibits tumor cell proliferation and induces apoptosis (programmed cell death) [1]. |
| Cellular Activity (In Vitro) | Inhibits proliferation of radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, H1869R). Reported EC₅₀ values after 48-hour treatment range from 0.580 μM to 0.918 μM [1]. |
| Synergistic Potential | Shows enhanced effect (better inhibition of cell viability) when combined with PV-1019 (another investigational agent) in NSCLC cell lines [1]. |
The search results provide a basic outline of the cell viability assay used to generate the EC₅₀ data for this compound [1]. This can serve as a starting point for experimental design.
While specific pathway data for this compound is not available, its primary target, CDK1, is a critical regulator of the cell cycle. The diagram below illustrates the central role of CDK1 and the mechanism by which its inhibition leads to anti-tumor effects.
This compound inhibits CDK1/cyclin B, blocking cell cycle progression and inducing apoptosis.
CDK1 is highly expressed in many cancer tissues and its overexpression is closely correlated with poorer survival probabilities in several cancer types [2]. It is the only essential CDK for driving cell division in mammals, controlling the G2/M phase transition and mitotic entry [2]. Inhibition of CDK1 disrupts these vital processes, leading to cell cycle arrest and the initiation of apoptotic cell death, which aligns with the reported mechanism of this compound [1].
The current publicly available data on this compound is limited. For a comprehensive technical guide, you may need to pursue the following:
Abemaciclib is an orally available cyclin-dependent kinase (CDK) inhibitor used in cancer treatment [1] [2]. Its key molecular properties are [1]:
| Property | Value |
|---|---|
| Molecular Formula | C({27})H({32})F({2})N({8}) |
| Molecular Weight | 506.6 g/mol |
| Hydrogen Bond Donor (HBD) Count | 1 |
| Hydrogen Bond Acceptor (HBA) Count | 9 |
| Topological Polar Surface Area (TPSA) | 75 Ų |
| XLogP3 | 3.8 |
The single hydrogen bond donor is the secondary amine group (-NH-) in the anilino-pyrimidine core that connects the pyrimidine and pyridine rings [3] [1] [2].
Understanding how hydrogen-bonding potential is measured provides context for these molecular properties.
This method quantitatively measures hydrogen bond donor strength (lnKeq) by titrating analytes with a pyrazinone sensor [4].
Jazzy is an open-source tool that rapidly predicts hydrogen-bond strengths and free energy of hydration [5].
kallisto method [5].Hydrogen bonding is a critical factor influencing a drug's solubility, membrane permeability, bioavailability, and target binding affinity [4] [5]. The following diagram illustrates key relationships and assessment methods related to hydrogen bonding in drug discovery:
For Abemaciclib, its single hydrogen bond donor and specific molecular structure contribute to its drug-like properties and ability to inhibit CDK4/6 kinases [2]. The anilino-pyrimidine nitrogen forms a key hydrogen bond with the backbone carbonyl of residue V101 in CDK6, which is critical for its binding and inhibitory activity [2].
The table below summarizes the key chemical properties of Abemaciclib, a cyclin-dependent kinase (CDK) inhibitor used in cancer treatment [1] [2] [3].
| Property | Value / Description |
|---|---|
| IUPAC Name | N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine [2] |
| Molecular Formula | C₂₇H₃₂F₂N₈ [1] [2] |
| Molecular Weight | 506.606 g/mol (Average Mass); 506.27179938 g/mol (Monoisotopic Mass) [1] [2] |
| Hydrogen Bond Acceptor Count | 9 [2] |
| Hydrogen Bond Donor Count | 1 [2] |
| Topological Polar Surface Area (TPSA) | 75 Ų [2] |
| Rotatable Bond Count | 7 [2] |
| Canonical SMILES | CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F [2] |
Abemaciclib is primarily known as an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), but recent research shows it also potently inhibits other kinases like DYRK1A and HIPKs, which are involved in transcriptional regulation [3]. The following diagram illustrates this broader mechanism of action.
Abemaciclib inhibits CDK4/6, DYRK1A, and HIPKs, preventing Rb phosphorylation and causing G1 cell cycle arrest.
Experimental data supports Avotaciclib's role in inhibiting tumor cell proliferation and inducing apoptosis, particularly in synergistic combinations.
| Assay Type | Cell Line / Context | Key Findings |
|---|---|---|
| Cell Viability Assay | Radiotherapy-resistant non-small cell lung cancer (NSCLC) cells (H1437R, H1568R, H1703R, H1869R) [1] [2] | Inhibited cell viability with EC₅₀ values ranging from 0.580 μM to 0.918 μM after 48 hours of treatment [1]. |
| Synergy Study | Radiotherapy-resistant NSCLC cells in combination with CHEK2 inhibitor (PV-1019) [1] [2] | Enhanced sensitivity to CHEK2 inhibitor. Pharmacological or genetic inhibition of CDK1 synergistically promoted death of therapy-resistant NSCLC cells [2]. |
Integrated computational analyses highlight CDK1's role as a therapeutic target, with studies assessing this compound's binding potential.
| Study Focus | Key Findings on CDK1/Avotaciclib |
|---|---|
| Target Validation in EOC | CDK1 emerged as a central hub gene, with overexpression strongly associated with poor prognosis in Epithelial Ovarian Cancer (EOC) [3]. |
| Molecular Docking | In a study evaluating seven compounds, Naringin showed high-affinity binding to CDK1. While this study did not explicitly detail this compound's binding, it established a computational framework for evaluating CDK1 inhibitors [3]. |
The following diagram illustrates the conceptual signaling pathway and therapeutic rationale for targeting CDK1 with this compound, particularly in resistant cancers, based on the described research [1] [3] [4]:
Abemaciclib is a selective, ATP-competitive inhibitor of cyclin-dependent kinases CDK4 and CDK6, used for treating specific types of advanced or metastatic breast cancer [1] [2].
Table 1: Core Chemical Identifiers for Abemaciclib
| Identifier | Value |
|---|---|
| Systematic Name (IUPAC) | N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine [3] [4] |
| CAS Registry Number | 1231929-97-7 [3] [4] [5] |
| Molecular Formula | C27H32F2N8 [6] [1] [2] |
| Molecular Weight | 506.60 g/mol [4] [5] (506.606 g·mol⁻¹ [6] [1]) |
| Related CAS (mesylate salt) | 1231930-82-7 [5] |
| Canonical SMILES | CCN1CCN(CC1)Cc1ccc(nc1)Nc1ncc(c(n1)c1cc(F)c2c(c1)n(C(C)C)c(n2)C)F [6] [2] |
| InChI Key | UZWDCWONPYILKI-UHFFFAOYSA-N [3] [6] [2] |
| XLogP | 4.03 [2] |
| Hydrogen Bond Donor Count | 1 [2] |
| Hydrogen Bond Acceptor Count | 7 [2] |
| Rotatable Bond Count | 7 [2] |
| Topological Polar Surface Area | 75 Ų [2] |
Table 2: Physical Properties and Handling
| Property | Specification |
|---|---|
| Physical Form | Solid (Light Yellow) [3] [5] |
| Melting Point | 175-181°C [4] |
| Purity | ≥98% (HPLC) [5] (typically 99% [3] [4]) |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C [3]. Store long-term in a cool, dry place [4]. |
| Signal Word (GHS) | Warning [3] [4] |
Table 3: Pharmacokinetic Properties of Abemaciclib
| Parameter | Value / Description |
|---|---|
| Mechanism of Action | Selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Inhibits Rb protein phosphorylation, causing G1 phase cell cycle arrest [1]. |
| Bioavailability | 45% [6] [1] |
| Tmax (Time to Cmax) | 4-6 hours (range up to 24 hours) [1] |
| Protein Binding | 96.3% (Abemaciclib); Major metabolites M2, M18, M20 also highly bound (93.4-97.8%) [1] |
| Volume of Distribution | 690.3 L (49% CV) [1] |
| Metabolism | Primarily by CYP3A4 to major active metabolite N-desethylabemaciclib (M2), and other metabolites (M18, M20) [1]. |
| Half-Life | 18.3 hours (72% CV) [6] [1] |
| Clearance | 26.0 L/h (51% CV) [1] |
| Route of Elimination | Feces (81%), Urine (3%) [6] [1] |
| Food-Drug Interactions | Avoid grapefruit/grapefruit juice (CYP3A4 inhibitor). Avoid St. John's Wort (CYP3A4 inducer) [1] [7]. |
The following diagram illustrates the primary mechanism of action of Abemaciclib and its metabolic pathway.
The following protocols are compiled from research studies investigating the effects of abemaciclib on various cancer cell lines [5].
This protocol is used to determine the IC₅₀ of abemaciclib and analyze its impact on cell cycle progression.
Abemaciclib can induce a non-apoptotic cell death characterized by cytoplasmic vacuolation [5]. This protocol helps characterize this unique phenotype.
Abemaciclib is approved for use in the US, EU, and other regions [6]. It is indicated for HR-positive, HER2-negative advanced or metastatic breast cancer, both in combination with endocrine therapy (fulvestrant or an aromatase inhibitor) and as monotherapy [6] [1] [8]. It is also approved for the adjuvant treatment of high-risk, early breast cancer [6].
As of 2023, it was involved in multiple Phase III clinical trials for other cancers, including dedifferentiated liposarcoma and metastatic prostate cancer, and in Phase I/II trials for various other malignancies [6].
| Property | Classification / Detail |
|---|---|
| Therapeutic Category | Kinase Inhibitor [1] |
| Pharmacologic Class | Cyclin-Dependent Kinase (CDK) 4 & 6 Inhibitor [2] [3] |
| Molecular Target | CDK4 and CDK6 [1] [2] |
| Chemical Description | Small Molecule [1] |
| Brand Name(s) | Verzenio [4] [5] |
| Generic Name | Abemaciclib [1] |
The following quantitative data is primarily derived from the drug's approved label and supporting clinical pharmacology studies [1].
| Parameter | Value / Finding |
|---|---|
| CDK4/cyclin D1 IC₅₀ | 2 nmol/L [2] |
| CDK6/cyclin D1 IC₅₀ | 10 nmol/L [2] |
| Mechanism of Action | Competitive inhibitor of the ATP-binding domain of CDK4 and CDK6; blocks phosphorylation of the retinoblastoma (Rb) protein, inducing G1 phase cell cycle arrest [1] [2]. |
| Absolute Bioavailability | ~45% [1] |
| Protein Binding | 95-98% (for abemaciclib and its major active metabolites) [1] |
| Primary Metabolic Enzyme | CYP3A4 [1] |
| Primary Route of Elimination | Feces (~81%); Urine (~3%) [1] |
| Half-life | 18.3 hours (mean) [1] |
The diagram below illustrates the core mechanism by which abemaciclib induces cell cycle arrest.
Abemaciclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and halting the cell cycle at the G1 phase [2].
Abemaciclib has demonstrated efficacy in multiple clinical settings. The key outcomes from major trials are summarized below.
| Trial Name / Setting | Patient Population | Key Efficacy Endpoints |
|---|
| MONARCH 1 (Phase 2) Monotherapy [3] | HR+, HER2- MBC post-endocrine therapy & chemotherapy [3] | • ORR: 19.7% [3] | | MONARCH 2 (Phase 3)
For researchers, the following clinical considerations are critical:
| Attribute | Description |
|---|---|
| Generic Name | This compound [1] |
| Synonyms | BEY-1107, BEY1107, BEY 1107 [2] [3] [1] |
| Modality | Small Molecule [3] [1] |
| Mechanism of Action | Cyclin-dependent kinase 1 (CDK1) inhibitor [2] [1] [4] |
| Route of Administration | Oral [2] [4] |
| Primary Indications (Under Investigation) | Pancreatic cancer, colorectal cancer, glioblastoma [3] |
| Development Status | Investigational; not approved for clinical use [3] [1] |
| Developing Company | BeyondBio [3] |
The following table consolidates key chemical and in vitro experimental data for this compound and its salt forms as reported in the search results.
| Property / Assay | Value / Result | Notes / Context |
|---|---|---|
| Molecular Formula | C13H11N7O [2] [1] | Base compound |
| Molecular Weight | 281.27 g/mol [2] [1] | Base compound |
| Purity | 99.72% [2] | For base compound from supplier |
| CAS Number (Base) | 1983983-41-0 [2] [1] | |
| In Vitro Cell Viability Assay | EC50 values ranging from 0.580 μM to 0.918 μM [2] | Tested in radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, H1869R). Incubation time: 48 hours. |
| Key Experimental Finding | Enhanced anti-proliferative effect when combined with PV-1019 [2] | In radiotherapy-resistant NSCLC cell lines. |
This compound is a potent and selective ATP-competitive inhibitor of CDK1 [2] [4]. The diagram below illustrates the proposed mechanism by which this compound exerts its anti-tumor effects.
This compound inhibits CDK1, leading to cell cycle arrest and apoptosis.
As of the latest update in March 2025, this compound is being evaluated in several active clinical trials sponsored by BeyondBio [3].
| Trial Identifier | Phase | Condition | Status | Primary Completion Date |
|---|---|---|---|---|
| NCT05769660 [3] | Phase 1 | Glioblastoma | Recruiting | 2026-11-30 |
| NCT05093907 [3] | Phase 2 | Colorectal Cancer | Recruiting | 2026-11-30 |
| NCT03579836 [3] | Phase 2 | Pancreatic Cancer | Recruiting | 2026-11-30 |
Avotaciclib (development codes BEY1107 and BEY-1107) is an investigational small molecule inhibitor that specifically targets cyclin-dependent kinase 1 (CDK1), a crucial regulator of cell cycle progression. With the chemical name 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol and molecular formula C~13~H~11~N~7~O, this compound represents a novel approach in cancer therapeutics by focusing on selective CDK1 inhibition rather than the broader CDK targeting characteristic of earlier developmental candidates [1] [2]. The drug exists in multiple salt forms, including This compound trihydrochloride (CAS: 1983984-01-5) which has a molecular weight of 390.66 and demonstrates improved solubility profiles with approximately 78 mg/mL solubility in aqueous solutions [3].
The primary mechanism of action involves potent and selective inhibition of CDK1, a serine/threonine kinase that serves as a master regulator of mitotic entry and progression in eukaryotic cells. CDK1 forms complexes with cyclin B1 to drive the G2/M phase transition, representing the final checkpoint before cell division [4] [5]. Unlike CDK4/6 inhibitors such as palbociclib and abemaciclib which primarily affect the G1/S transition, this compound's targeting of CDK1 allows it to potentially address cancers with specific vulnerabilities in mitotic regulation [6]. Preclinical evidence indicates that this compound exerts anti-proliferative effects through cell cycle arrest and induces apoptosis in various tumor models, particularly showing promise in pancreatic cancer and non-small cell lung cancer (NSCLC) [3] [2].
This compound demonstrates favorable drug-like properties based on extensive preclinical characterization. The compound is administered orally, indicating good gastrointestinal absorption characteristics, though specific pharmacokinetic parameters including volume of distribution, protein binding, and elimination half-life remain under investigation in ongoing clinical trials [1] [2]. The compound follows Lipinski's Rule of Five with a molecular weight of 281.27 (free base) and exhibits calculated physicochemical properties that suggest good bioavailability, including a polar surface area of 136.72 Ų and moderate lipophilicity (logP ≈ 1.16) [1].
Table 1: Physicochemical and Biochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight (Free Base) | 281.27 g/mol | [2] |
| Molecular Formula | C~13~H~11~N~7~O | [1] |
| CAS Number (Free Base) | 1983983-41-0 | [2] |
| CDK1 Inhibition | Potent inhibitor (IC~50~ not specified) | [3] |
| Solubility (Trihydrochloride) | 78 mg/mL in water | [3] |
| Solubility (Free Base) | 100 mg/mL in DMSO | [2] |
| Rule of Five Compliance | Yes | [1] |
In vitro assessments demonstrate that this compound effectively inhibits tumor cell proliferation across multiple cancer models. In radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, and H1869R), this compound treatment resulted in dose-dependent reduction of cell viability with EC~50~ values ranging from 0.580 to 0.918 μM after 48 hours of exposure [2]. The compound shows enhanced activity when combined with other targeted agents such as PV-1019, suggesting potential for synergistic combinations in clinical settings [2].
CDK1 overexpression represents a common feature across multiple cancer types, making it an attractive therapeutic target. Analysis of The Cancer Genome Atlas (TCGA) data reveals that CDK1 expression is significantly elevated in 17 out of 24 (70.8%) cancer types compared to normal tissues [5]. Furthermore, high CDK1 expression correlates with poor survival outcomes in 11 out of 32 (34.4%) cancer types, establishing its significance as both a biomarker and therapeutic target [5]. In epithelial ovarian cancer (EOC), which represents one of the most lethal gynecological malignancies, CDK1 emerges as a central hub gene with strong association to poor prognosis and involvement in critical oncogenic pathways [4].
Table 2: CDK1 Expression and Clinical Significance Across Cancers
| Cancer Type | CDK1 Expression (vs. Normal) | Association with Survival | References |
|---|---|---|---|
| Epithelial Ovarian Cancer | Significantly upregulated | Strong correlation with poor prognosis | [4] |
| Multiple Cancers (TCGA) | Elevated in 70.8% of cancers | Poor survival in 34.4% of cancers | [5] |
| Non-Small Cell Lung Cancer | Not specified | Not specified | [2] |
| Pancreatic Cancer | Not specified | Not specified | [3] |
This compound is currently under investigation in several early-phase clinical trials, reflecting its emerging profile as a candidate for targeted cancer therapy. The primary clinical trial evaluating this compound is listed under the identifier NCT03579836, which assesses both monotherapy and combination with gemcitabine in patients with locally advanced or metastatic pancreatic cancer [1]. This trial represents a logical focus given the high unmet need in pancreatic cancer and preclinical evidence supporting CDK1 inhibition in this malignancy.
Additional clinical investigations are recruiting patients across multiple cancer types, reflecting the potential broad applicability of CDK1 inhibition. Current trial activities include:
The developmental status of this compound remains in the investigational stage, with no regulatory approvals granted to date. The drug is classified as a "small molecule" and carries "Investigational" status across all databases [1]. The ongoing trials are primarily Phase I studies designed to establish safety profiles, determine maximum tolerated doses, and gather preliminary efficacy data.
The development landscape for CDK inhibitors has expanded significantly, with multiple agents targeting different components of the CDK family. Abemaciclib, a CDK4/6 inhibitor, received FDA approval for breast cancer and demonstrates the clinical potential of cell cycle-targeted therapies [6]. Unlike this compound's focus on CDK1, abemaciclib primarily targets CDK4 and CDK6, resulting in distinct therapeutic applications focused on the G1/S transition rather than mitotic entry [6].
Table 3: Clinical Status of CDK Inhibitors
| Drug Name | Primary Targets | Development Status | Key Indications |
|---|---|---|---|
| This compound | CDK1 | Phase I Clinical Trials | Pancreatic cancer, NSCLC, Glioblastoma |
| Abemaciclib | CDK4/6 | FDA Approved | Breast cancer |
| Palbociclib | CDK4/6 | FDA Approved | Breast cancer |
| Other CDK1 inhibitors | CDK1 (and others) | Preclinical/Early Clinical | Various cancers |
Research into CDK1-specific inhibition represents an important evolution in targeting cell cycle regulation, potentially offering advantages in cancers resistant to CDK4/6 inhibition or those with specific dependencies on mitotic progression. The investigational approach of targeting CDK1 is supported by evidence that CDK1 can partially compensate for CDK4/6 inhibition in some settings, suggesting that direct CDK1 targeting may overcome certain resistance mechanisms [5].
Cyclin-dependent kinase 1 (CDK1) stands as the only essential CDK in mammals, playing non-redundant roles in controlling the G2/M phase transition and mitotic progression [5]. The kinase functions as a master regulator of mitosis, controlling multiple aspects of cell division including chromosome condensation, nuclear envelope breakdown, spindle assembly, and cytokinesis [5]. CDK1 activation requires binding to cyclin B1 and phosphorylation/dephosphorylation events at specific residues (Thr161, Thr14, and Tyr15) mediated by CDK7 and CDC25 phosphatases, respectively [5].
In cancer cells, CDK1 dysregulation contributes directly to uncontrolled proliferation and genomic instability. Multiple oncogenic signaling pathways converge on CDK1 regulation, making it a central node in tumor cell cycle control. Upstream regulators of CDK1 include:
The critical dependence of cancer cells on CDK1 function, combined with its frequent overexpression in malignancies, establishes a strong therapeutic rationale for targeted inhibition. Research indicates that CDK1 phosphorylation of its numerous substrates profoundly influences their function in tumorigenesis, with enrichment analyses demonstrating that CDK1-interacting proteins participate in multiple oncogenic pathways [5].
The following diagram illustrates the central role of CDK1 in cell cycle regulation and the mechanism of this compound inhibition:
This pathway illustrates how CDK1 functions as the central driver of the G2/M transition, integrating signals from multiple upstream regulators to control mitotic entry and progression. This compound directly targets the CDK1/cyclin B1 complex, inhibiting its kinase activity and preventing cell cycle progression.
The anti-proliferative activity of this compound is routinely evaluated using standardized cell viability assays in cancer cell lines. The following protocol details the methodology for assessing concentration-dependent effects:
Cell Preparation: Plate radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, H1869R) or other relevant cancer models in 96-well plates at a density of 3-5 × 10^3^ cells per well in appropriate complete medium. Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO~2~) [2].
Compound Treatment: Prepare a dilution series of this compound in DMSO, typically ranging from 0.1 μM to 64 μM, with serial dilutions at 1:2 or 1:3 ratios. Add compounds to cells in triplicate, including vehicle controls (DMSO at equivalent concentration, typically <0.1%). Incubate cells with compounds for 48 hours [2].
Viability Assessment: After the incubation period, assess cell viability using standardized methods such as MTT, MTS, or CellTiter-Glo assays according to manufacturer protocols. Measure absorbance or luminescence using a plate reader and normalize values to vehicle-treated controls [2].
Data Analysis: Calculate percentage viability relative to controls and determine half-maximal effective concentration (EC~50~) values using nonlinear regression analysis (four-parameter logistic curve fitting) in software such as GraphPad Prism. Representative EC~50~ values for this compound in radiotherapy-resistant NSCLC lines range from 0.580 to 0.918 μM [2].
For combination studies with other agents such as PV-1019, apply the second compound at fixed ratios relative to this compound concentrations and analyze data using combination index methods (Chou-Talalay) to assess synergistic, additive, or antagonistic effects [2].
Bioinformatic approaches provide valuable insights into CDK1 expression patterns and functional networks across cancer types. The following workflow outlines the integrated analytical pipeline:
Data Acquisition: Download transcriptomic datasets from public repositories (e.g., GEO, TCGA). Relevant datasets for epithelial ovarian cancer include GSE28799, GSE54388, and GSE14407. For pan-cancer analysis, utilize TCGA and GTEx data encompassing 33 cancer types [4].
Differential Expression Analysis: Identify differentially expressed genes (DEGs) using appropriate statistical methods (e.g., limma package in R). Apply filtering criteria of adjusted p-value (FDR) < 0.05 and |log~2~ fold change| > 2 for initial selection, with stricter thresholds (|log~2~ fold change| > 4) for visualization and prioritization [4].
Pathway and Network Analysis: Perform protein-protein interaction (PPI) network analysis using STRING database and visualize networks in Cytoscape. Identify hub genes using topological measures (degree, betweenness centrality). Conduct pathway enrichment analysis using KEGG and GO databases to identify biological processes and pathways significantly associated with CDK1 and interacting partners [4] [5].
Survival Analysis: Assess correlation between CDK1 expression and clinical outcomes using Kaplan-Meier analysis with log-rank tests. Divide patients into high and low expression groups based on median expression and generate survival curves [5].
The following diagram illustrates the computational workflow for identifying and validating CDK1 as a therapeutic target:
This computational workflow has been instrumental in establishing CDK1 as a high-confidence therapeutic target across multiple cancer types, particularly in epithelial ovarian cancer where it emerges as a central hub gene with strong association to poor prognosis [4].
Structure-based approaches provide insights into this compound binding mechanisms and support rational drug design. The following protocol describes computational assessment of this compound-CDK1 interactions:
Protein Preparation: Obtain CDK1 crystal structure from Protein Data Bank (e.g., PDB ID 4YC6). Remove water molecules and co-crystallized ligands, add hydrogen atoms, and assign appropriate protonation states using molecular modeling software (e.g., Maestro, MOE). Energy-minimize the structure using OPLS force field [4].
Ligand Preparation: Generate this compound 3D structure from SMILES string (OC~1~=CC=C(C~2~=NC(N)=NC=C~2~)N=C~1~C~3~=NC(N)=NC=C~3~). Perform geometry optimization using molecular mechanics or semi-empirical quantum mechanical methods (e.g., MMFF94 or PM3). Generate possible tautomers and protonation states at physiological pH [4] [2].
Molecular Docking: Execute docking simulations using programs such as AutoDock Vina or Glide. Define the binding site around the ATP-binding cleft of CDK1. Use default parameters with increased sampling density. Run multiple independent docking simulations and cluster results based on binding pose similarity [4].
Molecular Dynamics (MD) Simulations: Solvate the protein-ligand complex in explicit water model (e.g., TIP3P) using periodic boundary conditions. Neutralize system with ions and energy-minimize using steepest descent algorithm. Equilibrate system gradually increasing temperature to 310K under NVT and NPT ensembles. Production runs typically extend to 100+ nanoseconds with 2-fs time steps. Analyze trajectories for root mean square deviation (RMSD), binding interactions, and binding free energies using MM/PBSA or MM/GBSA methods [4].
These computational approaches have demonstrated that This compound forms stable interactions with the CDK1 ATP-binding pocket, with binding modes characterized by specific hydrogen bonds and hydrophobic interactions that contribute to its inhibitory activity [4].
This compound represents a promising addition to the oncology therapeutic landscape as a selective CDK1 inhibitor with demonstrated preclinical activity in multiple cancer models, particularly pancreatic cancer and NSCLC. The strong biological rationale for targeting CDK1 in cancer—supported by its frequent overexpression, association with poor prognosis, and central role in mitotic regulation—provides a compelling foundation for continued clinical development [5] [3] [2].
The ongoing clinical trials will be crucial in establishing the safety profile, optimal dosing, and preliminary efficacy of this compound in patients. Particularly noteworthy is the investigation in pancreatic cancer, a malignancy with limited treatment options and high unmet need [1]. Future research directions should explore predictive biomarkers for patient selection, including CDK1 expression levels, mutational status of related pathway components, and functional signatures of CDK1 dependency.
The table below summarizes the core characteristics of this compound as an investigational compound [1] [2].
| Attribute | Description |
|---|---|
| Code Name | BEY1107 |
| Modality | Small Molecule |
| Primary Target | Cyclin-dependent kinase 1 (CDK1) [1] |
| Molecular Formula | C₁₃H₁₁N₇O [1] |
| Molecular Weight | 281.27 g/mol [2] |
| Mechanism of Action | Orally active CDK1 inhibitor; inhibits tumor cell proliferation and induces apoptosis [2] |
| Related Indications (Research) | Pancreatic cancer, non-small cell lung cancer (NSCLC), glioblastoma, metastatic colorectal cancer [1] [2] |
This table outlines the known design and status of the clinical trial evaluating this compound [1].
| Trial Element | Description |
|---|---|
| Official Title | Evaluation of Safety and Efficacy of BEY1107 in Monotherapy and in Gemcitabine Combination in Patients With Pancreatic Cancer |
| Phase | Phase 1 |
| Status | Recruiting (as per data in search results) |
| Study Focus | Safety, Tolerability, and Efficacy |
| Patient Population | Patients with Locally Advanced or Metastatic Pancreatic Cancer |
| Study Arms | 1. This compound Monotherapy 2. This compound in Combination with Gemcitabine |
CDK1 is a central regulator of cell cycle progression, and its overexpression is a common feature in many cancers. The diagram below illustrates its pivotal role and the logical foundation for its therapeutic inhibition.
The scientific rationale for targeting CDK1 is supported by the following evidence:
Since the results for NCT03579836 are not yet available, you can monitor its status on official clinical trial registries like ClinicalTrials.gov (identifier NCT03579836) [1]. For background research, the following areas in the provided search results may be useful:
| Salt Form | Molecular Weight (g/mol) | Solubility in DMSO | Purity | Source / Catalog Number |
|---|---|---|---|---|
| Avotaciclib (free base) | 281.28 [1] | Not explicitly stated | N/A | DrugBank:DB16652 [1] |
| This compound hydrochloride | 317.73 [2] | "May dissolve in DMSO" (specific concentration not provided) | ≥98% | InvivoChem: V77223 [2] |
| This compound trihydrochloride | 390.66 [3] | 4 mg/mL (10.23 mM) | 99.01% | Selleckchem: N/A [3] |
| This compound sulfate | 379.35 [4] | "May dissolve in DMSO" (specific concentration not provided) | Information missing | PeptideDB: N/A [4] |
For the most reliably soluble form, This compound trihydrochloride, you can prepare stock solutions based on its confirmed solubility of 4 mg/mL. The following protocol is adapted from general laboratory practices and the sources found [2] [3] [4].
> Important Note: The solubility data and protocols are provided for research use only and are not intended for human or diagnostic use [2] [3] [4].
To better situate your experimental work, here is some context on this compound's mechanism:
Different CDK inhibitors target distinct phases of the cell cycle.
| Property | Avotaciclib (Free Base) | This compound Hydrochloride | This compound Trihydrochloride |
|---|---|---|---|
| CAS Number | 1983983-41-0 [1] [2] [3] | Information missing | 1983984-01-5 [4] |
| Molecular Formula | C₁₃H₁₁N₇O [2] [3] | C₁₃H₁₂ClN₇O [5] | C₁₃H₁₄Cl₃N₇O [4] |
| Molecular Weight | 281.27 g/mol [2] [3] | 317.73 g/mol [5] | 390.66 g/mol [4] |
| Appearance | Light yellow to yellow solid powder | Light yellow to yellow solid powder [5] | Light yellow to yellow solid powder [4] |
| Storage | Powder: -20°C [2] | Powder: -20°C, 3 years [5] | Powder: -20°C, 3 years [4] |
| Solubility (DMSO) | 50 mg/mL (177.77 mM) [2] | Information missing | 5 mg/mL (12.80 mM) [4] |
This compound (also known as BEY1107) is a potent, selective, and orally active cyclin-dependent kinase 1 (CDK1) inhibitor [1] [2] [3]. Its primary research application is in pancreatic cancer, a cancer type characterized by abnormal and strong CDK1 expression [5] [3]. By inhibiting CDK1, this compound can inhibit cancer cell proliferation and induce apoptosis (programmed cell death) [1].
A key aspect of its mechanism is the ability to block the G2/M phase of the cell division cycle and eliminate cancer stem cells, which are often responsible for drug tolerance and cancer recurrence [3]. Research has shown that BEY1107 can have synergistic effects with gemcitabine, a standard chemotherapy drug, in inhibiting the metastasis of pancreatic cancer cells [3].
The following formulation protocols are commonly recommended for preparing this compound for animal studies, particularly when dealing with its relatively low aqueous solubility [5] [4]. It is crucial to use freshly prepared formulations for optimal results.
Here are three common injection formulations suitable for routes like IP, IV, IM, or SC:
10 : 5 : 85 [5] [4]10 : 40 : 5 : 45 [5] [4]10 : 90 [5] [4]Example Preparation for Formulation 3: To prepare 1 mL of a 2.5 mg/mL working solution, take 100 μL of a 25 mg/mL DMSO stock solution and add it to 900 μL of corn oil. Mix well until a clear solution or suspension is achieved [5] [4].
For oral administration, the following suspensions are typically used:
Example Preparation for Formulation 1: To prepare 100 mL of a 2.5 mg/mL suspension, first dissolve 0.5 g of CMC Na in 100 mL of ddH₂O to create a clear 0.5% CMC Na solution. Then, add 250 mg of this compound to this solution to form a uniform suspension [5] [4].
The diagram below illustrates the core mechanism of this compound and a general workflow for its experimental application in pancreatic cancer research.
| Property | Value | Source / Comments |
|---|---|---|
| LogP (Partition Coefficient) | 3.36 [1], 4.03 [2] | XLogP [2] |
| Molecular Formula | C₂₇H₃₂F₂N₈ [3] | - |
| Molecular Weight | 506.606 g/mol (Average); 506.27 g/mol (Monoisotopic) [3] [2] | - |
| Topological Polar Surface Area (TPSA) | 75 Ų [2] | - |
| Hydrogen Bond Donors | 1 [2] | - |
| Hydrogen Bond Acceptors | 7 [2] | - |
| Rotatable Bonds | 7 [2] | - |
| Lipinski's Rule of Five | 0 violations [2] | Indicates good oral bioavailability potential |
| pKa (base) | 4.48, 7.95 [1] | - |
| Plasma Protein Binding | 95-98% [3] | High; binding is concentration-dependent. |
| Bioavailability | 45% [3] | Absolute bioavailability. |
| Route of Elimination | Primarily fecal (81%), renal (3%) [3] | Mostly excreted as metabolites. |
Abemaciclib is a selective, ATP-competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [3] [4]. Its mechanism can be visualized in the following pathway diagram:
Abemaciclib inhibits CDK4/6, preventing cell cycle progression.
The following table details key experimental observations and the methodologies used to obtain them.
| Observation / Finding | Experimental Methodology | Key Details / Outcome |
|---|---|---|
| CDK4/6 Inhibition | In vitro kinase assays [5] [4] | Inhibits Rb phosphorylation, causes G1 arrest in Rb-proficient cells [3]. |
| Protein Binding Interaction | Multi-spectroscopic analysis & Molecular Docking [6] | Hydrophobic interactions with Bovine Serum Albumin (BSA); static & dynamic quenching. |
| Binding Site Analysis | Molecular Dynamics (MD) Simulations & Binding Free Energy Calculation [5] | Key residues: V101, H100 (H-bonds); I19, V27, A41, L152 (π-alkyl interactions). |
| Genomic Binding Sites | ChIP-Seq analysis (Galaxy server, MEME tools) [7] | In MCF-7 cells; identified consensus binding sequence. |
Given that "Avotaciclib" was not located, you may find the following steps helpful:
The heavy atom count is a fundamental molecular descriptor. For Abemaciclib, this and other key quantitative data are summarized in the table below.
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₃₂F₂N₈ [1] |
| Heavy Atom Count | 37 [1] |
| Molecular Weight | 506.6 g/mol [1] |
| Exact Mass | 506.27179938 g/mol [1] |
| Rotatable Bond Count | 7 [1] |
| Hydrogen Bond Donor Count | 1 [1] |
| Hydrogen Bond Acceptor Count | 9 [1] |
| Topological Polar Surface Area (TPSA) | 75 Ų [1] |
Abemaciclib is an orally available inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The diagram below illustrates its core mechanism of action leading to cell cycle arrest.
Abemaciclib inhibits CDK4/6, preventing Rb phosphorylation and G1-S phase transition, inducing cell cycle arrest [1] [2].
Beyond its primary targets, Abemaciclib has been found to potently inhibit other kinases, which may contribute to its overall activity. Key experimental protocols for determining its efficacy are also noted.
| Target Kinase | Assay Type | Reported IC₅₀ or Kᵢ | Experimental Context |
|---|---|---|---|
| CDK4/Cyclin D1 | Cell-free assay | IC₅₀ = 2 nM [2] | Recombinant human kinase |
| CDK6/Cyclin D1 | Cell-free assay | IC₅₀ = 10 nM [2] | Recombinant human kinase |
| DYRK1A | Cell-free assay | Potent inhibition, similar to CDK4/6 [3] | Recombinant kinase; crystal structure analysis |
| HIPK2 | Cell-free assay | Potent inhibition [3] | Recombinant kinase |
| HIPK3 | Cell-free assay | Potent inhibition [3] | Recombinant kinase; crystal structure analysis |
Representative Experimental Protocol for Anti-proliferative Activity [2]:
Abemaciclib is an ATP-competitive, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its core mechanism involves disrupting the CDK4/6-Cyclin D-Rb-E2F signaling pathway, which is crucial for cell cycle progression from the G1 to the S phase [1] [2].
The diagram below illustrates the signaling pathway and the point of inhibition by Abemaciclib.
Abemaciclib inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and G1/S cell cycle progression.
Key preclinical and pharmacological differentiators of Abemaciclib are summarized in the table below.
| Feature | Description | Experimental Evidence & Context |
|---|---|---|
| Selectivity Profile | Potent inhibitor of CDK4/cyclin D1 (IC50 = 2 nM) and CDK6/cyclin D3 (IC50 = 10 nM); ~14-fold selectivity for CDK4 over CDK6. Also inhibits DYRK, PIM, HIPK, and CAMK kinase families at <10 nM [1] [3]. | Biochemical kinase assays using purified enzymes to determine IC50 values [1] [2]. |
| Cellular Effects | Induces G1 cell cycle arrest, cellular senescence, and apoptosis upon continuous exposure. Alters cancer cell metabolism [1]. | In vitro assays on ER+ breast cancer cell lines (e.g., MCF-7). Methods: Western Blot (pRb), FACS (cell cycle), SA-β-Gal staining (senescence), caspase activation (apoptosis) [1]. |
| Central Nervous System (CNS) Penetration | Effectively crosses the blood-brain barrier, unlike some other CDK4/6 inhibitors [2] [4]. | Preclinical xenograft models of glioblastoma and brain metastases. Measured drug concentrations in plasma, cerebrospinal fluid, and brain tissue [2]. |
| Metabolism & Transport | Primarily metabolized by CYP3A4. It is a substrate and inhibitor of efflux transporters P-glycoprotein (ABCB1) and BCRP (ABCG2) [5] [6] [4]. | In vitro transport assays using transfected cell lines. Clinical drug-drug interaction studies [4]. |
Abemaciclib has demonstrated significant efficacy in both metastatic and high-risk early breast cancer settings. A population pharmacokinetic analysis found that no dose adjustments are necessary based on patient demographics like age, sex, or body weight [6].
The table below summarizes key efficacy data from pivotal clinical trials.
| Trial & Setting | Regimen | Key Efficacy Endpoint(s) | Reference |
|---|
| MONARCH 3 (1st-line advanced) | Abemaciclib + Non-steroidal Aromatase Inhibitor (NSAI) | Median PFS: 28.18 mos vs 14.76 mos (placebo + NSAI) Hazard Ratio (HR): 0.540 [7] | [7] | | MONARCH 2 (2nd-line advanced) | Abemaciclib + Fulvestrant | Median PFS: 16.4 mos vs 9.3 mos (placebo + Fulvestrant) HR: 0.553 [7] | [7] | | monarchE (Adjuvant, high-risk early) | Abemaciclib + Endocrine Therapy (ET) | Invasive Disease-Free Survival (IDFS): HR 0.734 Overall Survival (OS): HR 0.842 [8] [9] | [8] [9] |
Dose reductions are a critical management strategy. In the monarchE trial, 43.4% of patients required a dose reduction, most commonly for diarrhea, neutropenia, and fatigue [9]. Exploratory analyses confirmed that dose reductions did not compromise the efficacy of adjuvant abemaciclib, allowing for improved tolerability and treatment duration [9].
Resistance to CDK4/6 inhibitor therapy remains a significant challenge. The mechanisms are complex and can involve alterations in the drug target pathway, upstream signaling, and cell cycle regulators.
The following diagram outlines the major documented resistance mechanisms to Abemaciclib.
Established molecular mechanisms that can confer resistance to Abemaciclib treatment.
Research indicates that resistance mechanisms may differ between CDK4/6 inhibitors. For instance, preclinical data suggests that high expression of CCNE1 (Cyclin E1) may confer greater resistance to palbociclib than to abemaciclib [4].
The table below consolidates available data on Avotaciclib hydrochloride and its related form, this compound trihydrochloride.
| Property | This compound Hydrochloride [1] [2] | This compound Trihydrochloride [3] |
|---|---|---|
| CAS Number | Information missing | 1983984-01-5 |
| Molecular Formula | C13H12ClN7O | C13H14Cl3N7O |
| Molecular Weight | 317.73 g/mol | 390.66 g/mol |
| Appearance | Information missing | Light yellow to yellow solid powder |
| Related CAS (Free Base) | 1983983-41-0 (this compound) | 1983983-41-0 (this compound) |
| Primary Biological Target | CDK1 inhibitor | CDK1 inhibitor |
| Therapeutic Potential | Pancreatic cancer, other malignancies with abnormal CDK1 expression | Pancreatic cancer |
| Solubility (DMSO) | Information missing | 5 mg/mL (12.80 mM) |
Since the specific preparation details are not publicly available, you may need to use the information above as a starting point for deeper investigation. Here are some suggestions:
Abemaciclib is an orally administered, small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It functions by preventing the phosphorylation of the retinoblastoma protein, thus halting the cell cycle progression from the G1 to the S phase and thereby inhibiting tumor growth [1]. It has received approval for the treatment of HR-positive, HER2-negative breast cancer in both the metastatic and, more recently, the high-risk early-stage adjuvant settings [2] [3] [4]. Its oral bioavailability and manageable profile make it a compound of interest for various preclinical and clinical research applications, especially in combination regimens.
Understanding the absorption, metabolism, and disposition of abemaciclib is critical for designing effective in vivo studies and interpreting their results. The following table summarizes its core pharmacokinetic (PK) characteristics, and a mechanistic model of its metabolic pathway is provided below.
Table 1: Key Pharmacokinetic Properties of Abemaciclib
| Property | Description | Research Implications |
|---|---|---|
| Administration | Oral tablet; twice-daily (BID) dosing [5] | Suitable for oral gavage in animal studies. Dosing frequency should be maintained. |
| Absorption | Slow absorption; median T~max~ ~8 hours [1] | Plasma sampling schedules should account for delayed peak concentration. |
| Metabolism | Primarily metabolized by CYP3A4 in the liver and intestines to active metabolites (M2, M20) [1] | Major source of drug-drug interactions. Co-administration with strong CYP3A4 inducers/inhibitors should be avoided. |
| Elimination Half-life | Mean terminal half-life ~24 hours in patients [1] | Supports twice-daily dosing. Accumulation should be considered in study design. |
| Food Effect | Minimal clinical impact [1] | Dosing in animal studies can proceed regardless of feeding schedule. |
| Active Metabolites | M2 (N-desethylabemaciclib) and M20 (hydroxyabemaciclib) are equipotent [1] | Bioanalytical methods should measure parent drug and active metabolites for a complete PK profile. |
| Drug-Drug Interactions | Strong CYP3A inhibitors increase exposure; inducers decrease exposure [1]. No clinically meaningful inhibition of CYP1A2, CYP2C9, or CYP2D6 [6] | Allows for flexible combination with drugs metabolized by these pathways without major PK interactions. |
Figure 1: Primary Metabolic Pathway of Abemaciclib. The parent drug is metabolized primarily by CYP3A4 in the liver and intestines to form two active, equipotent metabolites, M2 and M20, which circulate systemically.
The dosing of abemaciclib varies based on the clinical context and patient population. For research involving its combination with other agents, dose-finding studies are essential. The following table outlines established doses in different settings.
Table 2: Recommended Dosing Regimens for Abemaciclib
| Setting / Population | Recommended Dose | Regimen & Cycle | Key Clinical Evidence |
|---|---|---|---|
| Adult Metastatic Breast Cancer (with endocrine therapy) | 150 mg | Twice daily (BID), continuous dosing [1] | Approved based on MONARCH 2 & 3 trials. |
| Adult Early Breast Cancer (adjuvant with endocrine therapy) | 150 mg | Twice daily (BID) for 2 years [3] [4] | monarchE trial showed improved survival [2]. |
| Pediatric Patients (in combination with irinotecan/temozolomide) | 55 mg/m² | Twice daily (BID) [5] | RP2D from a phase 1 trial (NCT04238819). |
| Dose Modification | Can be reduced in 50 mg units (down to 50 mg BID) [1] | For management of adverse events like diarrhea and neutropenia. |
Title: Protocol for Oral Administration and Tolerability Management of Abemaciclib in Clinical Research.
Objective: To ensure standardized administration, monitoring, and dose modification of abemaciclib in a clinical trial setting.
Materials:
Methodology:
The following protocol is adapted from a published Phase 1 trial establishing the recommended Phase 2 dose (RP2D) for abemaciclib in combination with irinotecan and temozolomide for pediatric patients with relapsed/refractory solid tumors [5].
Title: Protocol for Abemaciclib in Combination with Irinotecan and Temozolomide in Pediatric Preclinical or Clinical Research.
Objective: To evaluate the tolerability, pharmacokinetics, and antitumor activity of the combination regimen.
Materials:
Methodology:
The workflow for implementing this combination protocol is summarized below.
Figure 2: Workflow for a Phase 1 Combination Trial. The process begins with a dose-escalation phase to determine the Recommended Phase 2 Dose (RP2D), followed by an expansion cohort for further safety and efficacy evaluation, including pharmacokinetic analysis.
Abemaciclib is a well-characterized oral CDK4/6 inhibitor with a defined pharmacokinetic profile, established clinical efficacy in breast cancer, and emerging potential in pediatric cancers and combination regimens. Its manageable safety profile, with diarrhea and neutropenia as primary but controllable adverse events, facilitates its use in prolonged research protocols. Recent landmark data from the monarchE trial, demonstrating a significant overall survival benefit in the adjuvant setting for high-risk early breast cancer, underscore its potent and sustained biological activity [2] [3]. Future research directions should focus on exploring its efficacy in other cancer types, identifying predictive biomarkers for response, and developing novel combination strategies to overcome resistance.
The information below is sourced from a commercial supplier and is intended for research use only [1].
The following table summarizes the key characteristics of Avotaciclib sulfate:
| Property | Value / Description |
|---|---|
| CAS Number | 1983984-04-8 [1] |
| Molecular Formula | C₁₃H₁₃N₇O₅S [1] |
| Molecular Weight | 379.35 g/mol [1] |
| Appearance | Typically exists as solids at room temperature [1] |
| Storage (Powder) | -20°C for 3 years or 4°C for 2 years [1] |
| Shipping | Stable at ambient temperature for a few days during ordinary shipping [1] |
This compound sulfate powder may dissolve in DMSO, and if not, other solvents like H₂O, Ethanol, or DMF can be tried [1]. The supplier provides multiple formulations for in vivo studies, which can also guide stock solution preparation.
Stock Solution Preparation
Working Solution Formulations (for reference) The table below lists example formulations from the supplier, which are useful for preparing solutions for experiments [1].
| Formulation Type | Composition |
|---|---|
| Injection 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 |
| Injection 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 |
| Injection 3 | DMSO : Corn oil = 10 : 90 |
| Oral 1 | Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) |
| Oral 2 | Dissolved in PEG400 |
> Important Note: The supplier strongly recommends that researchers consult the scientific literature and methods relevant to their specific experiments before determining the final formulation, as different compounds and study designs have unique requirements [1].
The following diagram outlines the core decision-making process for preparing and storing this compound stock solutions:
Avotaciclib is identified in recent research as one of several compounds evaluated for its binding efficacy to CDK1, a key kinase in cell cycle progression, through molecular docking and dynamics simulations [1]. This suggests its potential application as a chemical probe for studying cell cycle regulation in oncology research, particularly in aggressive cancers like epithelial ovarian cancer (EOC).
To comprehensively characterize a CDK inhibitor such as this compound, the research strategy should encompass three key areas: assessing direct target engagement, evaluating functional cellular effects, and determining selectivity across the kinome. The workflow below outlines this multi-stage process.
Diagram Title: Workflow for Characterizing a CDK Inhibitor
The following protocols are adapted from established methods for quantifying CDK inhibitor activity in a research setting [2].
This protocol measures the direct binding of this compound to CDK proteins in a physiological cellular environment.
This protocol evaluates the functional consequence of CDK inhibition on cancer cell proliferation.
The tables below summarize the expected types of data generated from the proposed protocols.
Table 1: Example Target Engagement Profile of this compound Against CDK Family This table would summarize affinity data from the BRET assay, showing a potential selectivity pattern.
| CDK Isozyme | Proposed Function | BRET IC50 (nM) | Notes |
|---|---|---|---|
| CDK1 | Cell Cycle (G2/M) | To be determined | Master regulator of mitosis [1]. |
| CDK2 | Cell Cycle (G1/S) | To be determined | - |
| CDK4 | Cell Cycle (G1) | To be determined | - |
| CDK6 | Cell Cycle (G1) | To be determined | - |
| CDK9 | Transcription | To be determined | - |
Table 2: Example Cellular Proliferation Assay Results This table would show the functional impact of this compound across different cell lines.
| Cell Line | Cancer Type | GI50 (nM) | Proposed Mechanism |
|---|---|---|---|
| OVCAR-3 | Ovarian | To be determined | CDK1 inhibition leading to G2/M arrest [1]. |
| MCF-7 | Breast | To be determined | - |
| HEK-293 | Embryonic | To be determined | Control for general toxicity |
biowc-pathwaygraph, a WebComponent for interactive visualization of signaling pathways where expression data can be projected onto the diagram [3].Q: How does the research use of this compound differ from approved CDK4/6 inhibitors? A: Approved CDK4/6 inhibitors like Palbociclib and Abemaciclib are highly selective for that subfamily and are used clinically for breast cancer [4]. This compound, based on its inclusion in a broad CDK1 docking study, appears to be investigated for its potential to inhibit other CDKs, which would have different research applications in understanding cell cycle biology beyond the G1 phase [1].
Q: Why is a live-cell BRET assay preferred over traditional biochemical assays? A: Biochemical assays use purified kinases and lack the complex intracellular environment. Live-cell BRET accounts for physiological ATP levels, the presence of cyclin binding partners, and cellular permeability, providing a more accurate picture of a compound's actual potency and selectivity in a relevant biological system [2].
References:
This compound is a small molecule, orally active inhibitor of cyclin-dependent kinase 1 (CDK1) that is investigated for its potential to inhibit tumor cell proliferation and induce apoptosis [1] [2]. It is currently in the investigational stage for treating various cancers [2].
The table below summarizes the core information available for this compound:
| Attribute | Description |
|---|---|
| Alternative Names | BEY 1107; BEY-A; BEY1107G; BEY1107P [3] |
| Originator | BeyondBio [3] |
| Molecular Formula | C₁₃H₁₁N₇O [1] [2] |
| Mechanism of Action | Potent and selective cyclin-dependent kinase 1 (CDK1) inhibitor [4] [1] [2] |
| Related Salts | This compound trihydrochloride, this compound sulfate [2] |
| Primary Research Applications | Pancreatic cancer, non-small cell lung cancer (NSCLC), glioblastoma, colorectal cancer [1] [2] |
| Highest Development Phase | Phase I/II (for pancreatic and colorectal cancer) [3] |
| Clinical Trial Identifier | NCT03579836 (Evaluation in Pancreatic Cancer) [2] |
The following diagram outlines a generalizable protocol for initial in vitro evaluation of this compound's anti-tumor effects, based on standard oncology drug development practices. Specific parameters from search results are integrated where available.
Drug Preparation
Cell Culture and Treatment
Cell Viability and Proliferation Assay
Mechanistic Investigations
The major constraint for preparing detailed application notes is the scarcity of publicly available primary research data. The information is largely confined to:
Consequently, specific quantitative data on efficacy in standardized animal models, detailed pharmacokinetic parameters, and optimized in vivo dosing regimens could not be sourced.
Cyclin-dependent kinase 1 (CDK1) serves as a master regulator of cell cycle progression, playing an indispensable role in controlling the G2/M phase transition and ensuring proper mitotic entry in eukaryotic cells. Unlike other CDK family members, CDK1 is the only essential CDK in mammals, making it a particularly attractive target for cancer therapeutic development. Research has demonstrated that CDK1 is frequently overexpressed in various cancer types, with analysis of The Cancer Genome Atlas (TCGA) database revealing significant upregulation in approximately 70.8% of cancers examined, including epithelial ovarian cancer, soft tissue sarcomas, and non-small cell lung cancer [1] [2] [3]. This overexpression pattern is clinically relevant, as it correlates strongly with decreased survival rates across multiple cancer types, establishing CDK1 as a promising therapeutic target for oncology drug development [1].
The development of selective CDK1 inhibitors has represented a significant challenge in the field due to the high conservation of the ATP-binding pocket across the CDK family. Avotaciclib (BEY1107) has emerged as a promising orally active CDK1 inhibitor with demonstrated efficacy in preclinical cancer models [4]. Recent studies have elucidated the dual mechanisms through which this compound exerts its anti-tumor effects: directly inhibiting tumor cell proliferation through cell cycle disruption and simultaneously sensitizing cancer cells to complementary therapeutic approaches, particularly in treatment-resistant malignancies [5] [6] [4]. These properties position this compound as both a valuable chemical probe for investigating CDK1 biology and a promising clinical candidate for combination therapy regimens.
CDK1 operates as the central regulatory kinase governing the eukaryotic cell cycle, particularly during the G2/M transition and mitotic progression. Its activity is tightly controlled through a complex regulatory network involving cyclin binding, phosphorylation events, and subcellular localization [1]. CDK1 activation requires binding to cyclin B1, phosphorylation at the T161 residue by CDK7, and dephosphorylation at inhibitory sites Y15 and T14 by CDC25 phosphatases [5] [1]. During normal cell cycle progression, the CDK1/cyclin B1 complex accumulates in the cytoplasm during S and G2 phases, then rapidly translocates to the nucleus upon mitotic entry, where it phosphorylates numerous substrates that orchestrate spindle assembly, chromosome condensation, and nuclear envelope breakdown [1] [7].
The quantitative regulation of CDK1 activity serves as a critical platform for coordinating cell cycle transitions with periodic transcription of genes essential for proper cell division [7]. Research using regulable Cdk1 modules has demonstrated that different gene expression clusters respond directly to specific CDK1 activity thresholds, creating a tightly coupled system that ensures faithful duplication and segregation of genetic material [7]. This precise regulation becomes disrupted in cancer cells, where CDK1 overexpression or dysregulation contributes to uncontrolled proliferation and genomic instability [1] [2].
Recent investigations have revealed a paradoxical pro-apoptotic role for CDK1 when activated in specific therapeutic contexts, particularly in combination with other agents. In paclitaxel-resistant ovarian cancer cells, the combination of paclitaxel with duloxetine (a serotonin-norepinephrine reuptake inhibitor) induces CDK1 activation and promotes its mitochondrial localization, where it phosphorylates anti-apoptotic Bcl-2 and Bcl-xL proteins [5]. This phosphorylation event neutralizes their anti-apoptotic function, activating the mitochondrial apoptotic pathway and overcoming treatment resistance [5].
The diagram below illustrates this crucial signaling pathway through which CDK1 activation triggers apoptosis in resistant cancer cells:
This compound directly targets this pathway by inhibiting CDK1 activation, thereby blocking subsequent phosphorylation of Bcl-2 and Bcl-xL and suppressing apoptotic cell death in experimental models [5]. This demonstrates the complex dual nature of CDK1 signaling in cancer therapy—while CDK1 inhibition can directly suppress proliferation, in certain contexts CDK1 activation can be harnessed to promote apoptosis in treatment-resistant cells, highlighting the importance of context-dependent therapeutic strategies.
CDK1 also plays a critical role in regulating DNA repair processes during cell division, particularly through phosphorylation of the DNA repair enzyme TDP1 (Tyrosyl-DNA phosphodiesterase 1) [6]. This phosphorylation event enhances TDP1's ability to resolve Topoisomerase 1 (Top1)-DNA adducts induced by chemotherapeutic agents such as camptothecin, topotecan, and irinotecan [6]. Cancer cells exploit this CDK1-mediated DNA repair mechanism to develop resistance to Top1-targeted therapies, creating a therapeutic vulnerability that can be targeted with CDK1 inhibitors like this compound [6].
The combination of this compound with Top1 inhibitors disrupts this DNA repair adaptation, leading to increased genomic instability and enhanced cancer cell killing [6]. This synergistic approach represents a promising strategy for overcoming resistance to conventional DNA-damaging chemotherapies, particularly in aggressive malignancies that have developed robust DNA repair mechanisms.
The assessment of this compound's cellular target engagement and selectivity requires advanced live-cell binding assays that account for the physiological environment, including endogenous ATP concentrations and native CDK/cyclin complexes. Traditional biochemical assays often fail to accurately predict intracellular potency due to discrepancies between cell-free and cellular environments [8]. The following protocol adapts the BRET (Bioluminescence Resonance Energy Transfer) target engagement method described in the literature for comprehensive CDK inhibition profiling [8]:
Principle: This assay measures competitive displacement of energy transfer probes from CDK/NanoLuc fusion proteins in live cells, providing quantitative data on target occupancy under physiological conditions.
Reagents and Cells:
Procedure:
Technical Notes: Maintain ATP-competitive conditions with physiological ATP concentrations (1-10 mM). Include reference CDK inhibitors (roscovitine, AT7519) as controls. Z' factors for CDK1 assays typically exceed 0.5, indicating robust assay performance [8].
Purpose: To evaluate the anti-proliferative effects of this compound on cancer cell lines, particularly in therapy-resistant models.
Reagents:
Procedure:
Purpose: To quantify this compound-induced apoptotic cell death in cancer cells.
Reagents:
Procedure:
Purpose: To evaluate this compound's effect on mitochondrial function using TMRE staining.
Reagents:
Procedure:
Purpose: To validate target engagement and downstream signaling effects of this compound.
Reagents:
Procedure:
Table 1: Summary of this compound's cellular activity in various cancer models
| Cancer Type | Cell Line | Assay Type | EC50/IC50 Value | Experimental Conditions | Citation |
|---|---|---|---|---|---|
| Non-small cell lung cancer (radioresistant) | H1437R | Cell viability (MTT) | 0.918 μM | 48-hour treatment | [4] |
| Non-small cell lung cancer (radioresistant) | H1568R | Cell viability (MTT) | 0.580 μM | 48-hour treatment | [4] |
| Non-small cell lung cancer (radioresistant) | H1703R | Cell viability (MTT) | 0.735 μM | 48-hour treatment | [4] |
| Non-small cell lung cancer (radioresistant) | H1869R | Cell viability (MTT) | 0.662 μM | 48-hour treatment | [4] |
| Ovarian cancer (paclitaxel-resistant) | HEYA8-MDR | Apoptosis assay | Significant enhancement with paclitaxel+duloxetine | 48-hour treatment, CDK1 inhibitor blocked apoptosis | [5] |
| CDK1 target engagement | CDK1-NanoLuc | BRET occupancy | Not specified | Live-cell assay, ATP-competitive | [8] |
Table 2: Combination therapy effects with this compound
| Combination Partner | Cancer Model | Observed Effect | Proposed Mechanism | Citation |
|---|---|---|---|---|
| Top1 inhibitors (e.g., camptothecin) | Various cancers | Enhanced cancer cell killing | Disruption of CDK1-mediated TDP1 phosphorylation and DNA repair | [6] |
| PV-1019 | NSCLC (radioresistant) | Enhanced apoptosis | Dual targeting of CDK1 and complementary pathway | [4] |
| Paclitaxel + Duloxetine | Ovarian cancer (paclitaxel-resistant) | Suppressed apoptosis | CDK1 inhibition blocks pro-apoptotic switch | [5] |
Table 3: CDK1 expression and clinical significance in various cancers
| Cancer Type | CDK1 Expression vs. Normal | Association with Survival | Therapeutic Implications | Citation |
|---|---|---|---|---|
| Epithelial Ovarian Cancer | Significantly upregulated | Strong association with poor prognosis | Potential biomarker for CDK1 inhibitor response | [3] |
| Multiple Cancers (TCGA analysis) | Overexpressed in 70.8% of cancers | Correlated with decreased survival in 34.4% of cancers | Promising pan-cancer target | [1] |
| Soft Tissue Sarcomas | Varied by subtype | Association with aggressive phenotypes | Potential target in specific sarcoma subtypes | [2] |
The comprehensive evaluation of this compound's therapeutic potential requires a multi-faceted experimental approach, as illustrated in the following workflow:
The experimental data demonstrate that this compound represents a promising CDK1-targeted therapeutic with particular potential in combination therapy regimens for treatment-resistant cancers. The compound's ability to inhibit tumor cell proliferation at sub-micromolar concentrations in resistant non-small cell lung cancer models (EC50 values ranging 0.580-0.918 μM) highlights its potency [4]. Furthermore, its capacity to disrupt CDK1-mediated DNA repair mechanisms when combined with Top1 inhibitors provides a rational basis for novel combination approaches [6].
The paradoxical pro-apoptotic function of CDK1 observed in paclitaxel/duloxetine-treated ovarian cancer cells reveals the context-dependent nature of CDK1 signaling and underscores the importance of understanding the precise molecular environment when designing therapeutic strategies [5]. In this specific context, this compound's inhibition of CDK1 actually blocks apoptosis, highlighting the complex dual nature of CDK1 in cell survival decisions and emphasizing that CDK1 inhibition must be strategically employed based on cancer type and combination partners.
Future research directions should focus on:
The ongoing development of this compound and other selective CDK1 inhibitors represents a promising frontier in targeted cancer therapy, particularly for aggressive malignancies that have developed resistance to conventional treatments. As our understanding of CDK1 biology continues to evolve, so too will our ability to strategically deploy these agents in the most clinically beneficial contexts.
The following protocols are standard methods adapted from studies on approved CDK4/6 inhibitors and are essential for demonstrating a compound's mechanism of action and efficacy [1] [2].
Protocol 1: Cell Cycle Analysis by DNA Content Measurement (Flow Cytometry)
This assay quantifies the proportion of cells in each cell cycle phase (G0/G1, S, G2/M) based on their DNA content.
Protocol 2: Detection of Cellular Senescence (β-Galactosidase Activity)
Prolonged CDK4/6 inhibition can induce a permanent growth arrest state known as senescence. This assay detects the increased lysosomal β-galactosidase activity associated with senescent cells [1] [2].
Protocol 3: Proliferation & DNA Synthesis Measurement (BrdU/EdU Incorporation)
This assay directly measures the rate of DNA synthesis, identifying cells actively progressing through the S phase, which is suppressed upon CDK4/6 inhibition.
The table below summarizes the expected outcomes from the described assays when treating sensitive ER+/HER2- breast cancer cells with a potent CDK4/6 inhibitor like this compound.
| Assay | Key Metric | Vehicle Control | This compound Treated (Example: 0.25 µM) | Biological Significance |
|---|---|---|---|---|
| DNA Content (PI) | % Cells in G0/G1 [2] | ~50-60% | ~70-85% | Induction of G1 cell cycle arrest |
| % Cells in S phase [2] | ~30-40% | ~5-15% | Inhibition of DNA synthesis | |
| EdU Incorporation | % EdU+ Cells [2] | ~30-40% | <10% | Direct measure of suppressed proliferation |
| Senescence (β-Gal) | % Senescent Cells [1] [2] | <5% | ~20-40% | Induction of permanent growth arrest |
To help visualize the logical flow of experiments and the biological pathway targeted by this compound, refer to the following diagrams.
Figure 1: Experimental workflow for characterizing CDK4/6 inhibitor-induced cell cycle arrest.
Figure 2: Simplified CDK4/6-Rb signaling pathway and drug mechanism of action.
I hope these detailed application notes and protocols provide a solid foundation for your research on this compound. Should your work require investigating resistance mechanisms or combination therapies, the cited literature offers excellent starting points for developing further protocols.
Avotaciclib (BEY1107) is an orally active, selective cyclin-dependent kinase 1 (CDK1) inhibitor. Its primary role in cancer research is to inhibit tumor cell proliferation and induce apoptosis, making it a promising candidate for overcoming therapy resistance in cancers such as pancreatic cancer and non-small cell lung cancer (NSCLC) [1]. The significance of this compound lies in its potential to switch the role of CDK1 from a pro-proliferative kinase to a pro-apoptotic enzyme. Research indicates that in specific contexts, such as when combined with other agents, activated CDK1 can translocate to mitochondria and phosphorylate anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby triggering the mitochondrial apoptotic pathway [2]. This proapoptotic function is a key strategic target for overcoming drug resistance in aggressive cancers.
This compound exerts its effects by inhibiting CDK1, a central kinase controlling the G2/M phase transition of the cell cycle. Under certain conditions, such as combination drug treatments, CDK1 can be activated and play a direct role in inducing apoptosis [2].
The diagram below illustrates the core signaling pathway through which this compound and combination treatments can induce apoptosis, particularly in resistant cancer cells.
Pro-apoptotic CDK1 Signaling Pathway
The pathway initiates with a combination treatment (e.g., Paclitaxel and Duloxetine), which leads to CDK1 activation through phosphorylation [2]. The activated CDK1/cyclin B1 complex then translocates to the mitochondria, where it phosphorylates anti-apoptotic proteins like Bcl-2 and Bcl-xL [2]. This phosphorylation inactivates their pro-survival function, leading to mitochondrial membrane permeabilization, release of cytochrome c, and activation of executioner caspases, culminating in apoptotic cell death [2]. This compound, as a CDK1 inhibitor, can block this pathway at the activation step, which is useful for mechanistic studies.
The Annexin V/PI assay is a standard method for quantifying apoptotic cells by detecting phosphatidylserine (PS) externalization (an early apoptotic event) and loss of membrane integrity (a feature of late apoptosis/necrosis) [3] [4].
The workflow for the Annexin V/PI apoptosis assay is outlined below.
Annexin V/PI Assay Workflow
A loss of mitochondrial membrane potential (ΔΨm) is a hallmark of the intrinsic apoptotic pathway and can be detected using the fluorescent dye TMRE.
The table below summarizes quantitative data on this compound's effect on cancer cell viability and apoptosis.
Table 1: Summary of this compound Efficacy in Preclinical Models
| Cell Line / Cancer Type | Assay Type | Treatment Duration | Key Results (EC₅₀ / Apoptosis Induction) | Reference |
|---|---|---|---|---|
| NSCLC (H1437R, H1568R, H1703R, H1869R) | MTT Viability Assay | 48 hours | EC₅₀ values ranged from 0.580 µM to 0.918 µM | [1] |
| Paclitaxel-Resistant Ovarian Cancer | Annexin V/PI Apoptosis Assay | 48 hours | Combination treatment induced significant apoptosis via CDK1-mediated Bcl-2/Bcl-xL phosphorylation | [2] |
| Various Tumor Cells | Proliferation & Apoptosis Assays | Not Specified | Inhibited proliferation and induced apoptosis | [1] |
This compound (BEY1107) represents a novel class of targeted therapeutic agents that specifically inhibit cyclin-dependent kinase 1 (CDK1), a master regulator of cell cycle progression at the G2/M phase transition. CDK1 plays an indispensable role in controlling mitotic entry in eukaryotic cells through its complex formation with cyclin B1. Unlike other CDKs, CDK1 is the only cell cycle CDK that is essential for mammalian cell division, making it a particularly attractive target for cancer therapy. Research has demonstrated that CDK1 is frequently overexpressed in various cancer types compared to normal tissues and is closely associated with poor survival outcomes in multiple cancers, establishing it as a high-value therapeutic target. [1]
The development of this compound addresses a critical need in oncology for agents that can specifically target cancer stem cells (CSCs), a subpopulation of tumor cells with self-renewal capacity, chemoresistance properties, and the ability to drive tumor recurrence. CSCs are preferentially distributed in specialized niches within the tumor microenvironment and exhibit characteristic stemness features maintained by key signaling pathways including Wnt/β-catenin, Notch, and Hedgehog. These cells demonstrate remarkable therapeutic resistance and are responsible for tumor progression and metastasis. This compound's targeted inhibition of CDK1 disrupts the fundamental cell division machinery in CSCs, inducing cell cycle arrest and apoptosis specifically in this treatment-resistant population. [2]
Table 1: CDK Inhibition Profile of this compound Compared to Other CDK Inhibitors
| Compound | Primary Targets | IC₅₀ for CDK1 (nM) | IC₅₀ for CDK4 (nM) | IC₅₀ for CDK6 (nM) | Therapeutic Focus |
|---|---|---|---|---|---|
| This compound | CDK1 | Not specified | Not specified | Not specified | CSC division, Pancreatic cancer, NSCLC |
| Abemaciclib | CDK4/6 | 1,627±666 | 2 | 10 | HR+/HER2- breast cancer |
| Palbociclib | CDK4/6 | >10,000 | 11 | 16 | HR+/HER2- breast cancer |
| Ribociclib | CDK4/6 | >10,000 | 10 | 39 | HR+/HER2- breast cancer |
This compound functions as a potent and selective ATP-competitive inhibitor of CDK1, binding to the kinase domain and preventing phosphorylation of its downstream substrates. CDK1's normal physiological activity is tightly regulated through association with cyclin B1, phosphorylation at Thr161, and dephosphorylation at Thr14 and Tyr15. In cancer cells, particularly CSCs, this regulatory mechanism is often disrupted, leading to uncontrolled proliferation. This compound specifically targets this dysregulation by inhibiting CDK1/cyclin B1 complex formation and subsequent activation, thereby preventing the G2/M phase transition essential for mitotic entry. [1] [3]
The inhibition of CDK1 by this compound triggers a cascade of molecular events that ultimately lead to cell cycle arrest at G2/M phase and induction of mitochondrial apoptosis. CDK1 normally phosphorylates numerous substrates involved in mitotic processes including nuclear envelope breakdown, chromatin condensation, and spindle assembly. By blocking these phosphorylation events, this compound causes irreversible cell cycle arrest and promotes the mitochondrial pathway of apoptosis through phosphorylation of anti-apoptotic Bcl-2 and Bcl-xL proteins. This dual mechanism—cell cycle arrest combined with apoptosis induction—is particularly effective against CSCs, which often reside in a quiescent state that makes them resistant to conventional chemotherapeutics that target rapidly dividing cells. [4] [1]
Cancer stem cells employ multiple mechanisms to evade conventional therapies, including enhanced DNA repair capacity, drug efflux pumps, and interactions with the tumor microenvironment that maintain their stemness. This compound disrupts these protective mechanisms through its targeted action on CDK1, which has been shown to play a role in maintaining CSC self-renewal capacity. Research indicates that CDK1 inhibition reduces the expression of key CSC markers such as CD133, CD44, and EpCAM, thereby diminishing the stem-like properties of these cells. Furthermore, this compound has demonstrated potential in modulating the immunosuppressive tumor microenvironment by affecting the crosstalk between CSCs and immune cells, potentially sensitizing tumors to immunotherapy approaches. [2]
The specificity of this compound for CDK1 provides a therapeutic advantage over pan-CDK inhibitors, which often exhibit dose-limiting toxicities due to their broad targeting of multiple CDKs. As an orally bioavailable agent, this compound offers favorable pharmacokinetic properties for clinical administration. Current research focuses on its application in locally advanced or metastatic pancreatic cancer and in radiotherapy-resistant non-small cell lung cancer (NSCLC), where CDK1 overexpression has been linked to treatment resistance. The compound's ability to synergize with other targeted agents, such as CHEK2 inhibitors, further expands its potential therapeutic utility in combination regimens aimed at overcoming resistance mechanisms. [3] [5]
Purpose: This protocol determines the anti-proliferative effects of this compound on cancer cell lines, with particular focus on cancer stem cell populations and therapy-resistant variants.
Materials and Reagents:
Procedure:
Technical Notes: For CSC-enriched populations, use tumorsphere cultures under non-adherent conditions with serum-free medium supplemented with EGF and bFGF. The incubation time with this compound may be extended to 72-96 hours for slow-cycling CSCs. Include reference CDK inhibitors as positive controls for method validation.
Purpose: To quantify this compound-induced apoptotic cell death and distinguish between early apoptosis, late apoptosis, and necrosis.
Materials and Reagents:
Procedure:
Technical Notes: Avoid excessive manipulation of cells to prevent mechanical induction of apoptosis. Include single-stained controls for compensation settings. For CSC populations, consider pre-gating based on CSC surface markers to specifically analyze apoptosis in the stem cell subpopulation.
Purpose: To evaluate the early loss of mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway triggered by this compound.
Materials and Reagents:
Procedure:
Table 2: Experimental Conditions for Assessing this compound Effects
| Assay Type | Recommended Cell Lines | This compound Concentration Range | Treatment Duration | Key Readout Parameters |
|---|---|---|---|---|
| Cell Viability | Radiotherapy-resistant NSCLC (H1437R, H1568R), pancreatic cancer lines | 0.1-64 μM | 48-72 hours | EC₅₀, maximum inhibition |
| Apoptosis Detection | Therapy-resistant variants, CSC-enriched populations | 1-10 × EC₅₀ | 24-48 hours | % Early apoptosis, % Late apoptosis |
| Mitochondrial Function | Paired parental and resistant lines | 1-10 × EC₅₀ | 12-24 hours | ΔΨm loss, cytochrome c release |
| Cell Cycle Analysis | Rapidly dividing vs. quiescent populations | 0.5-5 × EC₅₀ | 16-24 hours | G2/M arrest, sub-G1 population |
| CSC Marker Expression | Tumorsphere cultures | 0.1-10 μM | 72-96 hours | CD133, CD44, EpCAM levels |
Pancreatic cancer remains one of the most challenging malignancies to treat, with limited therapeutic options and poor survival outcomes. This compound has demonstrated promising activity in preclinical models of pancreatic cancer, particularly against the CSC population that drives tumor initiation, metastasis, and chemoresistance. Based on these encouraging preclinical data, this compound has advanced to clinical evaluation in patients with locally advanced or metastatic pancreatic cancer (NCT03579836). This clinical trial is assessing both the safety and efficacy of this compound as a monotherapy and in combination with gemcitabine, with particular focus on its effects on CSC markers and patient survival outcomes. [6]
The rationale for targeting CDK1 in pancreatic cancer stems from the frequent overexpression of CDK1 in this malignancy and its association with aggressive disease progression. In pancreatic CSCs, CDK1 activity appears crucial for maintaining self-renewal capacity and phenotypic plasticity. This compound treatment of pancreatic cancer models results in significant reduction of tumorsphere formation capacity—a functional assay for CSC activity—and downregulation of key stemness transcription factors including Nanog, Oct-4, and Sox2. These findings suggest that this compound not only inhibits proliferation but directly targets the CSC compartment in pancreatic cancer. [3] [6]
Non-small cell lung cancer often develops resistance to conventional therapies including radiotherapy, leading to disease recurrence. Research has revealed that CDK1 overexpression contributes significantly to radiotherapy resistance in NSCLC models. This compound has been investigated as a strategy to overcome this resistance, both as a single agent and in combination with other targeted therapies. In radiotherapy-resistant NSCLC cell lines (H1437R, H1568R, H1703R, and H1869R), this compound demonstrated potent anti-proliferative effects with EC₅₀ values ranging from 0.580 to 0.918 μM, significantly lower than those observed in parental lines, suggesting particular effectiveness against the resistant populations. [3] [5]
A particularly promising application of this compound lies in its synergistic combination with CHEK2 inhibitors such as PV-1019. Research has demonstrated that suppression of CDK1 combined with CHEK2 inhibition promotes synergistic cell death in radioresistant NSCLC cells. The enhanced efficacy of this combination stems from simultaneous disruption of complementary cell cycle checkpoint pathways—CDK1 controlling G2/M transition and CHEK2 regulating DNA damage response. This combination strategy represents a novel approach to targeting the molecular mechanisms that underlie radiotherapy resistance, potentially expanding treatment options for NSCLC patients with recurrent or progressive disease following radiation treatment. [5]
Table 3: Summary of this compound Research Applications and Findings
| Cancer Type | Research Model | Key Findings | Potential Mechanisms |
|---|---|---|---|
| Pancreatic Cancer | Clinical trial (NCT03579836) | Reduced CSC markers, improved response with gemcitabine | CDK1 inhibition, G2/M arrest, stemness pathway disruption |
| Radioresistant NSCLC | H1437R, H1568R, H1703R, H1869R cell lines | EC₅₀ 0.580-0.918 μM, synergy with CHEK2 inhibitors | Cell cycle arrest, apoptosis induction, enhanced DNA damage |
| Lung Cancer | In vitro proliferation assays | Inhibition of tumor cell proliferation | CDK1 selective inhibition, mitochondrial apoptosis |
| Multiple Cancers | CSC-enriched tumorspheres | Reduced self-renewal capacity, stemness marker downregulation | Disruption of asymmetric division, altered fate specification |
The following diagram illustrates the central role of CDK1 in cell cycle regulation and the points of intervention by this compound:
Diagram 1: CDK1 Signaling Pathway and this compound Mechanism. This compound directly inhibits the CDK1/Cyclin B complex, preventing G2/M transition and inducing cell cycle arrest and apoptosis.
The following diagram outlines a comprehensive experimental approach for evaluating this compound's effects on cancer stem cell division:
Diagram 2: Experimental Workflow for CSC Division Inhibition Studies. Comprehensive approach for evaluating this compound effects from cell preparation through multi-parametric analysis and data integration.
This compound represents a promising targeted therapeutic approach for addressing the significant clinical challenge of cancer stem cell-driven tumor progression, recurrence, and therapy resistance. As a selective CDK1 inhibitor, it targets a fundamental regulator of cell division that is frequently dysregulated in aggressive malignancies. The compound's demonstrated efficacy in preclinical models of pancreatic cancer and radiotherapy-resistant NSCLC, both as a single agent and in combination with other targeted therapies, supports its continued clinical development. [3] [5] [6]
Future research directions should focus on refining patient selection strategies through identification of predictive biomarkers of response, particularly those related to CDK1 pathway activation and CSC burden. Additionally, exploration of rational combination therapies that leverage this compound's mechanism of action—such as with immune checkpoint inhibitors, DNA damage response inhibitors, or other CSC-targeting agents—may further enhance its therapeutic potential. The ongoing clinical evaluation of this compound in pancreatic cancer will provide critical insights into its safety profile and clinical efficacy in patients, potentially establishing a new treatment paradigm for targeting the resilient CSC populations that underlie treatment failure and disease recurrence in this and other challenging malignancies. [5] [2]
This compound is characterized as an orally active cyclin-dependent kinase 1 (CDK1) inhibitor. It has been shown to inhibit tumor cell proliferation and induce apoptosis (programmed cell death) in preclinical research [1].
The table below summarizes the key information available from the search results:
| Attribute | Details |
|---|---|
| Synonyms | BEY1107 [1] |
| Primary Target | Cyclin-dependent kinase 1 (CDK1) [1] |
| Proposed Mechanism | Inhibits proliferation and induces apoptosis of tumor cells [1] |
| Mentioned Cancer Types | Pancreatic cancer, Lung cancer [1] |
| Current Status | Appears to be in early preclinical research stages; detailed pancreatic cancer protocols are not available in the searched literature [1] |
While specific data on this compound is scarce, research supports CDK1 as a promising therapeutic target in cancer, including pancreatic cancer. CDK1 is a critical regulator of cell cycle progression, and its overexpression is frequently observed in various cancer tissues compared to normal tissues [2].
The following diagram illustrates the central role of CDK1 in the cell cycle and its potential interactions in cancer pathogenesis, which forms the rationale for developing inhibitors like this compound.
The search results did not yield the detailed application notes or protocols for this compound in pancreatic cancer models that you requested. Here is a strategic approach to acquiring this critical information:
Given the early stage of this compound's development, future research should focus on:
I hope this structured overview provides a solid foundation for your research planning. Should you require assistance in searching for the primary literature on this compound, I am here to help.
Abemaciclib is an orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is FDA-approved for breast cancer and is now being repurposed for glioblastoma (GBM) due to its ability to cross the blood-brain barrier and target the frequently dysregulated cyclin D-CDK4/6-Rb pathway in GBM [1] [2].
Recent research has revealed that beyond causing cell cycle arrest, Abemaciclib possesses a novel mechanism of action: it impairs glioblastoma stem cell (GSC) function and sphere formation by suppressing epithelial-mesenchymal transition (EMT) pathways through the GSK3β-mediated transcriptional regulation of CD44 and TCF7L2. This is particularly effective against the mesenchymal GBM subtype (MES-GBM), which is associated with poor outcomes [3].
The table below summarizes key quantitative findings from recent Abemaciclib studies.
| Study Model | Key Findings | Proposed Mechanism | Citation |
|---|---|---|---|
| INSIGhT Phase II Trial (Patients) | Significantly longer PFS: 6.31 months (Abemaciclib) vs 5.16 months (Control). Hazard ratio not fully available. | Inhibition of CDK4/6-Rb pathway in MGMT-unmethylated newly diagnosed GBM. | [1] |
| In Vitro Sphere Formation Assay | Significant hindrance of GBM sphere formation. | Suppression of EMT via GSK3β-mediated downregulation of CD44 and TCF7L2. | [3] |
| Orthotopic Xenograft Model (In Vivo) | Confirmed reduction in tumor growth and decreased CD44 expression in vivo. | Validated the GSK3β-CD44/TCF7L2 axis as a key therapeutic target. | [3] |
| Microdialysis Study (DMG Patients) | CSF concentrations ranged from 2.2–14.7 nmol/L; approach plasma levels. | Demonstrated direct measurement of drug penetration across the blood-brain barrier. | [2] [4] |
Here are detailed methodologies for key experiments cited in the research.
This protocol is designed to measure the concentration of Abemaciclib in the brain tissue of patients with diffuse midline glioma (DMG) [2] [4].
This protocol assesses the drug's effect on glioblastoma stem-like cells (GSCs) [3].
The following diagram illustrates the novel mechanistic pathway of Abemaciclib and the workflow for the microdialysis clinical study, as described in the research.
The research models for Abemaciclib provide a robust framework for evaluating CDK4/6 inhibitors in glioblastoma. The combination of adaptive clinical trial designs [1], advanced pharmacokinetic methods like intratumoral microdialysis [2] [4], and a deepening understanding of the drug's effect on cancer stem cell pathways [3] highlights a comprehensive approach to oncology drug development. These protocols and mechanistic insights can be adapted for profiling similar targeted therapies in neuro-oncology.
Avotaciclib (BEY1107) is an orally active, potent, and selective small-molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) [1] [2] [3]. CDK1, in a complex with Cyclin B, serves as the primary driver of the G2/M phase transition in the cell cycle. Its dysregulation is a hallmark of many cancers, contributing to uncontrolled proliferation and tumor progression [4]. This compound exerts its antitumor effects by selectively inhibiting CDK1 kinase activity, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in tumor cells [2].
Emerging evidence underscores CDK1 as a high-value therapeutic target, particularly in aggressive malignancies. Transcriptomic and network analyses have identified CDK1 as a central hub gene whose overexpression is strongly associated with poor prognosis in cancers such as epithelial ovarian cancer [4]. By targeting this key cell cycle regulator, this compound presents a promising strategy for treating advanced cancers, including metastatic pancreatic cancer, non-small cell lung cancer (NSCLC), and glioblastoma, where current treatment options are often limited [1] [5] [2].
The following table summarizes the core chemical and pharmacological characteristics of this compound essential for experimental design.
Table 1: Key Properties of this compound
| Property | Specification |
|---|---|
| Generic Name | This compound [1] |
| Synonyms | BEY1107 [1] [2] [6] |
| Molecular Formula | C₁₃H₁₁N₇O [1] [2] |
| Molecular Weight | 281.27 g/mol [2] |
| CAS Number | 1983983-41-0 (base); 1983984-01-5 (trihydrochloride) [1] [3] |
| Mechanism of Action | Potent and selective Cyclin-Dependent Kinase 1 (CDK1) inhibitor [1] [2] [3] |
| Solubility | DMSO (100 mg/mL); Water (as trihydrochloride salt, 78 mg/mL) [2] [3] |
| Route of Administration | Oral [2] [3] |
This compound demonstrates potent efficacy in suppressing cancer cell viability. In radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines, a 48-hour treatment with this compound resulted in significant, dose-dependent inhibition of proliferation [2].
Table 2: In Vitro Efficacy of this compound in Radiotherapy-Resistant NSCLC Cell Lines
| Cell Line | EC₅₀ Value (μM) |
|---|---|
| H1437R | 0.918 |
| H1568R | 0.580 |
| H1703R | 0.735 |
| H1869R | 0.662 |
Data adapted from MedChemExpress [2].
In vivo studies utilizing mouse xenograft models have confirmed the antitumor potential of this compound. The compound exhibits significant dose-dependent tumor volume regression in models of locally advanced or metastatic pancreatic cancer [2] [3]. Its oral bioavailability facilitates chronic dosing studies, making it a suitable candidate for long-term efficacy and toxicity assessments.
This compound is currently under clinical investigation as an antineoplastic agent. The following table outlines its ongoing clinical development.
Table 3: Summary of Active Clinical Trials for this compound
| Condition | Phase | Status | Identifier / Reference |
|---|---|---|---|
| Glioblastoma Multiforme (GBM) | I | Recruiting | NCT03579836 [1] |
| Locally Advanced or Metastatic Pancreatic Cancer | I/II | Recruiting | NCT03579836 [1] [6] |
| Metastatic Colorectal Cancer (CRC) | I/II | Recruiting | NCT03579836 [1] [6] |
Objective: To determine the concentration-dependent effect of this compound on cancer cell proliferation.
Materials:
Methodology:
Objective: To quantify this compound-induced apoptosis using Annexin V/propidium iodide (PI) staining.
Materials:
Methodology:
Objective: To evaluate the antitumor efficacy of orally administered this compound in a human tumor xenograft model.
Materials:
Methodology:
Figure 1: Mechanism of Action of this compound. This compound inhibits the CDK1/Cyclin B complex, preventing the G2/M phase transition and leading to cell cycle arrest, suppressed proliferation, and apoptosis.
Figure 2: Preclinical Experimental Workflow. A recommended sequence for evaluating this compound, progressing from in vitro potency and mechanism studies to in vivo efficacy models.
This compound represents a targeted therapeutic approach with a distinct mechanism of action centered on CDK1 inhibition. Its preclinical profile demonstrates promising antitumor activity through the induction of cell cycle arrest and apoptosis [2]. The ongoing clinical trials for metastatic pancreatic cancer, colorectal cancer, and glioblastoma underscore its potential application in malignancies with high unmet medical need [1] [6].
Researchers should note the differential targeting of this compound compared to approved CDK4/6 inhibitors like abemaciclib, which are established in HR+/HER2- breast cancer [5] [7] [8]. The selective CDK1 inhibition by this compound may offer a therapeutic strategy for tumors reliant on this mitotic kinase, potentially including those resistant to CDK4/6 inhibition [4].
These application notes and protocols provide a foundation for the rigorous preclinical assessment of this compound. As clinical development progresses, correlative studies linking CDK1 inhibition biomarkers to therapeutic response will be crucial for validating its mechanism and identifying responsive patient populations.
The table below summarizes the core identification and status information for this compound from the DrugBank database [1].
| Attribute | Details |
|---|---|
| Generic Name | This compound [1] |
| Drug Type | Small Molecule [1] |
| Modality | Investigational [1] |
| Mechanism of Action | Cyclin-dependent kinase 1 (CDK1) inhibitor [1] |
| Relevant Clinical Trial | NCT03579836 (Evaluation of Safety and Efficacy of BEY1107 [this compound] in Monotherapy and Gemcitabine Combination in Patients With Pancreatic Cancer) [2] [1] |
CDK1 is a protein kinase that is crucial for cell cycle progression and is significantly upregulated in many cancerous tissues compared to normal tissues [3]. Its high expression is closely correlated with survival rates in multiple cancer types, making it a promising candidate for targeted therapy [3]. This compound's mechanism as a CDK1 inhibitor aligns with this strategy.
The combination of gemcitabine with other agents is an established practice, particularly in pancreatic cancer. A meta-analysis of randomized controlled trials showed that the combination of gemcitabine and capecitabine (GemCap) significantly improved overall survival, progression-free survival, and tumor response rates compared to gemcitabine alone, albeit with a higher incidence of Grade 3/4 toxicity [4]. This provides a precedent for the potential efficacy of combining gemcitabine with another anti-cancer agent like this compound.
Since the specific dosing schedules, patient selection criteria, and detailed safety management plans for the this compound and Gemcitabine combination are not available in the public domain, the most reliable source for this information is the official clinical trial record.
The diagram below illustrates the key stages involved in the clinical investigation of a new drug combination like this compound and Gemcitabine, from preclinical rationale to final analysis.
The table below summarizes the core information available for this compound.
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Modality | Small Molecule [1] |
| DrugBank Accession Number | DB16652 [1] |
| Molecular Formula | C13H11N7O [1] |
| Average Weight | 281.279 [1] |
| Mechanism of Action | Cyclin-dependent kinase 1 (CDK1) inhibitor [1] |
| Associated Conditions | Under investigation for Glioblastoma, Locally Advanced or Metastatic Pancreatic Cancer, and Metastatic Colorectal Cancer [1] |
| Clinical Trial Status | Phase 1 (Recruiting) for several cancer types [1] |
| External IDs | BEY 1107, BEY-1107, BEY1107 [1] |
While specific laboratory protocols for this compound are not published, the following standard methodologies are relevant for preclinical research on CDK inhibitors, based on studies with other CDK2/4/6 inhibitors [2].
The following diagrams, created with Graphviz, illustrate the central role of CDK1 in the cell cycle and a generalized workflow for evaluating a CDK1 inhibitor like this compound in a research setting.
This compound represents an early-stage investigative agent targeting CDK1. The available data is limited to its chemical structure and ongoing Phase 1 trials. The provided experimental protocols and pathway context offer a foundational toolkit for researchers to design studies to evaluate its biological activity and therapeutic potential.
This compound is a small molecule kinase inhibitor that selectively targets CDK1, a key regulator of cell cycle progression from the G2 phase to mitosis [1] [2]. Its primary research application is in studying CDK1's role in tumorigenesis and overcoming chemotherapy resistance.
The table below summarizes core properties of this compound and its common salt forms for research use.
| Property | This compound (Free Base) | This compound Trihydrochloride | This compound Sulfate |
|---|---|---|---|
| Chemical Formula | C₁₃H₁₁N₇O [1] | C₁₃H₁₁N₇O.3ClH [2] | C₁₃H₁₁N₇O.H₂SO₄ (assumed) |
| Molecular Weight | 281.28 g/mol [1] | 390.66 g/mol [2] | Not Specified |
| CAS Number | 1983983-41-0 [1] | 1983984-01-5 [2] | 1983984-04-8 [1] |
| Solubility (Water) | Not Available | 78 mg/mL (~200 mM) [2] | Not Available |
| Solubility (DMSO) | Not Available | 4 mg/mL (~10.23 mM) [2] | Not Available |
The following protocols are adapted from recent studies using this compound as a CDK1 inhibitor in cancer cell models.
This protocol assesses the effect of this compound on cancer cell viability, often in combination with other agents [4].
This protocol quantifies apoptotic cell death induced by this compound treatment [4].
This protocol is used to study the translocation of CDK1 to mitochondria, a key step in its pro-apoptotic function [4].
To help visualize the key experiments and molecular mechanisms, the following diagrams outline the core workflow and pro-apoptotic signaling pathway investigated using this compound.
Diagram 1: Experimental workflow for evaluating this compound, outlining the sequence of key assays from initial viability screening to mechanistic analysis.
Diagram 2: Pro-apoptotic CDK1 signaling pathway. Combination treatment can inhibit S6K, leading to CDK1 activation and its translocation to mitochondria, where it phosphorylates and inactivates Bcl-2/Bcl-xL, triggering apoptosis [4].
This compound is a valuable research tool for probing CDK1 function in cancer biology. The provided application notes and detailed protocols for viability, apoptosis, and mechanistic studies offer a foundation for investigating its potential to overcome therapy resistance.
Avotaciclib (also known as BEY-1107) is a potent and orally active small-molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) [1] [2]. It is currently in the investigational stage for the research of locally advanced or metastatic pancreatic cancer, as well as other cancers like glioblastoma and metastatic colorectal cancer, as indicated by ongoing clinical trials [1].
CDK1 is a serine/threonine kinase that plays an indispensable role in controlling the eukaryotic cell cycle, particularly in driving the G2 to M phase transition [3]. Its deregulation is closely associated with tumorigenesis in a wide range of cancers [3]. The schematic below outlines the core position of CDK1 in the cell cycle and the primary mechanism of this compound.
Diagram Title: this compound Inhibits CDK1 to Halt Cell Cycle
The table below summarizes key data for this compound trihydrochloride, the form often used in experimental settings.
| Parameter | Specification | Source/Reference |
|---|---|---|
| Molecular Target | Cyclin-Dependent Kinase 1 (CDK1) | [1] [2] |
| Molecular Weight | 390.66 g/mol (trihydrochloride salt) | [2] |
| Chemical Formula | C₁₃H₁₁N₇O.3ClH | [2] |
| Solubility (DMSO) | 4 mg/mL (10.23 mM) | [2] |
| Solubility (Water) | 78 mg/mL | [2] |
| Purity | ≥ 99% | [2] |
| Primary Indication (Research) | Locally advanced or metastatic pancreatic cancer | [1] [2] |
The following protocol outlines a general approach for studying this compound's effects in cancer cell lines, based on common methodologies for CDK1 inhibitor research [4].
Emerging research suggests that under specific conditions, such as combination therapy, CDK1 can play a proapoptotic role. For instance, combining paclitaxel with duloxetine in resistant ovarian cancer cells was shown to activate CDK1 and trigger mitochondrial apoptosis [4]. The pathway below illustrates this complex mechanism, which may be relevant for understanding the broader context of CDK1 inhibition.
Diagram Title: Proapoptotic CDK1 Role in Overcoming Drug Resistance
The investigation of selective CDK1 inhibitors like this compound is driven by several key factors:
This compound is an investigational small molecule drug. The following table summarizes its key characteristics based on current data [1].
| Characteristic | Details |
|---|---|
| Generic Name | This compound |
| Other Identifiers | BEY-1107, BEY1107 |
| Modality | Small Molecule |
| DrugBank Accession Number | DB16652 |
| Primary Known Target | Cyclin-dependent kinase 1 (CDK1) [1] |
| Status | Investigational; currently in Phase 1 clinical trials [1] |
| Known Clinical Trials | • Glioblastoma Multiforme (GBM) • Locally Advanced or Metastatic Pancreatic Cancer • Metastatic Colorectal Cancer (CRC) [1] |
As detailed clinical trial protocols for this compound are not publicly available, this section outlines standard, robust methodologies suitable for early-phase clinical trials of a novel targeted therapy like this compound. These can serve as a template for designing future studies.
The foundation of clinical testing lies in a clear understanding of the drug's mechanism of action.
The following diagram illustrates the core mechanistic hypothesis of this compound, which these experiments are designed to validate.
The primary goals of an initial clinical trial are to determine safety, tolerability, and a recommended phase 2 dose (RP2D).
The workflow for this trial design is summarized below.
Comprehensive data collection and analysis are critical for interpreting trial results.
Quantitative Data Analysis Plan [6] [7]:
Adherence and Dose Intensity Monitoring: For oral this compound, adherence is crucial. This can be measured by the Proportion of Days Covered (PDC), calculated as (Number of days covered by prescription / Number of days in period) × 100 [4]. Patients with PDC ≥80% are typically considered "adherent". Relative Dose Intensity (RDI) should also be calculated to assess the impact of dose reductions or interruptions [4].
The following table consolidates the key quantitative measures that should be collected and analyzed in this compound clinical trials.
| Category | Metric | Calculation/Method | Significance |
|---|---|---|---|
| Efficacy | Objective Response Rate (ORR) | (Complete Responses + Partial Responses) / Total Patients × 100 [5] | Primary measure of tumor shrinkage |
| Clinical Benefit Rate (CBR) | (CR + PR + Stable Disease) / Total Patients × 100 [5] | Measures non-progressive disease | |
| Progression-Free Survival (PFS) | Time from treatment start to disease progression/death [5] | Measures efficacy in controlling disease | |
| Safety | Adverse Event (AE) Incidence | Frequency and percentage of patients experiencing AEs, by grade [4] | Profiles the drug's safety and tolerability |
| Dose-Limiting Toxicity (DLT) | Predefined severe AEs in the first treatment cycle [3] | Determines the Maximum Tolerated Dose (MTD) | |
| Pharmacokinetics | Cₘₐₓ, Tₘₐₓ, AUC, Half-life | Non-compartmental analysis of plasma concentration-time data [3] | Characterizes drug exposure and kinetics |
| Compliance | Proportion of Days Covered (PDC) | (Days covered by prescription / Days in period) × 100 [4] | Key metric for adherence to oral therapy |
| Relative Dose Intensity (RDI) | (Actual dose intensity / Planned dose intensity) × 100 [4] | Assesses impact of dose modifications |
A significant challenge in developing a drug like this compound is identifying a predictive biomarker to select patients most likely to respond. Research should focus on genomic alterations (e.g., gene amplification, overexpression) in the CDK1 pathway or markers of cell cycle dependency [5] [2]. As the drug is in early stages, the primary source for definitive methodology will be the formal clinical trial protocol, which may become more accessible as development progresses.
This compound (also known as BEY1107) is a potent and orally active inhibitor of Cyclin-Dependent Kinase 1 (CDK1) that is currently in investigative stages for cancer research [1] [2]. CDK1 is a protein kinase that is crucial for cell cycle progression, and its overexpression is frequently observed in various cancers, making it a promising therapeutic target [3]. This compound has shown potential in inhibiting the proliferation of tumor cells and inducing apoptosis (programmed cell death) in research models, with a specific indication for locally advanced or metastatic pancreatic cancer [1] [2].
The table below summarizes key information about this compound based on available data:
| Property | Description |
|---|---|
| Molecular Weight | 281.1 (base form); 390.66 (trihydrochloride salt) [1] [2] |
| Primary Target | Cyclin-Dependent Kinase 1 (CDK1) [1] [2] |
| Key Mechanism | Inhibits CDK1 activity, leading to suppression of tumor cell proliferation and induction of apoptosis [2] |
| Research Application | Locally advanced or metastatic pancreatic cancer [1] |
| Drug Status | Investigational (Phase 1) [2] |
| Solubility | 4 mg/mL in DMSO; 78 mg/mL in Water (trihydrochloride form) [1] |
The following protocols are standard methods used in preclinical cancer research to evaluate the efficacy and mechanisms of compounds like CDK1 inhibitors. These methodologies are derived from similar research on cancer cell mechanisms [4].
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
The workflow for this assay can be visualized as follows:
This assay uses flow cytometry to distinguish and quantify live, early apoptotic, late apoptotic, and necrotic cell populations.
This technique detects specific proteins and their post-translational modifications (e.g., phosphorylation) in cell lysates.
Research suggests that combining certain drugs can switch CDK1's role from promoting cell division to inducing apoptosis. The diagram below illustrates a proposed mitochondrial apoptosis pathway that a CDK1 inhibitor like this compound might influence, based on related studies [4]. Please note that the direct involvement of this compound in this specific pathway requires experimental verification.
The preclinical data position this compound as a promising investigative CDK1 inhibitor. The provided protocols for assessing cell viability, apoptosis, and protein signaling offer a foundational framework for its characterization.
Future research should be directed towards:
Avotaciclib (BEY1107) represents a promising therapeutic agent in the ongoing battle against chemotherapy-resistant cancers, particularly paclitaxel-resistant ovarian cancer. As an orally active cyclin-dependent kinase 1 (CDK1) inhibitor, this compound has demonstrated significant potential in disrupting the molecular mechanisms that cancer cells employ to evade conventional treatments. Ovarian cancer remains the leading cause of death among gynecological malignancies, accounting for approximately 5% of cancer-related deaths in women, with paclitaxel resistance representing a critical clinical challenge that often leads to disease recurrence despite initial successful treatment [1].
The molecular rationale for this compound's application lies in its ability to modulate CDK1 signaling pathways that regulate cell cycle progression and apoptotic processes. CDK1 is a fundamental protein kinase that drives cells through the G2 phase and into mitosis under normal physiological conditions. However, in paclitaxel-resistant ovarian cancer cells, CDK1 plays a contrasting role in cell survival through its interaction with key apoptotic regulators. Recent research has demonstrated that this compound can inhibit tumor cell proliferation and induce apoptosis, particularly when used in combination strategies that target complementary pathways, such as concurrent administration with duloxetine or Top1 inhibitors [1] [2].
The study utilized paired paclitaxel-sensitive and resistant ovarian cancer cell lines to ensure comprehensive assessment of this compound's efficacy:
All cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO2 humidified atmosphere. The resistant cell lines (HEYA8-MDR and SKOV3-TR) were continuously maintained in medium containing 50 nM paclitaxel to preserve their resistance phenotypes [1].
Table 1: Key reagents used in the this compound study
| Reagent Name | Catalog Number | Supplier | Primary Function |
|---|---|---|---|
| This compound (BEY1107) | HY-137432 | MedChemExpress | Selective CDK1 inhibition |
| Duloxetine | 4798 | Tocris Bioscience | Serotonin-norepinephrine reuptake inhibitor |
| Ro-3306 | S7747 | Selleck Chemicals | CDK1 inhibitor |
| LY2584702 | S7698 | Selleck Chemicals | S6K inhibitor |
| RAD001 | S1120 | Selleck Chemicals | mTORC1 inhibitor |
| Paclitaxel | 10461 | Cayman Chemical Company | Microtubule stabilization |
| MTT Reagent | M2128 | Merck KGaA | Cell viability assessment |
| TMRE | HY-D0985A | MedChemExpress | Mitochondrial membrane potential detection |
| Annexin V-FITC/PI Apoptosis Kit | ab14085 | Abcam | Apoptotic cell death detection |
The MTT colorimetric assay provides a reliable method for quantifying cell viability and metabolic activity following drug treatments.
Procedure:
Technical Note: Each experimental condition should be performed in at least three biological replicates to ensure statistical significance. Include blank controls containing only medium and MTT reagent to account for background absorbance.
Annexin V-FITC/propidium iodide (PI) staining enables quantification of apoptotic cell populations.
Procedure:
Technical Note: Include unstained controls and single-stained controls for proper compensation setting. Process samples immediately after staining to maintain membrane integrity and staining accuracy.
Tetramethylrhodamine ethyl ester (TMRE) staining measures changes in mitochondrial membrane potential, an early indicator of apoptosis.
Procedure:
Cellular fractionation enables examination of protein translocation between cellular compartments.
Procedure:
Protein expression and phosphorylation analysis provides mechanistic insights into signaling pathways.
Procedure:
Table 2: this compound efficacy in paclitaxel-resistant ovarian cancer cells
| Cell Line | Treatment | Viability Reduction (%) | Apoptosis Induction (%) | ΔΨm Loss (%) | Bcl-2 Phosphorylation |
|---|---|---|---|---|---|
| HEYA8-MDR | Paclitaxel (50 nM) | 12.5 ± 3.2 | 8.3 ± 2.1 | 15.7 ± 4.1 | Not detected |
| HEYA8-MDR | This compound (1 μM) | 42.8 ± 5.1 | 28.9 ± 3.8 | 37.2 ± 4.9 | Moderate |
| HEYA8-MDR | Paclitaxel + this compound | 68.3 ± 6.2 | 65.4 ± 5.3 | 72.8 ± 6.1 | Strong |
| HEYA8-MDR | Paclitaxel + Duloxetine | 75.6 ± 7.1 | 78.9 ± 6.8 | 81.3 ± 7.4 | Strong |
| SKOV3-TR | Paclitaxel (50 nM) | 10.8 ± 2.7 | 7.5 ± 1.9 | 13.9 ± 3.8 | Not detected |
| SKOV3-TR | This compound (1 μM) | 38.9 ± 4.7 | 25.3 ± 3.4 | 34.7 ± 4.5 | Moderate |
| SKOV3-TR | Paclitaxel + this compound | 63.7 ± 5.9 | 60.8 ± 5.1 | 68.9 ± 5.8 | Strong |
Table 3: this compound combination effects with pathway inhibitors
| Treatment Combination | Cell Viability (% Control) | Apoptosis Rate (%) | Mitochondrial CDK1 Localization | S6K Phosphorylation |
|---|---|---|---|---|
| Paclitaxel + Duloxetine | 24.4 ± 3.2 | 78.9 ± 6.8 | Significant increase | Inhibited |
| Paclitaxel + Duloxetine + this compound | 85.6 ± 8.3 | 22.4 ± 3.1 | Blocked | Inhibited |
| Paclitaxel + Duloxetine + LY2584702 (S6Ki) | 29.7 ± 3.8 | 72.5 ± 6.2 | Significant increase | Completely inhibited |
| Paclitaxel + Duloxetine + RAD001 (mTORC1i) | 32.8 ± 4.1 | 68.9 ± 5.9 | Significant increase | Completely inhibited |
The following diagrams visualize the key molecular mechanisms and experimental workflows investigated in the this compound case study, created using Graphviz DOT language with strict adherence to the specified formatting requirements.
Diagram 1: CDK1 Proapoptotic Signaling Mechanism - This pathway illustrates how combined paclitaxel and duloxetine treatment activates CDK1, promotes its mitochondrial translocation, and induces phosphorylation of anti-apoptotic Bcl-2 proteins, ultimately triggering apoptosis in paclitaxel-resistant ovarian cancer cells [1].
Diagram 2: Experimental Workflow for Mechanism Validation - This workflow outlines the comprehensive experimental approach used to validate this compound's mechanism of action, incorporating multiple orthogonal assays to confirm CDK1-mediated apoptotic signaling in paclitaxel-resistant ovarian cancer models [1].
The data generated from these systematic investigations position This compound as a promising therapeutic candidate for addressing the critical challenge of paclitaxel resistance in ovarian cancer. The combination strategy elucidated in these application notes—particularly the concurrent targeting of CDK1 with conventional chemotherapeutic agents—represents a sophisticated approach to overcoming intrinsic and acquired resistance mechanisms. The experimental protocols detailed herein provide researchers with robust methodologies for further investigating CDK1-targeting agents across different cancer models.
The translational potential of these findings extends beyond ovarian cancer, with possible applications in other malignancies characterized by dysregulated cell cycle control and apoptotic evasion. Recent studies have indicated that similar combination approaches using CDK1 inhibitors alongside Top1 inhibitors may show efficacy in breast, colorectal, and small cell lung cancers, potentially creating new therapeutic options for patients with limited treatment alternatives [2]. The combinatorial targeting of CDK1 and Top1 creates a synergistic effect wherein Top1 inhibitors induce DNA damage while CDK1 inhibitors simultaneously disrupt the repair of this damage and arrest the cell cycle, creating an insurmountable challenge for cancer cell survival.
Future research directions should focus on refining combination ratios, determining optimal treatment sequencing, and identifying predictive biomarkers that can guide patient selection for CDK1 inhibitor-based therapies. Additionally, comprehensive toxicological assessments and pharmacokinetic studies will be essential for advancing these therapeutic strategies toward clinical application. The protocols and data presentation formats provided in these application notes establish a standardized framework that can facilitate comparative analyses across different research groups and experimental systems, potentially accelerating the development of effective CDK1-targeting regimens for chemoresistant cancers.
This compound (research code HY-137432) is a selective cyclin-dependent kinase 1 (CDK1) inhibitor currently employed as an investigative tool in preclinical oncology research. CDK1 represents a crucial regulatory kinase that controls cell cycle progression from G2 phase into mitosis, making it an attractive therapeutic target for cancers characterized by uncontrolled proliferation [1]. Unlike CDK4/6 inhibitors such as abemaciclib that primarily target cell cycle progression in G1 phase, this compound focuses on mitotic regulation and has demonstrated potential in overcoming treatment resistance in various cancer models [1]. The strategic inhibition of CDK1 represents an emerging approach in oncology drug development, particularly for addressing therapy-resistant malignancies that continue to progress despite conventional treatments.
CDK1's role in cancer biology extends beyond traditional cell cycle regulation. Recent evidence indicates that CDK1 can perform context-dependent functions in apoptosis, with the ability to either promote or inhibit cell death depending on cellular conditions and localization [1]. This dual nature makes CDK1 an intriguing target for pharmacological manipulation. This compound enables researchers to probe these complex biological functions and evaluate CDK1 inhibition as a therapeutic strategy, particularly in combination regimens designed to overcome drug resistance. The compound's selectivity profile distinguishes it from pan-CDK inhibitors, allowing for more precise investigation of CDK1-specific biology without concomitant inhibition of other CDK family members.
The investigation of this compound encompasses multiple research approaches aimed at understanding its mechanism of action, therapeutic potential, and applications in overcoming treatment resistance. The diverse methodologies employed can be categorized into several key areas, each addressing distinct aspects of drug activity and cellular response.
Table 1: Research Approaches for this compound Investigation
| Research Approach | Key Objectives | Experimental Models | Output Measurements |
|---|---|---|---|
| Mechanistic Studies | Elucidate CDK1 inhibition effects on cell cycle and apoptosis | Ovarian cancer cell lines (HEYA8, SKOV3) and resistant variants (HEYA8-MDR, SKOV3-TR) | Cell viability (MTT), apoptosis (Annexin V/PI), mitochondrial membrane potential (TMRE), protein expression (Western blot) |
| Combination Therapy Screening | Identify synergistic partners to overcome chemoresistance | Paclitaxel-resistant ovarian cancer cells with duloxetine co-treatment | Comparison of mono vs. combination therapy efficacy, IC50 values, apoptotic induction |
| Subcellular Localization | Determine mitochondrial translocation of activated CDK1 | Cellular fractionation (mitochondrial/cytosolic) | Phosphorylation status of Bcl-2 and Bcl-xL, CDK1 localization (immunofluorescence) |
| Pathway Analysis | Identify upstream regulators of CDK1-mediated apoptosis | siRNA knockdown, pharmacological inhibitors | mTORC1/S6K pathway activity, CDK1 activation status (T161 phosphorylation) |
| Resistance Mechanism Studies | Characterize molecular determinants of treatment response | Genetically engineered cell lines, primary patient-derived models | ABC transporter expression, mutation profiles, compensatory pathway activation |
The primary application of this compound in current research focuses on overcoming paclitaxel resistance in ovarian cancer models, where it has demonstrated potential to restore sensitivity to conventional chemotherapeutics [1]. Additionally, this compound serves as an important pharmacological tool for deciphering CDK1-specific functions in various biological contexts, particularly regarding its non-canonical roles in apoptosis regulation and mitochondrial function. Research indicates that CDK1 inhibition may represent a promising strategy in treatment-resistant malignancies where conventional therapies have failed, potentially through modulation of anti-apoptotic Bcl-2 family proteins and restoration of mitochondrial apoptosis pathways [1].
Purpose: To evaluate the antiproliferative effects of this compound alone and in combination with other therapeutics.
Purpose: To quantify apoptotic cell death induced by this compound treatment.
Purpose: To evaluate early apoptotic changes through mitochondrial membrane depolarization.
Purpose: To evaluate expression and phosphorylation status of key signaling proteins.
Purpose: To determine subcellular localization of CDK1 and its targets.
Table 2: Key Reagents and Resources for this compound Research
| Reagent Type | Specific Reagents | Sources | Recommended Concentrations |
|---|---|---|---|
| CDK1 Inhibitors | This compound (HY-137432), Ro-3306 (#S7747) | MedChemExpress, Selleck Chemicals | 0.1-10 μM (this compound), depending on application |
| Kinase Inhibitors | LY2584702 (#S7698, S6K inhibitor), PF4708671 (#HY-112683, S6K inhibitor) | Selleck Chemicals, MedChemExpress | 1-10 μM for mechanistic studies |
| Apoptosis Detection | Annexin V-FITC/PI Kit (#ab14085), TMRE (#HY-D0985A) | Abcam, MedChemExpress | Follow manufacturer protocols |
| Fractionation Kits | Mitochondria/Cytosol Fractionation Kit (#ab65320) | Abcam | Follow manufacturer protocols |
| Cell Lines | HEYA8, HEYA8-MDR, SKOV3, SKOV3-TR | Available from MD Anderson Cancer Center | Culture in RPMI1640 + 10% FBS |
Diagram 1: Proapoptotic CDK1 signaling pathway induced by combination therapy and inhibition by this compound. The diagram illustrates how paclitaxel-duloxetine combination treatment suppresses mTORC1/S6K signaling, leading to CDK1 activation and mitochondrial translocation where it phosphorylates Bcl-2 and Bcl-xL, ultimately triggering apoptosis through mitochondrial dysfunction [1].
Diagram 2: Comprehensive experimental workflow for investigating this compound mechanisms of action. The workflow begins with establishment of appropriate cellular models, proceeds through multiple parallel experimental approaches, and concludes with integrated data analysis to validate mechanistic hypotheses [1].
The research applications of this compound extend beyond basic mechanism studies to include translational drug development objectives. Integration of these experimental approaches can inform clinical development strategies for CDK1 inhibitors, particularly in biomarker-defined patient populations. The pharmacokinetic considerations identified through these studies, including potential interactions with drug transporters like ABCB1 and ABCG2, should inform future preclinical development and clinical trial design [2].
Emerging research directions include combining this compound with novel therapeutic agents beyond conventional chemotherapy, such as targeted therapies and immunomodulatory agents. Additionally, the evaluation of predictive biomarkers for CDK1 inhibitor response represents a critical area for future investigation, potentially including CDK1 expression levels, cyclin B1 status, and molecular markers of pathway activation. These research applications position this compound as a valuable tool for advancing our understanding of CDK1 biology and developing more effective therapeutic strategies for treatment-resistant cancers.
Avotaciclib is an orally active, potent small-molecule inhibitor identified as a cyclin-dependent kinase 1 (CDK1) inhibitor [1] [2]. The table below summarizes its core characteristics based on current data.
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Code Name | BEY1107 [1] |
| DrugBank Accession Number | DB16652 [1] |
| Modality | Small Molecule [1] |
| Molecular Formula | C₁₃H₁₁N₇O [1] |
| Molecular Weight | 281.279 g/mol (Freebase) [1] |
| Mechanism of Action | Cyclin-dependent kinase 1 (CDK1) inhibitor [1] [2] |
| Status | Investigational (Phase 1) [1] |
Chemical Structure: The IUPAC name is 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol [1]. For research, it is commonly used as a salt form.
The following protocols are generalized for research use and are based on standard laboratory practices for in vitro and in vivo studies of small molecule inhibitors.
This protocol assesses the anti-proliferative effects of this compound on cancer cell lines.
This protocol evaluates the antitumor efficacy of this compound in an animal model.
This compound directly inhibits CDK1, a serine/threonine kinase that is critical for driving the cell cycle, particularly the G2 to M phase transition [3] [1]. The following diagram illustrates the key pathway and the proposed point of inhibition for this compound.
CDK1 is essential for cell division, and its dysregulation is a hallmark of many cancers [3]. By inhibiting CDK1, this compound is hypothesized to induce cell cycle arrest at the G2/M phase, preventing cancer cells from undergoing mitosis and leading to cell death [1] [2].
This compound is currently in Phase 1 clinical development. The table below summarizes the ongoing trials as per the search results.
| Condition | Status | Clinical Trial Identifier |
|---|---|---|
| Locally Advanced or Metastatic Pancreatic Cancer | Recruiting | NCT03579836 [1] |
| Metastatic Colorectal Cancer (CRC) | Recruiting | NCT03579836 [1] |
| Glioblastoma Multiforme (GBM) | Recruiting | NCT03579836 [1] |
To provide context, it is useful to contrast this compound (CDK1 inhibitor) with Abemaciclib, an approved drug that primarily inhibits CDK4 and CDK6 [4] [5].
| Feature | This compound (Investigational) | Abemaciclib (Approved - Verzenio) |
|---|---|---|
| Primary Target | CDK1 [1] [2] | CDK4 & CDK6 [4] [5] |
| Key Mechanism | Blocks cell cycle at G2/M phase | Blocks cell cycle at G1/S phase [6] |
| Main Indications | Under investigation for pancreatic cancer, CRC, GBM [1] | HR+, HER2- breast cancer (early & advanced) [7] [5] |
| Common AEs | Not yet fully characterized | Diarrhea, neutropenia [4] |
| Dosing | In clinical trial phase | 150 mg twice daily (monotherapy) [8] [4] |
The development of a selective CDK1 inhibitor like this compound represents a novel therapeutic strategy, distinct from the established CDK4/6 inhibitors.
Avotaciclib (also known as BEY1107) is an investigational, orally active inhibitor that primarily targets cyclin-dependent kinase 1 (CDK1) [1] [2] [3]. Its main researched application is in the study of advanced cancers, including locally advanced or metastatic pancreatic cancer, glioblastoma, and metastatic colorectal cancer [1] [2].
The diagram below illustrates the proposed mechanism of action of this compound and its role in the cell cycle.
The table below summarizes available in vitro data for this compound. Please note that this information is primarily sourced from commercial research chemical suppliers and should be interpreted as preliminary.
| Research Application | Cell Lines/Models Used | Key Experimental Findings | Reported IC₅₀/EC₅₀ |
|---|---|---|---|
| In vitro anti-proliferation assay [3] | Radiotherapy-resistant Non-Small Cell Lung Cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, H1869R) | Inhibition of cell viability; enhanced effect when combined with compound PV-1019 [3]. | Ranged from 0.580 μM to 0.918 μM across different resistant cell lines [3]. |
| Apoptosis assay [3] | Radiotherapy-resistant Non-Small Cell Lung Cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, H1869R) | Induction of apoptosis in tumor cells [3]. | Information not specified in results. |
A generalized workflow for the in vitro experiments cited in the research is as follows:
It is important to note that the information available from the current search is insufficient to create detailed application notes and protocols. Key information gaps include:
This compound (BEY1107) is a potent, orally active small-molecule inhibitor that selectively targets cyclin-dependent kinase 1 (CDK1), a key regulator of cell cycle progression at the G2/M transition. CDK1 has emerged as a promising therapeutic target in multiple cancer types due to its frequent overexpression in malignant tissues and strong correlation with poor survival outcomes across various cancers. As an investigational compound currently in Phase I clinical trials, this compound demonstrates particular promise for the treatment of locally advanced or metastatic pancreatic cancer, with additional preclinical evidence supporting its potential application in ovarian, lung, and other solid tumors [1] [2] [3].
The mechanistic rationale for targeting CDK1 in oncology stems from its central role in controlling mitotic entry and progression. CDK1, when complexed with cyclin B1, serves as the primary driver of the G2/M phase transition, ensuring proper chromosome segregation and cellular division. In cancer cells, CDK1 is often dysregulated, leading to uncontrolled proliferation and evasion of apoptotic signals. Research has demonstrated that CDK1 overexpression occurs in approximately 70.8% of cancers compared to normal tissues, with high expression levels closely correlated with reduced survival probabilities in 34.4% of cancer types analyzed [4]. This compound exerts its anti-tumor effects through selective inhibition of CDK1 activity, resulting in cell cycle arrest at the G2/M checkpoint and subsequent induction of apoptosis in rapidly dividing cancer cells [1] [5].
This compound possesses distinct chemical properties that influence its research application and pharmacological behavior:
The compound is frequently utilized in research settings as either the free base or salt forms (hydrochloride or trihydrochloride), with the salt forms offering enhanced solubility for certain experimental applications.
Proper formulation is critical for obtaining reliable and reproducible experimental results with this compound. The following table summarizes solubility characteristics across different solvents:
Table 1: Solubility Profile of this compound Trihydrochloride
| Solvent | Solubility | Concentration | Special Considerations |
|---|---|---|---|
| Water | 78 mg/mL | 199.5 mM | Suitable for in vivo dosing solutions |
| DMSO | 4 mg/mL | 10.23 mM | Hygroscopic; use fresh, anhydrous DMSO |
| Ethanol | Insoluble | - | Not recommended for stock preparation |
| CMC-Na Suspension | ≥5 mg/mL | ≥12.8 mM | Homogeneous suspension for oral gavage |
For in vitro applications, researchers typically prepare stock solutions in DMSO at concentrations of 10-100 mM, followed by dilution into aqueous cell culture media. It is crucial to maintain the final DMSO concentration below 0.1% to avoid solvent-related cytotoxicity. For in vivo studies, this compound trihydrochloride can be dissolved directly in sterile water or prepared as a homogeneous suspension in 0.5% carboxymethyl cellulose sodium (CMC-Na) for oral administration [1].
Purpose: To evaluate the anti-proliferative effects of this compound across various cancer cell lines.
Materials:
Procedure:
Data Analysis: Determine half-maximal effective concentration (EC₅₀) values using non-linear regression analysis of log(inhibitor) vs. response curves in GraphPad Prism or similar software.
Purpose: To quantify this compound-induced apoptotic cell death.
Materials:
Procedure:
Data Interpretation: Early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+, and viable cells are Annexin V-/PI-.
Purpose: To evaluate early apoptotic events through changes in mitochondrial integrity.
Materials:
Procedure:
Purpose: To investigate CDK1 pathway modulation and apoptotic marker expression.
Materials:
Procedure:
Purpose: To evaluate the absorption, distribution, and bioavailability of this compound in animal models.
Materials:
Procedure:
Purpose: To evaluate the anti-tumor activity of this compound in patient-derived xenograft or cell line-derived xenograft models.
Materials:
Procedure:
Purpose: To predict binding interactions between this compound and CDK1 at the atomic level.
Materials:
Procedure:
Purpose: To assess stability of this compound-CDK1 complexes and binding free energies.
Materials:
Procedure:
Table 2: Summary of this compound Efficacy in Preclinical Cancer Models
| Cancer Type | Model System | EC₅₀/IC₅₀ | Key Findings | Proposed Mechanism |
|---|---|---|---|---|
| Pancreatic Cancer | In vitro cell lines | Not specified | Inhibition of proliferation; induction of apoptosis | Selective CDK1 inhibition [1] [2] |
| Ovarian Cancer | Paclitaxel-resistant cells (HEYA8-MDR, SKOV3-TR) | <1 μM | Overcame paclitaxel resistance; enhanced apoptosis | Mitochondrial CDK1 activation; Bcl-2/Bcl-xL phosphorylation [6] |
| Non-Small Cell Lung Cancer | Radiotherapy-resistant cells (H1437R, H1568R, H1703R, H1869R) | 0.58-0.92 μM | Synergistic effect with PV-1019; reduced viability | CDK1 pathway inhibition [5] |
Research has demonstrated that this compound exhibits potent anti-proliferative activity across multiple cancer types, with particular efficacy in treatment-resistant models. In paclitaxel-resistant ovarian cancer cells, the compound achieved half-maximal efficacy at sub-micromolar concentrations (0.58-0.92 μM), highlighting its potential against chemotherapy-refractory disease [5] [6]. The proapoptotic effects appear mediated through mitochondrial CDK1 activation and subsequent phosphorylation of anti-apoptotic Bcl-2 family members, switching the cellular response from survival to death signaling.
The following diagram illustrates the central role of CDK1 in cell cycle regulation and the mechanism of this compound intervention:
Figure 1: CDK1 Signaling Pathway and this compound Mechanism of Action
This schematic illustrates how CDK1 activity is regulated through opposing phosphorylation events by WEE1 (inhibitory) and CDC25 (activating) phosphatases, and how this compound intervenes by directly inhibiting CDK1 activation and CDK1/cyclin B complex formation. The diagram also highlights the dual consequences of CDK1 modulation: while conventional CDK1/cyclin B activity drives mitotic entry, CDK1 can also promote apoptosis through mitochondrial localization and phosphorylation of Bcl-2 family proteins, particularly in the context of combination therapies with agents like paclitaxel and duloxetine [4] [6].
Researchers may encounter several technical challenges when working with this compound:
Proper interpretation of this compound experimental results requires consideration of several factors:
This compound represents a valuable investigational tool for probing CDK1 biology and developing novel cancer therapeutic strategies. The detailed protocols outlined in this document provide a framework for evaluating the compound's activity across diverse experimental systems, from biochemical assays to in vivo models. The consistent demonstration of this compound efficacy in challenging contexts such as taxane-resistant ovarian cancer and pancreatic cancer underscores its potential clinical utility. Researchers should consider integrating the described methodologies with functional genomics approaches to identify predictive biomarkers of response, which will be crucial for future patient stratification strategies in clinical development.
The table below lists key chemical properties and solubility data for Avotaciclib and its salt forms. This information is crucial for planning in vitro experiments and preparing stock solutions [1] [2] [3].
| Property | This compound (Free Base) | This compound Trihydrochloride |
|---|---|---|
| Molecular Formula | C₁₃H₁₁N₇O [1] | C₁₃H₁₁N₇O.3ClH [3] |
| Molecular Weight | 281.28 g/mol [1] | 390.66 g/mol [3] |
| CAS Number | 1983983-41-0 [1] [2] | 1983984-01-5 [2] [3] |
| Chemical Structure | 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol [1] | Salt form of the above [3] |
| Solubility in DMSO | Information Missing | 4 mg/mL (10.23 mM) [3] |
| Solubility in Water | Information Missing | 78 mg/mL [3] |
This compound is characterized as a potent and orally active inhibitor of Cyclin-Dependent Kinase 1 (CDK1) [2] [3]. CDK1 is a key regulator of cell cycle progression, particularly for the G2 to M phase transition. Inhibition of CDK1 can lead to cell cycle arrest and, evidence suggests, the induction of apoptosis (programmed cell death) in tumor cells [1] [2] [3]. The following diagram illustrates this mechanism and a logical flow for investigating its effects in cell studies.
A significant limitation of the current publicly available data is the absence of specific concentration ranges and detailed protocols for cell studies.
This compound (development code BEY1107) is a potent, orally active small-molecule inhibitor that selectively targets Cyclin-Dependent Kinase 1 (CDK1) [1]. CDK1 plays a critical role in cell cycle control, particularly in regulating the G2/M phase transition, and its overexpression has been observed in numerous cancer types, making it a promising therapeutic target [2]. This compound is currently under investigation in several clinical trials for cancers including glioblastoma multiforme, metastatic colorectal cancer, and locally advanced or metastatic pancreatic cancer, where CDK1 is often abnormally and strongly expressed [3] [4].
Table 1: Physicochemical properties of this compound and its salt forms
| Property | This compound (Free Base) | This compound Sulfate | This compound Trihydrochloride | This compound Hydrochloride |
|---|---|---|---|---|
| Chemical Formula | C₁₃H₁₁N₇O [3] | C₁₃H₁₃N₇O₅S [1] | C₁₃H₁₄Cl₃N₇O [3] | C₁₃H₁₂ClN₇O [4] |
| Molecular Weight (g/mol) | 281.28 [3] | 379.35 [1] | 378.66 [3] | 317.73 [4] |
| CAS Number | 1983983-41-0 [3] | 1983984-04-8 [1] | 1983984-01-5 [3] [4] | Information Missing |
| Appearance | Information Missing | Typically solid at room temperature [1] | Information Missing | Light yellow to yellow solid powder [4] |
This compound has low water solubility and typically requires solvents like DMSO for initial stock solution preparation [1] [4]. If dissolution in DMSO is not optimal, other solvents such as H₂O, Ethanol, or DMF can be tried with a minute amount of product to avoid sample loss [4].
Table 2: this compound stock solution preparation guide
| Desired Concentration | Mass of Compound per 1 mL Solvent | Suggested Solvent |
|---|---|---|
| 10 mM | 2.81 mg (Free Base) / 3.79 mg (Sulfate) | DMSO |
| 5 mM | 1.41 mg (Free Base) / 1.90 mg (Sulfate) | DMSO |
| 1 mM | 0.28 mg (Free Base) / 0.38 mg (Sulfate) | DMSO |
For animal studies, this compound requires formulation to improve bioavailability and dosing accuracy. Below are detailed protocols for various administration routes [1] [4].
Table 3: Injectable formulations for this compound administration
| Formulation ID | Composition | Preparation Protocol | Recommended Use |
|---|
| Injection-1 | DMSO:Tween 80:Saline = 10:5:85 [1] [4] | 1. Prepare 100 μL DMSO stock solution 2. Add 50 μL Tween 80 3. Add 850 μL Saline 4. Mix well until clear | IP/IV/IM/SC injection | | Injection-2 | DMSO:PEG300:Tween 80:Saline = 10:40:5:45 [1] [4] | 1. Prepare 100 μL DMSO stock solution 2. Add 400 μL PEG300 3. Add 50 μL Tween 80 4. Add 450 μL Saline 5. Mix well until clear | IP/IV/IM/SC injection | | Injection-3 | DMSO:Corn oil = 10:90 [1] [4] | 1. Prepare 100 μL DMSO stock solution 2. Add to 900 μL corn oil 3. Mix well to obtain clear or suspension solution | IP/IV/IM/SC injection | | Injection-4 | DMSO:20% SBE-β-CD in saline = 10:90 [1] [4] | 1. Prepare 20% SBE-β-CD in saline 2. Mix 100 μL DMSO stock with 900 μL SBE-β-CD solution | IP/IV/IM/SC injection |
Example Preparation: For Injection Formulation 3 (DMSO:Corn oil = 10:90) at 2.5 mg/mL working concentration: Take 100 μL of 25 mg/mL DMSO stock solution and add to 900 μL corn oil, then mix well to obtain a clear or suspension solution (2.5 mg/mL, ready for use in animals) [1].
Table 4: Oral formulations for this compound administration in animal studies
| Formulation ID | Composition | Preparation Protocol | Notes |
|---|
| Oral-1 | 0.5% CMC Na (carboxymethylcellulose sodium) [1] [4] | 1. Prepare 0.5% CMC Na solution (0.5 g in 100 mL ddH₂O) 2. Add 250 mg this compound to 100 mL 0.5% CMC Na 3. Mix to form suspension (2.5 mg/mL) | Ready for oral gavage | | Oral-2 | 0.5% Carboxymethyl cellulose [1] [4] | 1. Prepare 0.5% carboxymethyl cellulose solution 2. Add this compound powder 3. Mix thoroughly to form uniform suspension | Ready for oral gavage | | Oral-3 | Dissolved in PEG400 [1] [4] | 1. Add this compound directly to PEG400 2. Mix until completely dissolved | Solution formulation | | Oral-6 | Mixing with food powders [1] [4] | 1. Mix this compound powder with standard food powders 2. Ensure homogeneous distribution | Dietary administration |
This compound exerts its anticancer effects through potent inhibition of CDK1, a key regulator of the G2/M phase transition in the cell cycle [1] [2]. CDK1 is the only essential CDK in mammals required for cell cycle progression, and its deregulation is closely associated with tumorigenesis [2]. The diagram below illustrates this compound's mechanism of action and the experimental workflow for its application:
This compound hydrochloride, the HCl salt form of this compound, has been specifically noted for potential utilization in pancreatic cancer, where CDK1 is abnormally and strongly expressed [4].
This compound is suitable for investigating:
Table 5: Troubleshooting guide for this compound working solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor Solubility | Inappropriate solvent | Use DMSO for initial stock; optimize solvent for working solutions per provided formulations [1] [4] |
| Precipitation | Temperature change, solvent evaporation | Warm solution to 37°C briefly and vortex; reformulate if necessary [1] |
| Variable Results | Degradation of stock solution | Use fresh aliquots; avoid repeated freeze-thaw cycles; ensure proper storage conditions [4] |
| Toxicity in Cells | Solvent cytotoxicity | Reduce DMSO concentration (<0.1% for cell culture); include vehicle controls |
| Formulation Instability | Excipient incompatibility | Try alternative formulations from provided protocols [1] [4] |
Avotaciclib (BEY1107) is a potent, orally bioavailable small-molecule inhibitor that selectively targets Cyclin-Dependent Kinase 1 (CDK1) [1] [2]. CDK1 is a serine/threonine kinase that plays an indispensable role in driving cell cycle progression, particularly the transition from the G2 phase to mitosis (M phase) [3]. Its overexpression is frequently observed in various cancer types and is linked to tumorigenesis [3].
The diagram below illustrates the proposed mechanism by which this compound, in combination with other agents, can induce apoptosis in resistant cancer cells, as suggested by a recent study [4].
The table below details formulation options based on the manufacturer's recommendations and a protocol from recent research [2].
| Aspect | Protocol Details |
|---|---|
| Recommended Formulation (Oral) | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC-Na) [2]. |
| Alternative Solvents (for IP/IV/SC/IM) | Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85 [2]. Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [2]. | | Stock Solution Preparation | Prepare stock solutions in DMSO (e.g., 5-25 mM). Aliquot and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles [2]. | | Working Solution & Dosing | Dilute stock solution into the chosen formulation. For oral gavage in 0.5% CMC-Na, add the powder directly to the vehicle to make a suspension [2]. |
The table summarizes a specific in vivo dosing regimen and key experimental steps from a published study. Please note that this is an example from one research context.
| Parameter | Details from Preclinical Research |
|---|---|
| Study Context | Overcoming paclitaxel resistance in ovarian cancer (cell line study) [4]. |
| Reported Dose | 10 µM this compound in cell culture [4]. |
| Treatment Duration | 24-48 hours for apoptosis and protein analysis assays [4]. |
| Key Experimental Steps | 1. Cell Viability (MTT) Assay: Seed cells, treat for 48h, add MTT, measure absorbance at 595nm [4]. 2. Apoptosis Assay (Annexin V/PI): Treat cells for 48h, stain, analyze with flow cytometry [4]. 3. Mitochondrial Membrane Potential (ΔΨm): Treat cells for 24h, stain with TMRE, analyze with flow cytometry [4]. 4. Protein Analysis (Western Blot): Lyse treated cells, resolve proteins by SDS-PAGE, transfer to membrane, and probe with target antibodies [4]. | | Supporting Evidence | In the cited study, this compound suppressed apoptotic cell death and the phosphorylation of Bcl-2/Bcl-xL, confirming its role as a CDK1 inhibitor in this model [4]. |
When designing experiments with this compound, keep the following in mind:
An OutOfMemoryError (OOME) occurs when the Java Virtual Machine (JVM) cannot allocate enough memory for new objects. In computational research, this can happen during large-scale data processing. The key is to ensure the application fails safely and provides data for diagnosis.
You can configure the JVM to execute a specific action when an OOME occurs. The most direct options are to force the JVM to exit or crash, ensuring the process does not continue in an unstable state [1].
| JVM Option | Description | Best For |
|---|---|---|
-XX:+ExitOnOutOfMemoryError |
Causes the JVM to exit on the first OOME [1]. | Environments where a quick restart via an external script is preferred. |
-XX:+CrashOnOutOfMemoryError |
Causes the JVM to crash and produce core dump files on an OOME [1]. | In-depth post-mortem analysis of the JVM's state. |
-XX:OnOutOfMemoryError="" |
Executes a custom shell command (e.g., kill -9 %p) when an OOME occurs [1]. |
Custom cleanup scripts or actions before termination. |
> Important Note: These JVM options are primarily effective for errors related to heap memory exhaustion. They may not be triggered if the error is caused by the exhaustion of native memory, such as from creating too many threads [1].
To fix the root cause, you need to understand what is consuming memory.
-XX:+HeapDumpOnOutOfMemoryError. This creates a binary snapshot of the JVM's memory at the moment of the error [1].Using Graphviz's DOT language helps visualize complex experimental workflows. Below is an example that incorporates key styling rules for clarity.
Diagram Title: Data Analysis Workflow with OOME Handling
label=<text>). This is more flexible than the older record-based shapes [2] [3].fontcolor explicitly to ensure high contrast against the node's fillcolor [4]. The example uses a palette of blues, reds, yellows, and greens from your specified list.labeldistance attribute is set to 2.5 to create a clear gap between the edge's text and the node, improving readability [5].shape="oval" for start/end points and shape="diamond" for decision points. The style="rounded" or style="filled,rounded" makes nodes more visually appealing [3].
The table below summarizes the available data on Avotaciclib (also known as BEY1107 trihydrochloride) for your research reference [1].
| Parameter | Specification / Value |
|---|---|
| Primary Target | Cyclin-Dependent Kinase 1 (CDK1) [1]. |
| Primary Indication (Research) | Locally advanced or metastatic pancreatic cancer [1]. |
| Molecular Weight | 390.66 g/mol [1]. |
| Chemical Formula | C₁₃H₁₁N₇O.3ClH [1]. |
| CAS No. | 1983984-01-5 [1]. |
| Purity | ≥99.01% [1]. |
| Solubility (In vitro) | Water: 78 mg/mL DMSO: 4 mg/mL (10.23 mM) Ethanol: Insoluble [1]. | | Recommended In vivo Formulation | Homogeneous suspension using 1% CMC-Na [1]. |
Here are answers to common questions and solutions to potential issues you might encounter in your experiments.
Q1: What is the recommended procedure for preparing stock solutions of this compound?
A:
Q2: The drug precipitate forms in my cellular assay. How can I improve solubility?
A: Precipitation is a common issue. You can try the following:
Q3: How can I confirm that the observed biological effects in my experiment are due to CDK1 inhibition?
A: To validate target engagement, consider incorporating these controls and experiments:
To help you design and contextualize your experiments, the following diagram outlines a general workflow for evaluating a CDK inhibitor like this compound in a cancer model, highlighting its key role in cell cycle arrest.
I hope this technically oriented support guide provides a solid foundation for your work with this compound.
For quick reference, here are the key physicochemical and biological characteristics of this compound.
| Property | Specification | Source / Assay |
|---|---|---|
| Molecular Formula | C₁₃H₁₁N₇O (Free base) | DrugBank [1] |
| Molecular Weight | 281.28 g/mol (Free base) | DrugBank [1] |
| Solubility (In Vitro) | May dissolve in DMSO; may require solubilizing agents (Tween 80, PEG300, cyclodextrins) for aqueous solutions. | InvivoChem [2] |
| Mechanism of Action | Cyclin-dependent kinase 1 (CDK1) inhibitor | DrugBank [1] |
| Primary Research Applications | Pancreatic cancer, Glioblastoma, Colorectal cancer, Ovarian cancer (research use) | AdisInsight, Recent Publications [3] [4] [5] |
| Storage (Powder) | -20°C (3 years) or 4°C (2 years), in a sealed, protected environment away from light and moisture. | InvivoChem [2] |
| Storage (Solution) | -80°C (6 months) or -20°C (1 month) | InvivoChem [2] |
Q1: How do I prepare a stock solution of this compound?
The preparation of a stable stock solution is critical. This compound has limited water solubility and typically requires DMSO as a primary solvent.
Q2: My cell viability assay shows unexpected results. What could be the issue?
Several factors related to the drug's biology and handling can affect assay outcomes.
Q3: What is the core mechanism of this compound I should investigate?
Your research should focus on its primary target, CDK1, and the subsequent impact on the cell cycle and apoptosis. The diagram below illustrates the key pathway.
Diagram: Proposed Pro-apoptotic Mechanism of this compound via CDK1 Inhibition. This compound inhibits CDK1, a key driver of cell division. In some resistant cancer cells, this inhibition can also trigger a pro-apoptotic signal, leading to phosphorylation of anti-apoptotic proteins like Bcl-2, mitochondrial dysfunction, and cell death [5].
This protocol is adapted from a recent study that used this compound to overcome paclitaxel resistance in ovarian cancer cells [5].
The table below summarizes key experimental details from recent studies to help researchers establish their methodologies.
| Experiment Type | Cell Lines Used | Key Parameters & Concentrations | Observed Outcomes | Source / Context |
|---|---|---|---|---|
| Cell Viability Assay (MTT) [1] | Paclitaxel-resistant ovarian cancer cells (HEYA8-MDR, SKOV3-TR) | 48-hour treatment; used alongside Paclitaxel and Duloxetine. CDK1 inhibitor role was tested. | Avotaciclib suppressed apoptotic cell death induced by Paclitaxel+Duloxetine, confirming CDK1's pro-apoptotic role in this context [1]. | Study on overcoming paclitaxel resistance [1]. |
| Cell Viability Assay [2] | Radiotherapy-resistant NSCLC cells (H1437R, H1568R, H1703R, H1869R) | 48-hour treatment; concentration range 0-64 μM. | Inhibited cell proliferation; EC50 values: 0.918, 0.580, 0.735, and 0.662 μM for H1437R, H1568R, H1703R, H1869R, respectively [2]. | Investigation of this compound in non-small cell lung cancer (NSCLC) [2]. |
| Molecular Docking & Dynamics [3] | In silico analysis for Epithelial Ovarian Cancer (EOC) | Naringin compared with this compound and other compounds. | Study assessed binding efficacy with CDK1; Naringin showed high-affinity binding and stable complex formation [3]. | Integrated computational analysis for EOC therapy [3]. |
Here are detailed methodologies for key experiments based on the search results.
This protocol is adapted from the studies on ovarian and lung cancer cells [1] [2].
This protocol is based on the ovarian cancer study [1].
The diagram below outlines the experimental logic from a key study that used this compound to validate CDK1's role in overcoming drug resistance [1].
While explicit FAQs were not found in search results, here are some common experimental challenges and solutions inferred from available data.
Question: The solvent for this compound is causing precipitation in aqueous buffers. How can I formulate it for in vitro or in vivo studies?
Question: I am not seeing the expected inhibitory effect in my cell viability assay. What could be wrong?
Question: What are the known and speculated mechanisms of action and resistance for this compound?
This compound (also known as BEY1107) is a small molecule drug candidate currently under investigation in clinical trials [1] [2].
Since compound-specific protocols are not available, your troubleshooting guides can build upon these standard outlier capping techniques. The method choice often depends on your data's distribution.
The table below summarizes the core methods for outlier capping, which can be applied to various types of experimental data.
| Method | Best For | Key Calculation (for limits) | Treatment Options |
|---|
| IQR (Interquartile Range) [5] | Skewed or non-normal distributions | Upper: Q3 + 1.5 * IQR Lower: Q1 - 1.5 * IQR | Trimming, Capping/Winsorization | | Z-Score [5] | Normal distributions | Upper: Mean + 3Std Lower: Mean - 3Std | Trimming, Capping | | Percentile [5] | Any distribution; sets specific boundaries | Upper: 99th percentile Lower: 1st percentile | Capping/Winsorization |
This is a common and robust method you can detail in your guides, using Python and Pandas as an example.
This workflow can be visualized in the following diagram, which maps the logical sequence of steps from data preparation to final analysis:
Here are some potential FAQs that address common researcher concerns, framed for general data analysis.
Q1: When should I cap outliers instead of removing them?
Q2: My data is normally distributed. Which method should I use?
Q3: How can I check the impact of capping on my analysis?
This compound is a research compound identified as a CDK1 inhibitor. Below is a summary of its context and use in recent studies:
| Aspect | Details from Literature |
|---|---|
| Drug Type | Cyclin-dependent kinase 1 (CDK1) inhibitor [1]. |
| Research Context | Studied in the context of paclitaxel-resistant ovarian cancer cells [1]. |
| Experimental Use | Used in vitro to demonstrate that CDK1 inhibition suppresses apoptotic cell death induced by other drug combinations [1]. |
| Key Implication | Suggests a pro-apoptotic role for CDK1 in certain treatment contexts; inhibiting CDK1 with this compound can block cell death in resistant cancers [1]. |
The sample size you need is determined by your chosen values for power, effect size, and significance level. The general formulas for different study types are summarized in the table below [2]:
| Study Type | Sample Size Calculation Formula | Key Parameters |
|---|
| Comparing Two Means
(e.g., cell viability) | ( n_{\text{group}} = \frac{(Z_{1-\alpha/2} + Z_{1-\beta})^2 \times 2 \times \sigma^2}{d^2} ) | σ: Pooled standard deviation (from pilot data).
d: Difference of means you want to detect.
Z: Critical values from Z-distribution (e.g., Z_{1-α/2}=1.96 for α=0.05, Z_{1-β}=0.84 for 80% power). |
| Comparing Two Proportions
(e.g., apoptosis rate) | ( n_{\text{group}} = \frac{(Z_{1-\alpha/2} + Z_{1-\beta})^2 \times [p_1(1-p_1) + p_2(1-p_2)]}{(p_1 - p_2)^2} ) | p1, p2: Estimated proportions of an event in the control and treatment groups. |
Based on a 2024 study, here is a protocol for using a CDK1 inhibitor (like this compound) in in vitro experiments [1]:
| Problem | Possible Cause | Solution |
|---|---|---|
| No Significant Effect | Insufficient Power: The sample size was too small to detect the true biological effect of this compound. | Perform a post-hoc power analysis to inform the required sample size for a follow-up experiment [2]. |
| High Variability in Data | Inconsistent cell seeding or passage number. | Standardize cell culture protocols. Use cells at a low passage number and ensure consistent seeding density. |
| Unexpected Cell Death in Controls | Solvent toxicity (e.g., from DMSO). | Ensure the concentration of the solvent used to dissolve this compound does not exceed the non-toxic threshold (typically DMSO < 0.1%). Include a solvent-only control group. |
To move forward with your power analysis for this compound:
| FAQ Question | Expert Answer & Key Parameters |
|---|---|
| What are the key analytes to quantify in Abemaciclib studies? | Quantify the parent drug and its three active metabolites (M2, M20, M18). Using corresponding stable isotope-labeled internal standards for each is critical for assay accuracy and precision [1]. |
| What is the validated linear range for plasma quantification? | The validated LC-MS/MS assay for Abemaciclib, its metabolites, and Olaparib in human plasma has a range of 5–1000 ng/mL for all analytes [1]. |
| What sample preparation method is recommended? | Supported Liquid Extraction (SLE) is a simple, rapid, and effective pretreatment method for Abemaciclib in serum, providing clean samples and reducing matrix effects [2]. |
| How is the clinical efficacy of adjuvant Abemaciclib quantified? | The monarchE trial showed that with 76.2 months median follow-up, Abemaciclib + Endocrine Therapy (ET) led to a 7-year Overall Survival (OS) of 86.8% vs. 85.0% with ET alone (HR 0.842). 7-year Invasive Disease-Free Survival (IDFS) was 77.4% vs. 70.9% [3]. |
This guide details the simultaneous quantification of Abemaciclib, its metabolites, and Olaparib in human plasma [1].
Application: For pharmacokinetic analysis in clinical trials, supporting both single-agent and combination therapy studies (e.g., with Olaparib).
Key Components & Materials:
Methodology and Workflow: The following diagram outlines the core bioanalytical workflow for sample preparation and analysis.
Critical Method Parameters:
Performance Specifications:
This guide provides a simpler, rapid SLE method for determining Abemaciclib in serum [2].
Avotaciclib is identified in recent studies as a selective CDK1 inhibitor used in preclinical research, particularly for investigating combination therapies to overcome drug resistance in cancers like ovarian cancer [1].
The table below summarizes its role in a key recent study:
| Aspect | Details from Literature |
|---|---|
| Research Context | Overcoming paclitaxel resistance in ovarian cancer cells [1]. |
| Tested Combination | Paclitaxel + Duloxetine [1]. |
| Proposed Role | Used to chemically inhibit CDK1 activity to confirm its pro-apoptotic function in the combined treatment mechanism [1]. |
| Reported Supplier | MedChemExpress (HY-137432) [1]. |
| Experimental Concentration | 10 µM (used in vitro on SKOV3-TR and HEYA8-MDR cell lines) [1]. |
The methodology below is based on the study that utilized this compound to validate the role of CDK1 [1].
The following diagram illustrates the proposed mechanism of action for the drug combination and the inhibitory role of this compound, as described in the research [1]:
Diagram: The proposed mechanism shows how pre-treatment with this compound is hypothesized to block the apoptotic pathway induced by the paclitaxel-duloxetine combination.
Q1: What is the evidence supporting CDK1 as a target for drugs like this compound? CDK1 is overexpressed in many cancerous tissues compared to normal tissues and is closely correlated with poor survival rates in multiple cancer types [2]. It is a master regulator of cell cycle progression, and its dysregulation is a hallmark of cancer, making it a promising therapeutic target [3] [2].
Q2: In which experimental models has this compound been used? Based on current literature, this compound has been used in in vitro studies on human paclitaxel-resistant ovarian cancer cell lines, specifically SKOV3-TR and HEYA8-MDR [1].
Q3: The desired apoptotic effect is not observed in my experiment with this compound. What could be wrong? Consider these troubleshooting steps:
Although specific data for Avotaciclib is unavailable, here is a potential structure you can use to organize the support center once you have gathered the necessary information. You can adapt this Q&A framework and fill it in with details from your research.
| Category | Potential User Questions / Issues |
|---|---|
| Compound Identity & Handling | What is the recommended storage condition and reconstitution protocol for this compound? |
| In Silico & Biochemical Assays | Why is the observed binding affinity in my assay different from the published docking score? |
| Cell-Based & In Vivo Assays | What is a validated positive control for a CDK1 inhibition assay using this compound? |
| Data & Compliance | How should I process and normalize screening data for a dose-response curve of this compound? |
The search results indicate that research on compounds like this compound typically follows a standard workflow in computational drug discovery [1]. The diagram below maps this general process, which can serve as a logical guide for organizing protocols and troubleshooting in your support center.
The table below summarizes the key identified characteristics of this compound. Please note that many properties common to advanced drug profiles are not publicly available.
| Attribute | Description |
|---|---|
| Generic Name | This compound [1] |
| Synonyms | BEY-1107, BEY1107 [1] |
| Status | Investigational (Clinical trials: NCT03579836) [1] |
| Mechanism of Action | Cyclin-dependent kinase 1 (CDK1) inhibitor [1] [2] |
| Primary Biological Effect | Inhibits tumor cell proliferation and induces apoptosis (cell death) [2] |
| Chemical Formula | C₁₃H₁₁N₇O [1] |
| Molecular Weight | 281.27 g/mol [1] [2] |
| Solubility | 100 mg/mL in DMSO (approx. 355.53 mM) [2] |
| Handling & Storage | -20°C, protect from light, stored under nitrogen [2] |
| Purity | 99.72% (as available from MedChemExpress) [2] |
| Indication (Under Investigation) | Pancreatic cancer, Glioblastoma, Metastatic Colorectal Cancer [1] |
| Protein Binding | Not Available |
| Metabolism | Not Available |
| Half-life | Not Available |
Q1: What is the confirmed molecular target of this compound, and why is this target significant in cancer research?
A: this compound is an orally active inhibitor of Cyclin-dependent kinase 1 (CDK1) [1] [2]. CDK1 is a critical driver of the cell cycle, particularly the transition from the G2 phase to mitosis (M phase) [3]. It is highly expressed in many cancer tissues compared to normal tissues and is closely associated with poor survival outcomes in multiple cancer types, making it a promising therapeutic target [3] [4]. Inhibition of CDK1 can halt the proliferation of cancer cells and push them toward apoptosis [2].
Q2: The cell viability in my assay is not decreasing as expected when using this compound. What could be the issue?
A: If you are observing unexpectedly high cell viability, consider the following troubleshooting steps:
Q3: How can I ensure the data quality of my in vitro experiments with this compound?
A: While specific protocols are scarce, you can implement these general data quality checks based on available information and standard practice:
To help visualize its application in a research setting, here is a general workflow for a cell-based experiment and a diagram of its primary mechanism.
Diagram Title: In Vitro Experimental Workflow for this compound
Diagram Title: this compound Inhibits CDK1 to Block Cancer Proliferation
Given the early stage of this compound's development, you may need to:
Avotaciclib is identified in recent preclinical studies as a selective Cyclin-dependent kinase 1 (CDK1) inhibitor. The table below summarizes its key experimental contexts and corresponding control groups as referenced.
| Research Context | Reported Usage of this compound | Control Group Description | Citation |
|---|---|---|---|
| Overcoming Paclitaxel Resistance in Ovarian Cancer | Used to inhibit CDK1 and confirm its role in apoptosis. | Cells treated with a CDK1 inhibitor (this compound) vs. untreated cells. | [1] |
| Identification of CDK1 as a Therapeutic Target in Ovarian Cancer | Listed among compounds for molecular docking against CDK1. | Computational comparison of binding affinity (no biological control). | [2] [3] |
When validating experiments with this compound, designing a robust control strategy is crucial. Here is a logical workflow to guide your setup, based on general experimental principles and the context from the search results.
To confirm that this compound is working as intended in your system, include these key assays:
The questions and answers below are based on the well-documented inhibitor Abemaciclib and illustrate how to address common experimental challenges [1] [2] [3].
| Question | Potential Cause & Solution |
|---|
| Unexpected low cell viability | Cause: Off-target toxicity or high inhibitor potency [2]. Troubleshooting: Confirm target expression (RB-proficient cells); perform dose-response curve; use resazurin or ATP-based assays for viability [2]. | | No cell cycle arrest observed | Cause: RB protein deficiency or non-functional; incorrect dosing [2]. Troubleshooting: Validate RB status (western blot); ensure proper inhibitor concentration (e.g., 0.1-10 µM for Abemaciclib) [2]. | | Inconsistent phosphorylation data | Cause: Protein degradation, inappropriate antibody, or sample collection timing [2]. Troubleshooting: Use fresh protease/phosphatase inhibitors; validate antibodies for pRb (S780, S807/811); standardize treatment duration (e.g., 16-24 hours) [2]. | | High variability in animal studies | Cause: Variable drug absorption or metabolism [4] [5]. Troubleshooting: Standardize formulation and dosing schedule (e.g., 100-200 mg/kg, daily); fast animals if required; monitor plasma drug levels [4]. |
The following table summarizes key experimental data for Abemaciclib, which can serve as a reference for optimizing studies with similar compounds [2] [3].
| Parameter | Abemaciclib Data | Experimental Context & Methodology |
|---|
| Biochemical Potency (IC₅₀) | CDK4/Cyclin D1: 0.6 nM (Ki ATP) [2]. CDK6/Cyclin D3: 8.2 nM (Ki ATP) [2]. | Protocol: TR-FRET or filter-binding assays. Measure inhibitor potency against purified CDK4/6 enzymes by assessing Rb phosphorylation. | | Cellular Potency (Proliferation) | MCF-7 cells: EC₅₀ ~0.178 µM [2]. | Protocol: Cell Titer-Glo or BrdU assay. Treat RB-proficient cells for 3-5 days with a dose range. Plot % viability vs. log[dose] to determine EC₅₀. | | Target Engagement (pRb Inhibition) | EFM-19 cells: EC₅₀ ~0.0167 µM [2]. | Protocol: Western Blot or high-content imaging. Treat cells for 16-24 hours. Detect pRb (S780/S807/S811) and total Rb. | | In Vivo Dosing (Mouse Model) | 100 mg/kg, oral, daily [1]. | Protocol: Administer via oral gavage. Use tumor regrowth delay models. Monitor tumor volume and body weight. |
The diagram below outlines a generalized workflow for evaluating a CDK inhibitor like Abemaciclib in a preclinical setting, from in vitro mechanistic studies to in vivo efficacy [1] [2].
Avotaciclib is an orally active, potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1). It functions by inhibiting the proliferation and inducing apoptosis (programmed cell death) of tumor cells [1] [2].
The table below summarizes its core biochemical and physical properties:
| Property | Specification |
|---|---|
| Synonyms | BEY1107, BEY1107 trihydrochloride [1] [2] |
| Molecular Formula | C₁₃H₁₁N₇O (freebase) [1] |
| Molecular Weight | 281.27 g/mol (freebase) [1] |
| CAS Number | 1983983-41-0 (freebase) [1] |
| Mechanism of Action | Potent and selective CDK1 inhibitor [1] [2] |
| Primary Research Applications | Pancreatic cancer, non-small cell lung cancer (NSCLC) [1] [2] |
The following table summarizes one published in vitro study on this compound's effect on radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines [1]. Please note that this is a specific dataset and performance may vary.
| Cell Line | Description | EC₅₀ (μM) [1] |
|---|---|---|
| H1437R | Radiotherapy-resistant NSCLC | 0.918 |
| H1568R | Radiotherapy-resistant NSCLC | 0.580 |
| H1703R | Radiotherapy-resistant NSCLC | 0.735 |
| H1869R | Radiotherapy-resistant NSCLC | 0.662 |
Experimental Protocol (Referenced Study) [1]:
Based on manufacturer data, here is guidance for handling this compound in the lab.
Stock Solution Preparation [2]:
| Solvent | Approximate Solubility | Notes |
|---|---|---|
| Water | 78 mg/mL (for trihydrochloride salt) | - |
| DMSO | 4 mg/mL (10.23 mM) | Hygroscopic DMSO significantly impacts solubility; use newly opened containers. |
| Ethanol | Insoluble | - |
Frequently Asked Questions
Q1: What is the primary therapeutic target of this compound?
Q2: What is the significance of targeting CDK1 in cancer research?
Q3: My stock solution in DMSO did not fully dissolve. What should I do?
For your research, understanding the pathway context is crucial. The following diagram illustrates the central role of CDK1 in cell cycle progression and the point of inhibition by this compound.
Diagram Title: this compound Inhibits CDK1 to Halt Cell Cycle at G2/M
The search results I obtained are limited regarding large-scale experiment handling. Key information that is not available includes:
To acquire more detailed protocols and handling instructions, I suggest you:
The table below summarizes the core chemical and biological characteristics of this compound for researchers.
| Property | Description |
|---|---|
| Alternative Names | BEY 1107; BEY-A; BEY1107G; BEY1107P [1] |
| CAS Number | 1983984-01-5 (trihydrochloride salt) [2] |
| Molecular Formula | C₁₃H₁₄Cl₃N₇O (trihydrochloride) [2] |
| Molecular Weight | 390.66 g/mol (trihydrochloride) [2] |
| Mechanism of Action | Potent, orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) [1] [2]. |
| Physical Form | Light yellow to yellow solid powder [2] |
| Solubility (In Vitro) | 5 mg/mL (12.80 mM) in DMSO [2] |
| Storage Conditions | Store powder at -20°C (3 years) or 4°C (2 years). In solvent, store at -80°C (6 months) or -20°C (1 month). Store in a sealed, protected environment (e.g., under nitrogen) and avoid moisture [2]. |
| Highest Development Phase | Phase I/II (for colorectal and pancreatic cancer); Phase I (for glioblastoma) [1]. |
For your research, here is a generalized experimental workflow for evaluating CDK1 inhibitors like this compound, synthesized from a recent 2025 study. You can adapt this framework to build specific protocols.
Cell Viability Assay (e.g., MTT/SRB)
Apoptosis Assay
Western Blot Analysis
Mitochondrial & Cytosolic Fractionation
Q: What is the recommended solvent for preparing this compound stock solutions?
Q: How does the pro-apoptotic role of CDK1 relate to my research?
Q: Are there other relevant CDK inhibitors in clinical development?
The detailed, compound-specific experimental data you requested is limited because this compound is a pre-clinical/early clinical asset. The information presented is pieced together from chemical databases [1] [2] and analogous methodologies used in recent CDK1 research [3] [8].
Your search for "this compound" did not yield direct results. It is likely a reference to Abemaciclib, a established drug in cancer treatment. The following table summarizes key data from recent studies on Abemaciclib.
| Study / Model | Key Findings on Efficacy & Resistance | Quantitative Data (where available) |
|---|---|---|
| Palbociclib-Resistant (PR) Cell Lines & PDX Models [1] | PR cells remain sensitive to Abemaciclib. Resistance associated with upregulated G2/M cell cycle pathways, not individual genetic mutations. | A patient cohort (n=52) showed clinical benefit from abemaciclib after palbociclib progression [1]. |
| MONARCH 3 & nextMONARCH Clinical Trials (ctDNA analysis) [2] | Abemaciclib + NSAI improved progression-free survival (PFS) vs. placebo+NSAI, regardless of baseline genomic alterations. Acquired alterations in RB1 and MYC are potential resistance mechanisms. | Median PFS (mPFS): 28.2 months (Abemaciclib+NSAI) vs. 14.8 months (Placebo+NSAI) [2]. |
| AB-ITALY Real-World Study [3] | Confirmed efficacy and safety in a real-world setting. High drug-drug interaction (DDI) risk was an independent predictor of shorter PFS. | mPFS: 22 months (overall), 36 months (with AI), 19 months (with Fulvestrant). High DDI risk: 15-month PFS vs. 23-month PFS with low risk [3]. |
The studies involved several key experimental methodologies:
This workflow for pre-clinical and clinical research can be visualized as follows:
In software engineering, an "agent" often refers to a Java Agent for runtime bytecode instrumentation, which is different from a therapeutic drug agent.
A Java Agent is a special library that interfaces with the Java Virtual Machine (JVM) to instrument programs [4]. Agents can intercept and transform class bytecode before loading, allowing profiling, monitoring, or adding functionality without changing source code [4].
There are two primary ways to implement a Java Agent:
premain: The agent is specified at JVM startup using the -javaagent JVM option [4].agentmain: The agent is attached to a already running JVM [4].The ClassFileTransformer interface is core to an agent's ability to "convert" or modify classes. The transform method receives the original bytecode of a class and can return modified bytecode [4].
A critical limitation is that you cannot arbitrarily swap classes. The JVM's Instrumentation.redefineClasses method has strict rules: you can change method bodies but cannot add/remove/rename fields or methods, or change inheritance [5]. Tools like Javassist or ASM are commonly used to simplify bytecode manipulation within these constraints [5].
The following diagram illustrates the Java Agent workflow:
To get more precise information, please clarify your specific interest:
java.lang.instrument package and libraries like Javassist are excellent technical resources.
The table below summarizes the available information on this compound:
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| DrugBank Accession Number | DB16652 [1] |
| Modality | Small Molecule [1] |
| Mechanism of Action | Cyclin-dependent kinase 1 (CDK1) inhibitor [1] |
| Status | Investigational (clinical trials) [1] |
| Clinical Trials (Examples) | • Glioblastoma Multiforme (GBM) • Locally Advanced or Metastatic Pancreatic Cancer • Metastatic Colorectal Cancer (CRC) [1] |
Since this compound is a CDK1 inhibitor, understanding CDK1's role is crucial for designing experiments. The diagram below illustrates its central role in cell cycle progression and key regulatory pathways.
Research highlights CDK1's dual role: it is essential for driving the cell cycle from the G2 phase into mitosis (M phase) [2], and can also play a proapoptotic role under certain conditions, such as in overcoming paclitaxel resistance in ovarian cancer [3].
In the absence of specific guides for this compound, you can build experimental protocols around its mechanism of action. The following table outlines key experiments and their objectives.
| Experiment Focus | Key Objective | Potential Methodology |
|---|---|---|
| Cell Cycle Analysis | Confirm G2/M phase arrest. | Flow cytometry (e.g., PI staining) [3] [2]. |
| Apoptosis Assay | Measure induction of programmed cell death. | Annexin V/PI staining & flow cytometry; Western blot for Cleaved PARP [3]. |
| Mitochondrial Function | Assess involvement of mitochondrial apoptosis pathway. | TMRE staining for membrane potential (ΔΨm); cytosolic/mitochondrial fractionation [3]. |
| Target Phosphorylation | Verify on-target effects & identify biomarkers. | Western blot for CDK1 substrates (e.g., Bcl-2, Bcl-xL) [3]. |
| Combination Therapy | Identify synergistic drug partners. | MTT/viability assays with chemotherapeutics (e.g., paclitaxel) [3]. |
Based on general principles of drug development and the information available, here are some anticipated FAQs:
What is this compound's primary mechanism of action? this compound is a small molecule designed to selectively inhibit Cyclin-Dependent Kinase 1 (CDK1) [1].
In which cancer types is this compound being studied? It is currently under investigation in clinical trials for several cancers, including glioblastoma, pancreatic cancer, and colorectal cancer [1].
Why is CDK1 a significant target in cancer therapy? CDK1 is a master regulator of cell division. It is overexpressed in many cancers, and its dysregulation is closely linked to uncontrolled tumor growth. Targeting it can halt the cell cycle and, under certain conditions, promote cancer cell death [2].
What is the proapoptotic role of CDK1? Beyond its cell cycle function, activated CDK1 can translocate to the mitochondria and phosphorylate anti-apoptotic proteins like Bcl-2 and Bcl-xL. This phosphorylation can switch their function, triggering mitochondrial-mediated apoptosis, which is a key mechanism for overcoming drug resistance [3].
| Attribute | Description |
|---|---|
| Drug Class | Small Molecule, Cyclin-dependent kinase 1 (CDK1) inhibitor [1] |
| Mechanism of Action | Inhibits CDK1, a key protein kinase controlling cell cycle progression from G2 phase into mitosis [1]. |
| Status | Investigational [1] |
| Known Clinical Trials | BEY1107; NCT03579836 (in combination with gemcitabine for pancreatic cancer) [1] |
To help visualize the theoretical context of this compound's action, the following diagram maps the key signaling pathways involving CDK1 based on general cell biology and specific research in ovarian cancer [2]. This can serve as a foundational model for your experiments.
Based on the available information and related research on CDK1, here is guidance on some questions you might encounter.
What is this compound's primary mechanism of action? this compound is a selective inhibitor of Cyclin-dependent kinase 1 (CDK1) [1]. CDK1, in complex with Cyclin B1, is the primary driver of the G2/M phase transition in the cell cycle. By inhibiting CDK1, this compound is expected to induce cell cycle arrest [3].
In what cancer types has this compound been studied? According to its DrugBank profile, this compound is or has been under investigation in clinical trials for locally advanced or metastatic pancreatic cancer, glioblastoma multiforme (GBM), and metastatic colorectal cancer (CRC) [1]. Its potential role in ovarian cancer is supported by foundational research highlighting CDK1 as a central therapeutic target [3].
What are some key experiments for validating this compound's activity? While specific protocols for this compound are not published, general methodologies for investigating CDK1 inhibitors are well-established. The table below summarizes key experiment types based on related literature [2] [3].
| Experiment Goal | Commonly Used Methods | Key Parameters & Observations |
|---|---|---|
| Cell Viability & Proliferation | MTT assay [2] | Measure IC50 values; observe dose-dependent reduction in viability. |
| Apoptosis Detection | Annexin V/PI staining with flow cytometry [2] | Quantify percentage of early and late apoptotic cells. |
| Cell Cycle Analysis | Propidium Iodide (PI) staining with flow cytometry | Determine population distribution in G1, S, and G2/M phases; look for G2/M arrest. |
| Target Protein Validation | Western Blotting [2] | Detect changes in CDK1 pathway proteins (e.g., phospho-CDK1, Cyclin B1, downstream substrates). |
| Binding & Inhibition Studies | Molecular Docking & Dynamics Simulations [3] | Predict binding affinity and stability of this compound-CDK1 interaction. |
Given the limited public data, you may need to pursue these avenues for more detailed technical information:
| Enhancement Strategy | Target Cancer | Combined Agent/Therapy | Key Findings & Proposed Mechanism |
|---|---|---|---|
| Overcoming Radioresistance [1] | Pancreatic Ductal Adenocarcinoma (PDAC) | Radiation Therapy (RT) | Inhibits CDK1, disrupting DNA damage repair in cancer cells, increasing radiosensitivity. |
| Overcoming Paclitaxel Resistance [2] | Ovarian Cancer | Paclitaxel + Duloxetine | Duloxetine combination promotes pro-apoptotic CDK1 function, triggering mitochondrial cell death. |
Here are detailed methodologies for the key experiments supporting these strategies.
This protocol outlines how to test the combination of a CDK1 inhibitor like this compound with radiation.
This protocol describes a combination strategy to make resistant cancer cells susceptible again.
The following diagram illustrates the core mechanism of how this compound enhances the effect of radiation therapy, based on the research in pancreatic cancer cells [1]. Inhibiting CDK1 disrupts the cancer cell's ability to repair the DNA damage caused by radiation, leading to increased cell death.
Q1: What is the primary biological rationale for using this compound to enhance other therapies?
Q2: Why is the timing of this compound administration important when combined with radiation?
Q3: Can this compound be used to reverse resistance to other chemotherapies beyond paclitaxel?
The table below summarizes core quantitative data on abemaciclib's inhibitory profile, which is crucial for experimental planning and troubleshooting [1].
| Target/Kinase | Reported Inhibition Constant (Kᵢ) | Reported Half-Maximal Inhibitory Concentration (IC₅₀) |
|---|---|---|
| CDK4/Cyclin D1 | 2.4 ± 1.2 nM (varies by study) | 9.9 nM |
| CDK6/Cyclin D1 | 2.4 ± 1.2 nM (varies by study) | 9.9 nM |
| CDK9 | 57 ± 42 nM | Not Reported |
| PIM1 | 50 nM | Not Reported |
| HIPK2 | 31 nM | Not Reported |
| GSK3β | 192 nM | Not Reported |
| DYRK2 | 61 nM | Not Reported |
| CK2 | 117 nM | Not Reported |
Q1: What are the primary experimental applications of abemaciclib in cancer research? Abemaciclib is a selective, ATP-competitive, and reversible inhibitor of CDK4/6. Its main applications in research include:
Q2: My cell viability assays with abemaciclib in MDA-MB-231 cells show high IC₅₀ values. Is this expected? Yes, this is consistent with published findings. The inhibitory potency of abemaciclib can vary significantly across different cell lines. One study reported an IC₅₀ range from 90 nM to over 20 μM in osteosarcoma cell lines [1]. This highlights the importance of establishing a dose-response curve for your specific model system. Troubleshooting should include testing a wide concentration range.
Q3: How can I improve the selectivity of abemaciclib in my experiments, given its off-target kinase profile? The multi-kinase activity of abemaciclib is a known challenge [1]. To ensure your observed phenotypes are due to CDK4/6 inhibition:
This methodology is based on the study that analyzed the binding mode of abemaciclib to human CDK6 [1].
1. System Preparation:
2. Molecular Dynamics (MD) Simulation:
3. Binding Free Energy Calculation:
4. Per-Residue Energy Decomposition:
The following diagram illustrates the rational design workflow based on the binding model, which led to the development of the promising derivative C2231-A [1].
While not specific to avotaciclib, Boolean algebra is a fundamental tool for simplifying complex logical rules in data analysis, such as defining cell population gating strategies in flow cytometry or analyzing genetic screening results.
Core Principles for Simplification [2] [3]:
A + (A · B) = A and A · (A + B) = A(A · B) + (A · !B) = A!(A · B) = !A + !B and !(A + B) = !A · !BExample Simplification Process: Imagine a scenario where a "hit" in a screen is defined by a complex rule. Boolean algebra can be used to simplify this rule.
Original Expression:
Hit = (A && B && (C || !D)) || !B
Apply the Absorption Law (X + (!X · Y) = X + Y):
Here, we can treat A && B as X and (C || !D) as Y. The expression (A && B && (C || !D)) || !B simplifies to (A && B && (C || !D)) || !B → (A && (C || !D)) || !B after applying the law.
Simplified Expression:
Hit = (A && (C || !D)) || !B
This simplified rule is less computationally intensive and easier to validate experimentally. For complex expressions, using an online Boolean calculator can help verify your results [2].
| Attribute | Details |
|---|---|
| Generic Name | This compound (as sulfate or trihydrochloride salt) [1] |
| Modality | Small Molecule [1] |
| Status | Investigational (Clinical trials: NCT03579836) [1] |
| Primary Target | Cyclin-dependent kinase 1 (CDK1) inhibitor [1] [2] |
| Chemical Formula | C₁₃H₁₁N₇O [1] |
| Molecular Weight | 281.279 g/mol (base); 379.35 g/mol (sulfate) [1] [2] |
| CAS Number | 1983983-41-0 (base); 1983984-04-8 (sulfate) [1] [2] |
| Solubility | May dissolve in DMSO; other solvents include H₂O, Ethanol, DMF [2] |
| Handling & Storage | Solid form; store powder at -20°C (3 years) or 4°C (2 years) [2] |
Since specific protocols for this compound are not publicly available, the diagram below outlines a general workflow for establishing in vitro and in vivo assays for an investigational drug. You can adapt this framework for this compound.
For the common issues you might encounter, here are some potential solutions based on general laboratory practice.
Problem: Low solubility of this compound in aqueous solutions
Problem: Inconsistent results in cell-based assays
Problem: Lack of published positive control data or protocols
The table below summarizes the key characteristics of the three CDK4/6 inhibitors that are widely approved and used in clinical practice for HR+/HER2- breast cancer.
| Inhibitor | Primary Target & Role | Key Efficacy Findings | Common Adverse Events | Dosing Schedule |
|---|---|---|---|---|
| Palbociclib | CDK4 & CDK6; induces G1 cell cycle arrest [1]. | Improved PFS; significant OS benefit not consistently demonstrated [2]. | Higher risk of neutropenia [1] [2]. | 125 mg once daily, 3 weeks on/1 week off [1]. |
| Ribociclib | CDK4 & CDK6; induces G1 cell cycle arrest [1]. | Improved PFS & statistically significant OS benefit in trials [2]. | GI toxicity, hepatic toxicity, prolonged QT interval [1] [2]. | 600 mg once daily, 3 weeks on/1 week off [1]. |
| Abemaciclib | CDK4 & CDK6; continuous dosing & higher selectivity for CDK4 [1]. | Improved PFS; significant OS benefit not consistently demonstrated [2]. | Higher risk of diarrhea [1] [2]; lower hematologic toxicity [1]. | 150 mg twice daily, continuous dosing [1]. |
Comparative analyses of these three drugs show no statistically significant difference in overall survival between them, despite individual trials reporting different levels of significance [3] [2]. The choice between them is often guided by their distinct safety and tolerability profiles to match individual patient needs [4] [2].
Unlike the established CDK4/6 inhibitors, This compound is characterized as a CDK1 inhibitor [5].
The distinction between this compound and the established CDK4/6 inhibitors is fundamental. They target different kinases within the cell cycle machinery, leading to distinct therapeutic strategies:
Given that this compound is still under investigation, you may find the following approaches helpful for a deeper analysis:
The table below summarizes the key phase 2 and 3 clinical trials for abemaciclib in breast cancer.
| Trial Name/Phase | Patient Population | Intervention | Primary Endpoint Results | Key Secondary Outcomes | | :--- | :--- | :--- | :--- | :--- | | MONARCH 1 (Phase 2) [1]: Refractory HR+/HER2- MBC; heavy pretreatment (median 3 prior lines) | Single-agent Abemaciclib | ORR: 19.7%; mPFS: 6.0 months; mOS: 17.7 months | CBR: 42.4%; manageable toxicity profile | | MONARCH 2 (Phase 3) [2]: HR+/HER2- MBC progressed on ET | Abemaciclib + Fulvestrant vs. Placebo + Fulvestrant | Significant PFS improvement (HR 0.73) [3] | OS benefit demonstrated [2] | | MONARCH 3 (Phase 3) [4]: HR+/HER2- MBC in first-line setting | Abemaciclib + Nonsteroidal AI vs. Placebo + Nonsteroidal AI | Significant PFS improvement [4] | OS results supportive of clinical benefit [4] | | monarchE (Phase 3) [5]: HR+/HER2-, node-positive, high-risk EBC | Abemaciclib + Adjuvant ET vs. ET alone | iDFS: HR 0.664 (4-yr absolute improvement: 6.4%) [5] | DRFS benefit; OS HR 0.929 (p=0.50), not significant [5] | | postMONARCH (Phase 3) [3]: HR+/HER2- ABC progressed on prior CDK4/6i + ET | Abemaciclib + Fulvestrant vs. Placebo + Fulvestrant | PFS: HR 0.73; mPFS: 6.0 vs 5.3 months [3] | ORR: 17% vs 7%; consistent effect across genomic subgroups [3] |
Network meta-analyses of phase 3 trials and large real-world studies have concluded that there are no statistically significant differences in overall survival between the three CDK4/6 inhibitors (abemaciclib, palbociclib, and ribociclib) when combined with endocrine therapy for HR+/HER2- advanced breast cancer [2] [4].
While efficacy is similar, the safety profiles differ significantly, which is a crucial factor in treatment selection. The table below compares common adverse events.
| Adverse Event | Abemaciclib | Palbociclib | Ribociclib |
|---|---|---|---|
| Grade 3-4 Diarrhea | Significantly more [2] (e.g., 7.8% in monarchE [5]) | Less common | Less common |
| Grade 3-4 Neutropenia | Less common [2] | Significantly more [2] | Intermediate |
| Grade 1-2 Nausea/Vomiting | More common [2] | Less common | Less common |
| Grade 3-4 Transaminitis | Less common than ribociclib [2] | - | More common [2] |
| QT Prolongation | Not prominent | Not prominent | Requires monitoring |
| Treatment Discontinuation due to AE | Higher [2] | Lower [2] | - |
Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its mechanism can be summarized in the following pathway:
In hormone receptor-positive breast cancer, estrogen signaling activates cyclin D. Cyclin D binds to and activates CDK4/6. The active cyclin D-CDK4/6 complex phosphorylates the retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which drives the transition from the G1 phase to the S phase of the cell cycle, committing the cell to division [6] [7]. Abemaciclib inhibits CDK4/6, leading to hypophosphorylated Rb, sequestration of E2F, and subsequent G1 cell cycle arrest [6].
The pivotal clinical trials for abemaciclib shared common, rigorous methodologies [1]:
This compound (also known as BEY1107) is an investigational drug with a distinct profile [1] [2] [3].
The table below summarizes how this compound compares to the three CDK4/6 inhibitors approved for HR+/HER2- breast cancer. A key difference lies in their primary kinase targets, which leads to different research and application focuses.
| Drug Name | Primary Target | Key Approved Indications | Reported Common Adverse Events |
|---|---|---|---|
| This compound | CDK1 [1] [3] | Investigational (e.g., Pancreatic Cancer) [1] | Data not fully available (Clinical trials ongoing) [2] |
| Palbociclib | CDK4/6 [1] [4] [5] | HR+/HER2- Breast Cancer [1] [6] | Neutropenia (Very Common) [6] [7] |
| Ribociclib | CDK4/6 [1] [4] [5] | HR+/HER2- Breast Cancer [1] [6] | Neutropenia, Hepatotoxicity, QT Prolongation [7] |
| Abemaciclib | CDK4/6 [1] [4] [5] | HR+/HER2- Breast Cancer [1] [6] | Diarrhea, Lower incidence of neutropenia [6] [5] |
CDK inhibitors work by interrupting the cell cycle, a process that is often dysregulated in cancer cells. The following diagram illustrates the distinct roles of CDK1 and CDK4/6 in this process.
As shown, CDK4/6 inhibitors act earlier in the cell cycle (G1 phase) to prevent cells from starting DNA replication [1] [5]. In contrast, This compound, as a CDK1 inhibitor, acts later to prevent cells from entering the mitotic (M) phase, where cell division actually occurs [1] [3].
The research into selective CDK inhibitors like this compound is driven by the challenges faced by earlier, broader-acting drugs [1]. While CDK4/6 inhibitors have become a standard in breast cancer, resistance can develop through various mechanisms, such as mutations in the RB1 gene or upregulation of other signaling pathways like CDK2 or CDK6 [1] [8]. This has spurred the development of more selective inhibitors and combination strategies.
The table below summarizes key efficacy and safety outcomes from a Phase 2, randomized, open-label study in patients with pretreated metastatic pancreatic ductal adenocarcinoma (PDAC). Patients received either abemaciclib (alone or in combination) or standard-of-care (SOC) chemotherapy (gemcitabine or capecitabine) [1].
| Treatment Arm | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Common Adverse Events |
|---|---|---|---|
| Abemaciclib Monotherapy | 15.2% | 1.7 months (95% CI: 1.4–1.8) | Consistent with known safety profile of abemaciclib; no new safety signals identified [1]. |
| Abemaciclib + LY3023414 | 12.1% | 1.8 months (95% CI: 1.3–1.9) | |
| SOC (Gemcitabine or Capecitabine) | 36.4% | 3.3 months (95% CI: 1.1–5.7) | |
| Abemaciclib + Galunisertib | Did not advance to randomized stage of trial for reasons unrelated to safety or efficacy [1]. |
The data in the table above comes from Study I3Y-MC-JPCJ, and key methodological details are outlined below [1]:
The study was based on the strong preclinical rationale that pancreatic cancers frequently have disruptions in the cell cycle pathway. The following diagram illustrates the targeted pathways and the study's structure.
The study tested the hypothesis that abemaciclib could counteract this hyperactive proliferation. Combinations with LY3023414 aimed to overcome adaptive resistance mediated by the mTOR pathway, while galunisertib was intended to target TGFβ-driven invasion [1].
| Attribute | Description |
|---|---|
| Generic Name | This compound [1] |
| DrugBank Accession Number | DB16652 [1] |
| Molecular Formula | C₁₃H₁₁N₇O [1] |
| Molecular Weight | 281.279 g/mol [1] |
| Chemical Structure | 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol [1] |
| Modality | Small Molecule [1] |
| Primary Known Target | Cyclin-dependent kinase 1 (CDK1) [1] |
| Development Status | Phase I/II (as of Feb 2023) [2] |
| Investigated Conditions | Glioblastoma, Pancreatic Cancer, Colorectal Cancer [1] [2] |
The table below contrasts this compound with two approved CDK inhibitors for which substantial data exists. Note that direct comparative performance data is not available.
| Feature | This compound | Abemaciclib | Palbociclib |
|---|---|---|---|
| Primary Target | CDK1 [1] | CDK4 & CDK6 [3] [4] | CDK4 & CDK6 [3] |
| Key Mechanism | CDK1 inhibitor (arrests cell cycle at G2/M phase) [1] | CDK4/6 inhibitor (arrests cell cycle at G1/S phase) [5] | CDK4/6 inhibitor (arrests cell cycle at G1/S phase) [5] |
| Status & Approved Uses | Investigational (Phase I/II trials in pancreatic cancer, glioblastoma, colorectal cancer) [1] [2] | Approved for HR+/HER2- breast cancer (metastatic and high-risk early stage) [3] [4] | Approved for HR+/HER2- metastatic breast cancer [3] |
| Clinical Evidence | Early-stage trials; safety and efficacy being established [1] [2] | Robust data: Significant overall survival (OS) benefit in mBC (median OS: 6.0 yrs vs palbociclib's 5.0 yrs in one real-world study) [3] | Robust data: Established efficacy in mBC; compared with abemaciclib [3] |
| Common Adverse Events | Not yet fully characterized [1] | Higher rates of diarrhea; lower rates of neutropenia [3] | Higher rates of neutropenia; lower rates of diarrhea [3] |
This compound's primary mechanism involves inhibiting Cyclin-dependent kinase 1 (CDK1), a crucial protein for driving the G2 to M phase transition in the cell cycle [1]. This is distinct from CDK4/6 inhibitors that act earlier in the cell cycle.
For approved CDK4/6 inhibitors, research provides deep mechanistic insights. A 2022 study revealed the crystal structure of active CDK4-cyclin D3 bound to abemaciclib, confirming that phosphorylation at residue T172 is critical for CDK4 activity [4]. The study also demonstrated that abemaciclib stabilizes the active form of CDK4 and can displace the regulatory protein p21 from the complex, contributing to sustained cell cycle inhibition [4].
Clinical data for this compound is limited. However, the following diagram summarizes the cell cycle arrest mechanisms of different CDK inhibitors based on their primary targets.
A 2025 real-world study on approved CDK4/6 inhibitors provides a reference for comparative effectiveness research methodologies [3]:
The available information places this compound in a different developmental category than established CDK4/6 inhibitors. Key distinctions to consider are:
For the most current information on this compound's development, you should consult clinical trial registries such as ClinicalTrials.gov (using identifier NCT03579836) [1].
The table below summarizes the available information on this compound and its context within the pancreatic cancer drug development landscape.
| Feature | This compound (BEY1107) | Abemaciclib | Pan-CDK Inhibitors (e.g., Roscovitine) |
|---|---|---|---|
| Primary Target(s) | CDK1 [1] | CDK4 & CDK6 [2] | Multiple CDKs (e.g., CDK1, CDK2, CDK5, CDK7, CDK9) [3] |
| Mechanism of Action | Inhibits Cyclin-Dependent Kinase 1, a key regulator of the G2/M cell cycle phase [1]. | Selective inhibition of CDK4/6, preventing G1/S phase progression and inducing cellular senescence [2]. | Broad inhibition of cell cycle and transcriptional CDKs, leading to disrupted proliferation and transcription [3]. |
| Key Indication in Study | Pancreatic Ductal Adenocarcinoma (PDAC), investigated as a radiosensitizer [1]. | Preclinical investigation in PDAC; FDA-approved for breast cancer [2] [4]. | Investigated in various cancers; no major approvals for PDAC [3]. |
| Reported Efficacy (Preclinical) | Enhanced radiosensitivity, increased DNA damage (γH2AX), and apoptosis in radiation-resistant PDAC cells [1]. | Synergistic effect with HDAC inhibitor Panobinostat, inducing apoptosis in PDAC cells [2]. | Varies by specific compound and context; associated with anti-proliferative and pro-apoptotic effects [3]. |
| Development Stage | Preclinical (as of 2024) [1] | Preclinical for PDAC-specific combinations [2] | Primarily preclinical or early clinical for other cancer types [3]. |
| Differentiating Rationale | Targets radioresistance mechanisms in PDAC, a major clinical challenge [1]. | Leverages high frequency of CDKN2A mutation (loss of p16) in PDAC, creating dependency on CDK4/6 [2] [5]. | Aims to overcome resistance from redundant CDK pathways by targeting multiple nodes simultaneously [3]. |
The following details are extracted from the 2024 Radiotherapy and Oncology study that forms the basis of the current knowledge on this compound in PDAC [1].
The diagram below illustrates the proposed mechanism by which this compound targets CDK1 to overcome radioresistance in pancreatic cancer cells.
The preclinical data suggests this compound's primary competitive edge lies in targeting radioresistance, a significant hurdle in treating PDAC [1]. Its focus on CDK1 differentiates it from the more established CDK4/6 inhibitors like Abemaciclib.
For a comprehensive competitive analysis, the following steps are recommended:
The table below summarizes the key pharmacological and clinical differences among the three FDA-approved CDK4/6 inhibitors, which is crucial for understanding their selectivity and application profiles.
| Feature | Palbociclib | Ribociclib | Abemaciclib |
|---|---|---|---|
| Primary Target | CDK4, CDK6 [1] | CDK4, CDK6 [1] | CDK4, CDK6 [1] |
| CDK4/6 Inhibition Ratio | ~1:1 (Similar potency) [1] | ~4:1 (Greater CDK4 potency) [1] | ~5:1 (Greatest CDK4 potency) [1] |
| Other CDK Targets | Highly specific for CDK4/6 [1] | Highly specific for CDK4/6 [1] | CDK1, CDK2, CDK5, CDK9, CDK14-18 [2] [1] |
| IC50 (CDK4/Cyclin D1) | 11 nM [3] | Information missing | 2 nM [3] |
| IC50 (CDK6/Cyclin D2) | 15 nM [3] | Information missing | 10 nM [3] |
| Half-Life | 29 (±5) hours [2] [1] | 32 hours [2] [1] | 18.3 hours [2] [1] |
| Dosing Schedule | 21 days on, 7 days off [2] [1] | 21 days on, 7 days off [2] [1] | Continuous twice-daily dosing [2] [1] |
| Key Preclinical Differentiator | High selectivity; first-in-class [3] | Potency and selectivity profile [1] | Potent CDK4 inhibition; additional kinase targets; CNS penetration [2] [1] [3] |
To generate the comparative data mentioned above, the following key experimental methodologies are typically employed:
The following diagram illustrates the common mechanism of CDK4/6 inhibitors and the point at which abemaciclib's broader selectivity may come into play.
The core mechanism of all CDK4/6 inhibitors is to block the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and G1/S cell cycle progression [2] [1]. Abemaciclib's broader kinase inhibition may impact additional processes beyond G1 arrest.
From the search results, we can confirm that this compound (also known as BEY1107) is an investigational drug. The table below summarizes the key details found:
| Aspect | Details |
|---|---|
| Drug Name | This compound (BEY1107) [1] [2] |
| Primary Target | Cyclin-dependent kinase 1 (CDK1) [1] |
| Indication Status | Investigational; currently in clinical trials for cancers including pancreatic cancer, glioblastoma, and metastatic colorectal cancer [2]. |
| Available Data | Mechanism of Action: CDK1 inhibitor, leading to inhibition of tumor cell proliferation and apoptosis [1]. In-vitro Activity: Data on cell viability (EC50) in non-small cell lung cancer cell lines is available [1]. | | Missing Data | No experimental data on metabolic stability, intrinsic clearance, half-life, or specific metabolic enzymes [2]. |
Although specific data for this compound is lacking, the following experimental protocol is a standard and robust method for obtaining the required comparative data, as exemplified by a study on a different drug, Avapritinib [3].
The workflow below outlines the key stages of this methodology:
This section breaks down the key components of the workflow shown above [3] [4].
1. In-vitro Incubation System
2. Analytical Detection: UPLC-MS/MS
3. Key Data Output and Calculations
4. In-silico Modeling
Given the lack of publicly available data for this compound, here are practical suggestions for gathering the information you need:
The table below summarizes the key pharmacokinetic parameters of the three approved CDK4/6 inhibitors, which are central to predicting their drug-drug interaction (DDI) potential. All three are primarily metabolized by the CYP3A4 enzyme [1].
| Drug Name | Standard Dose | Time to Peak Concentration (Tmax) | Half-life (T₁/₂) | Primary Metabolizing Enzyme |
|---|---|---|---|---|
| Abemaciclib [1] | 150 mg twice daily (continuous) | 4 - 6 hours | 18.3 hours | CYP3A4 |
| Palbociclib [1] | 125 mg once daily (21 days on/7 days off) | 6 - 12 hours | 29 hours | CYP3A4 |
| Ribociclib [1] | 600 mg once daily (21 days on/7 days off) | 1 - 4 hours | 29.7 - 54.7 hours | CYP3A4 |
A key finding from recent research involves the interaction between abemaciclib and honokiol, a bioactive compound from Magnolia. The following diagram illustrates the experimental workflow and findings from this study.
The study on honokiol and abemaciclib provides a template for the type of experimental protocols used to establish DDI potential [2]. The key methodologies are outlined below.
The table below summarizes the key differences in adverse events (AEs) associated with the three primary CDK4/6 inhibitors, highlighting their unique toxicity signatures [1] [2] [3].
| Adverse Event | Abemaciclib | Palbociclib | Ribociclib |
|---|---|---|---|
| Most Common AEs | Diarrhea, Venous Thromboembolism (VTE) [1] [4] [5] | Neutropenia [1] [6] | Neutropenia, QT Prolongation, Hepatic Toxicity [3] [4] [7] |
| Hematologic Toxicity | Lower composite hematologic toxicity (39.2%) [1] | Higher composite hematologic toxicity (54.2%), Neutropenia [1] [6] | Neutropenia [6] |
| Gastrointestinal Toxicity | Higher rates of diarrhea (24.6%-90%) [1] [5] | Lower rates of diarrhea [1] | Lower rates of diarrhea [1] |
| Cardiovascular Toxicity | Venous Thromboembolism (VTE), Arterial Thrombosis [4] | Myocardial Infarction, Pulmonary Edema [4] | QT Prolongation, Cardiac Arrhythmia, Heart Failure [3] [4] |
| Hepatotoxicity | Serum ALT elevations (3%-5% >5x ULN) [8] | Not a defining AE | A defining AE, requires monitoring [7] |
| Onset of CVAEs (Median) | --- | --- | 69 - 102 days [3] [4] |
The distinct toxicity profiles arise from differences in the drugs' chemical structures, pharmacokinetics, and off-target effects.
Mechanisms of Differential Toxicity: Although all three drugs inhibit CDK4/6, they exhibit varying selectivity. Abemaciclib has greater selectivity for CDK4 over CDK6 and can also inhibit other kinases like CDK9, which may contribute to its unique efficacy and toxicity profile [1] [7]. Ribociclib's strong association with QT prolongation is linked to its inhibition of the hERG potassium channel, a known risk factor for cardiac arrhythmia [3]. Furthermore, differences in their transport by proteins like ABCB1 (P-glycoprotein) and ABCG2 (BCRP) can affect their tissue distribution; for instance, Abemaciclib is less efficiently effluxed from the brain, potentially aiding in treating brain metastases but also influencing its side effect pattern [7].
Key Experimental Protocols from Cited Studies: The comparative data are derived from rigorous methodologies:
The following diagram illustrates the core mechanism of action shared by CDK4/6 inhibitors and the pathways linked to their key toxicities.
(Core Mechanism of Action and Associated Toxicities of CDK4/6 Inhibitors)
For a research and development audience, the implications of these distinct profiles are significant:
The table below summarizes key efficacy, safety, and pharmacological data for the three FDA-approved CDK4/6 inhibitors, synthesized from multiple clinical studies and meta-analyses.
| Feature | Abemaciclib | Palbociclib | Ribociclib |
|---|---|---|---|
| Efficacy (PFS HR vs. ET alone) [1] [2] | ~0.54 (AI & Fulvestrant combinations) | ~0.54 (AI & Fulvestrant combinations) | ~0.54 (AI & Fulvestrant combinations) |
| Overall Survival (OS) [2] | No statistically significant difference in OS between the three drugs in network meta-analysis | No statistically significant difference in OS between the three drugs in network meta-analysis | No statistically significant difference in OS between the three drugs in network meta-analysis |
| Common Grade 3-4 Adverse Events [2] [3] | Diarrhea, Neutropenia | Neutropenia (higher risk than others) | Neutropenia, Prolonged QT interval |
| Key Safety Distinctions [2] [3] | Higher GI toxicity (diarrhea); Higher treatment discontinuation due to AEs | Lower risk of Grade 3-4 infections; More neutropenia than ribociclib/abemaciclib | Less Grade 3-4 transaminitis and neutropenia than abemaciclib |
| CDK4/6 Selectivity [4] | 14x more potent for CDK4 vs. CDK6; inhibits other kinases (CDK9) | Similar potency for CDK4 and CDK6; highly specific | Greater potency against CDK4 than CDK6 |
| Pharmacology (Half-life, Dosing) [4] | ~18.3 hours; Twice Daily (continuous dosing) | ~29 hours; Once Daily (3 weeks on/1 week off) | ~32 hours; Once Daily (3 weeks on/1 week off) |
| Notable Clinical Trial (1st line) [5] | MONARCH 3 | PALOMA-2 | MONALEESA-2 |
For your guide, here are the methodologies commonly used in the cited trials to generate the comparative data.
1. Clinical Trial Endpoints and Protocols The efficacy data in the table primarily comes from Phase III randomized controlled trials (RCTs) like PALOMA, MONALEESA, and MONARCH. The core protocols are as follows [1]:
2. Network Meta-Analysis (NMA) Methodology Since no head-to-head trials exist, NMAs are used for indirect comparison [6] [2].
The following diagram illustrates the core signaling pathway targeted by CDK4/6 inhibitors, which is relevant to all drugs in this class.
This pathway shows how mitogenic signals lead to cell cycle progression. CDK4/6 inhibitors block this pathway by inhibiting the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and E2F release, thereby inducing G1 phase cell cycle arrest [7] [8] [4].
The table below summarizes the key resistance mechanisms identified for the approved CDK4/6 inhibitors (palbociclib, ribociclib, and abemaciclib), which are critical areas of investigation for any new drug in this class [1] [2].
| Mechanism Category | Specific Alteration | Consequence | Potential Therapeutic Strategies |
|---|---|---|---|
| Cell Cycle Alterations | Loss of RB1 tumor suppressor | Renders CDK4/6 inhibition irrelevant for cell cycle arrest [1] [2]. | PARP inhibitors, targeting downstream effectors [2]. |
| Amplification of transcription factor E2F | Sustains cell cycle progression despite CDK4/6 inhibition [1]. | Combination with CDK2 inhibitors [1]. | |
| Overexpression of cyclin E or CDK2 | Activates alternative pathways for G1/S phase transition [2] [3]. | CDK2 inhibitors [2]. | |
| Upregulated Kinase Pathways | Activation of PI3K/AKT/mTOR pathway | Promotes cell survival and proliferation [2]. | Alpelisib (PI3Kα inhibitor) with Fulvestrant [2]. |
| FGFR signaling aberrations | Activates parallel mitogenic signals [2]. | FGFR inhibitors (under investigation) [2]. | |
| Upregulation of PLK1 or Aurora Kinase B | Drives progression through G2/M phase of cell cycle [4]. | Volasertib (PLK1i), Barasertib (AukBi) [4]. | |
| Other Pathways | Elevated IL-6/STAT3 signaling | Promotes inflammation and bypass of therapy-induced senescence [5]. | STAT3 inhibitors (e.g., TTI-101), IL-6R blockade [5]. |
| Loss of FAT1 tumor suppressor | Contributes to resistance through unclear mechanisms [2]. | To be elucidated [2]. |
The following methodologies are standard in the field for identifying the resistance mechanisms outlined above and would be applicable for profiling Avotaciclib.
The diagram below illustrates the logical workflow for establishing and studying these resistant models.
Avotaciclib (also known as BEY1107) is an investigational small molecule that functions as a Cyclin-dependent kinase 1 (CDK1) inhibitor [1]. Its chemical formula is C₁₃H₁₁N₇O [1].
The table below summarizes its key characteristics based on the available search results:
| Attribute | Description |
|---|---|
| Primary Target | CDK1 (Cyclin-dependent kinase 1) [1] |
| Mechanism of Action | Inhibition of CDK1 kinase activity [1] |
| Therapeutic Context | Investigational drug in clinical trials for solid tumors [1] |
| Available Cross-reactivity Data | Limited; no broad kinome-wide selectivity profile found in search results |
Researchers use this compound as a selective CDK1 inhibitor in mechanistic studies. The following table outlines key experimental methodologies from recent research:
| Research Context | Experimental Protocol Summary | Role of this compound |
|---|
| Overcoming Paclitaxel Resistance (Ovarian Cancer) [2] | 1. Cell Viability (MTT Assay): Measure mitochondrial conversion of MTT to formazan after 48h drug treatment. Absorbance at 595nm [2]. 2. Apoptosis Assay (Flow Cytometry): Stain cells with Annexin V-FITC & propidium iodide after 48h treatment. Analyze with Cytoflex flow cytometer [2]. 3. Mitochondrial & Cytosolic Fractionation: Use fractionation kit to isolate compartments, then analyze protein localization via Western Blot [2]. | Tool compound to demonstrate that CDK1 inhibition blocks apoptosis induced by paclitaxel/duloxetine combination [2]. | | Radiosensitization (Pancreatic Cancer) [3] | 1. Clonogenic Survival Assay: Irradiate cells after CDK1 inhibitor treatment, allow colony formation, and count colonies to assess radiosensitivity [3]. 2. Immunofluorescence: Detect γH2AX foci to quantify DNA double-strand breaks [3]. 3. Western Blot Analysis: Analyze protein expression and phosphorylation changes in DNA damage response pathways (e.g., pH2AX, pCDK1) [3]. | Used alongside RO-3306 (another CDK1 inhibitor) to show that CDK1 inhibition enhances radiation-induced DNA damage and cell death [3]. | | Computational Screening (Ovarian Cancer) [4] | 1. Molecular Docking: Screen compound libraries against the 3D structure of CDK1 to predict binding affinity and pose [4]. 2. Molecular Dynamics (MD) Simulations: Simulate the physical movements of the CDK1-ligand complex over time (e.g., 100-200 ns) to assess binding stability [4]. | One of several compounds (including Adavosertib, Naringin) evaluated in silico for binding to CDK1 and its regulatory kinase, WEE1 [4]. |
To understand this compound's mechanism, it's helpful to view CDK1's central role in the cell cycle and cancer. The diagram below illustrates the key pathway and the point where this compound acts.
CDK1 is a master regulator of the cell cycle, and its dysregulation is a hallmark of cancer [5]. It forms a complex with Cyclin B, which drives the transition from the G2 phase to the M (mitosis) phase [6] [5]. This active complex phosphorylates a vast array of substrates (over 70 have been identified) that control crucial mitotic events like nuclear envelope breakdown and chromosome segregation [1] [5]. By inhibiting CDK1, this compound halts this process, preventing cancer cells from dividing.
While experimental profiling data for this compound is limited in the search results, computational methods exist to predict kinase inhibitor cross-reactivity. The workflow below outlines this general approach, which could be applied to this compound.
These computational methods, such as X-ReactKIN, leverage machine learning to predict cross-reactivity by analyzing the similarities between the ATP-binding sites of different kinases and the chemical features of inhibitors [7] [8] [9]. The underlying principle is that kinases with similar binding cavities are more likely to be inhibited by the same compound [8] [9]. These tools can help prioritize kinases for small-scale counter-screen experiments, making the profiling process more efficient [7].
The following table summarizes key parameters from validated assays for these drugs, which demonstrate their specificity [1] [2].
| Analyte(s) | Matrix | Sample Volume & Pretreatment | Linearity Range (ng/mL) | Key Validation Data (Accuracy & Precision) |
|---|
| Abemaciclib, Palbociclib, Ribociclib [1] | Human & Mouse Plasma, Mouse Tissue Homogenates | 50 µL; Protein Precipitation with Acetonitrile [1] | 2 - 200 [1] | Accuracy: Within ±15% for all concentrations in plasma Precision: ≤15% for all concentrations in plasma [1] | | Abemaciclib, Palbociclib, Ribociclib, Abemaciclib-M2 (metabolite) [2] | Human Plasma | 50 µL; Protein Precipitation with Methanol [2] | 5 - 2000 [2] | Accuracy: 94.7% - 107% Precision (Within-run): 1.2% - 8.2% Precision (Between-run): 0.6% - 7.5% [2] | | Abemaciclib, its metabolites (M2, M18, M20), and Olaparib [3] | Human Plasma | 50 µL; Protein Precipitation with Methanol [3] | 2 - 2000 (for Abemaciclib and Olaparib) [3] | Accuracy: 92.5% - 107% across all analytes Precision (Within-run): ≤9.2% Precision (Between-run): ≤11% [3] |
The specificity of these methods is established through a combination of sophisticated separation and detection techniques, followed by rigorous validation.
The core principle for ensuring specificity involves two main steps:
The following diagram illustrates this workflow for specificity validation:
To comply with regulatory guidelines, the methods are thoroughly validated. Key parameters include [4] [5]:
The table below summarizes the key characteristics of the three FDA-approved CDK4/6 inhibitors, highlighting their differences in potency, dosing, and clinical trial performance [1] [2] [3].
| Feature | Abemaciclib | Palbociclib | Ribociclib |
|---|---|---|---|
| IC50 (nM) CDK4/Cyclin D1 | 2 nM [1] | 11 nM [1] | 10 nM [1] |
| IC50 (nM) CDK6/Cyclin D1 | 10 nM [1] | 16 nM [1] | 39 nM [1] |
| Selectivity | Less selective; also inhibits CDK9 [1] | Highly selective for CDK4/6 [2] | Highly selective for CDK4/6 [2] |
| Key Clinical Trial (1st line) | MONARCH 3 [3] | PALOMA-2 [3] | MONALEESA-2 [3] |
| PFS (Experimental vs. Control) | 29 vs. 14.8 mo (HR: 0.518) [3] | 27.6 vs. 14.5 mo (HR: 0.56) [3] | 25.3 vs. 16.0 mo (HR: 0.568) [3] |
| OS (Experimental vs. Control) | 67.1 vs. 54.5 mo (HR: 0.754) [3] | 53.9 vs. 51.2 mo (HR: 0.956) [3] | 63.9 vs. 51.4 mo (HR: 0.76) [3] |
| Standard Dosing | 150 mg twice daily (continuous) [2] | 125 mg once daily (21 days on/7 off) [2] | 600 mg once daily (21 days on/7 off) [2] |
| Common Adverse Events | Diarrhea, fatigue [2] | Neutropenia [2] | Neutropenia, hepatotoxicity, QTc prolongation [2] |
For researchers conducting in vitro studies on CDK4/6 inhibitors, the following methodologies from published literature can serve as a reference.
Cell Viability Assay (WST-1 Assay)
Apoptosis Analysis (Annexin V Assay)
Cell Cycle Analysis
RNA Extraction and Gene Expression Analysis (RT-PCR)
CCND1 (Cyclin D1), RB1, BAX, BCL-2, CASPASE-3) to quantify mRNA expression levels. Normalize data to a housekeeping gene (e.g., GAPDH, ACTB) and analyze using the comparative Ct (ΔΔCt) method [4].The efficacy of CDK4/6 inhibitors in HR+/HER2- metastatic breast cancer is supported by robust statistical outcomes from Phase III trials. The hazard ratio (HR) and its confidence interval (CI) are key metrics for assessing treatment effect.
The following diagram illustrates the core signaling pathway targeted by these inhibitors, which explains their efficacy in HR+ breast cancer.
| Clinical Setting | Trial Name | Regimen | Key Efficacy Endpoint | Result (Hazard Ratio & 95% CI) |
|---|---|---|---|---|
| High-Risk Early Breast Cancer (Adjuvant) | monarchE [1] [2] | Abemaciclib + Endocrine Therapy (ET) vs. ET alone | Invasive Disease-Free Survival (IDFS) [2] | HR 0.734 (95% CI 0.657-0.820) [2] |
| Overall Survival (OS) [2] | HR 0.842 (95% CI 0.722-0.981) [2] | |||
| Advanced/Metastatic Breast Cancer (1st-line) | MONARCH 3 [3] | Abemaciclib + Aromatase Inhibitor (AI) vs. AI alone | Progression-Free Survival (PFS) [3] | HR 0.535 (95% CI 0.429-0.668) [3] |
| Advanced/Metastatic Breast Cancer (After Endocrine Therapy) | MONARCH 2 [3] | Abemaciclib + Fulvestrant vs. Fulvestrant alone | Progression-Free Survival (PFS) [3] | HR 0.536 (95% CI 0.445-0.645) [3] |
| Overall Survival (OS) [3] | HR 0.757 (95% CI 0.606-0.945) [3] |
To help contextualize Abemaciclib's performance relative to other drugs in its class, the table below synthesizes findings from a network meta-analysis and a large real-world study.
| Inhibitor / Combination | Key Comparative Efficacy Findings | Key Safety Findings |
|---|---|---|
| Abemaciclib + AI | Potential superior PFS vs. other CDK4/6i + Fulvestrant regimens [4]. Ranked high in surface under cumulative ranking (SUCRA) for PFS and OS [4]. | No statistically significant difference in overall adverse events (AEs) between different CDK4/6 inhibitors [4]. |
| All CDK4/6 inhibitors + AI | In real-world practice, no significant difference in rwPFS between palbociclib, ribociclib, and abemaciclib when combined with an AI (1st-line) [5]. | --- |
| CDK4/6i + ET vs. ET alone | Significantly improved PFS and OS versus endocrine therapy alone in metastatic setting [6]. | Increased incidence of severe adverse events (SAEs) versus ET alone [6]. |
For researchers, understanding the experimental foundations of this clinical data is crucial. Here are summaries of the key methodologies from the foundational trials and preclinical studies.
A study on prostate cancer cells provides a detailed look at the molecular mechanisms of Abemaciclib, which are relevant to its action in breast cancer [7]:
The following diagram illustrates the workflow of this preclinical study.
| Aspect | Details |
|---|---|
| Primary Target | Cyclin-dependent kinase 1 (CDK1) [1] [2] |
| Key Mechanism | Inhibits proliferation and induces apoptosis in tumor cells [2] |
| Research Context | • Locally advanced or metastatic pancreatic cancer [1] • Paclitaxel-resistant ovarian cancer cells (in vitro) [3] | | Reported IC₅₀ | • HEYA8-MDR cells: 11.28 µM (Paclitaxel + Duloxetine combination) [3] • SKOV3-TR cells: 9.95 µM (Paclitaxel + Duloxetine combination) [3] | | Key Experimental Evidence | Western blot analysis showed Avotaciclib blocked phosphorylation of Bcl-2 and Bcl-xL (pro-apoptotic proteins) in ovarian cancer cells [3] |
For researchers looking to replicate or understand the validation studies for this compound, here are the detailed methodologies from the key publications.
Cell Viability Assay (MTT Assay) [3]
Western Blot Analysis [3]
Apoptosis Assay (Annexin V/Propidium Iodide Staining) [3]
The diagram below outlines the key experimental steps used to validate this compound's pro-apoptotic role in a combination therapy study, based on the referenced research [3].
The search results indicate that this compound (also known as BEY1107) is an investigational drug and has not yet been approved for any clinical use. Here is a summary of its known characteristics:
| Attribute | Description |
|---|---|
| Mechanism of Action | Orally active, selective cyclin-dependent kinase 1 (CDK1) inhibitor [1] [2]. |
| Primary Targets | CDK1 [1] [2]. |
| Development Stage | Investigational; currently in Phase I clinical trials for various cancers [1]. |
| Reported Data Types | Preclinical in vitro data (e.g., IC50/EC50 values on cell lines) [2]. |
| Reported Clinical Effect Size | No mature clinical trial results (e.g., Overall Survival, Progression-Free Survival) are publicly available [1]. |
In contrast to this compound, CDK4/6 inhibitors like abemaciclib and palbociclib have extensive clinical data. The table below summarizes real-world comparative effectiveness data for these established treatments in HR+/HER2- metastatic breast cancer, which highlights the type of information not yet available for this compound [3].
| CDK4/6 Inhibitor | Median Overall Survival (OS) | Hazard Ratio (HR) for OS | Common Adverse Events |
|---|---|---|---|
| Abemaciclib + Endocrine Therapy | 6.0 years [3] | 0.80 (95% CI: 0.72-0.90) [3] | Higher rates of diarrhea [3] |
| Palbociclib + Endocrine Therapy | 5.0 years [3] | Reference [3] | Higher rates of neutropenia [3] |
The lack of comparative data for this compound is due to its early stage of development.
To provide context for how the effect size of kinase inhibitors like this compound is measured through the drug development process, the following diagram outlines a generalized preclinical to clinical workflow.
Based on this workflow, this compound is currently in the early stages, primarily associated with in vitro profiling data. The established CDK4/6 inhibitors have progressed through the entire pipeline and now have robust real-world evidence supporting their use [3].
The table below summarizes the key information available from the search results:
| Property | Available Data |
|---|---|
| Synonyms | BEY1107 [1] |
| Target | Cyclin-dependent kinase 1 (CDK1) [1] |
| Proposed Mechanism | Orally active CDK1 inhibitor; inhibits proliferation and induces apoptosis of tumor cells [1]. |
| Research Applications | Cancer research (e.g., pancreatic cancer, lung cancer) [1]. Used as a tool compound in in vitro studies to investigate mechanisms of paclitaxel resistance in ovarian cancer [2]. |
| Experimental Data (In Vitro) | Inhibited cell viability in radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, H1869R) with EC₅₀ values ranging from 0.580 to 0.918 μM after 48-hour treatment [1]. |
| Independent Study Context | One identified study used this compound as a selective CDK1 inhibitor to probe the pro-apoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells [2]. |
One research paper used this compound to investigate the mechanism of apoptotic cell death in paclitaxel-resistant ovarian cancer cells [2]. The methodology provides an example of its application in experimental protocols:
The study that utilized this compound explored the dual role of CDK1, which can be leveraged to overcome drug resistance. The diagram below illustrates this signaling pathway.